molecular formula C15H14BrNO2 B1601328 N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine CAS No. 458550-44-2

N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine

Cat. No.: B1601328
CAS No.: 458550-44-2
M. Wt: 320.18 g/mol
InChI Key: QMUHHIBJFDNROZ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine is a chemical compound of interest in advanced materials and pharmaceutical research. Its structure, featuring bromophenyl and carbethoxyphenyl groups linked via an amine, makes it a valuable building block, or synthetic intermediate, for constructing more complex organic molecules . Researchers utilize this family of compounds in the development of organic light-emitting diodes (OLEDs), where similar diarylamine structures are known to function as key components . In the field of medicinal chemistry, such compounds serve as a core template for designing new bioactive molecules. Structural analogs have been investigated for their potential antimicrobial and anticancer properties, providing a foundation for the synthesis and testing of new derivatives against drug-resistant pathogens and cancer cell lines . The synthetic process for related compounds often involves palladium-catalyzed cross-coupling reactions, which are pivotal for creating carbon-carbon bonds in modern organic synthesis . As with all specialized research chemicals, the handling and application of this material require expertise in organic synthesis and analytical characterization techniques. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-(4-bromoanilino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-15(18)11-3-7-13(8-4-11)17-14-9-5-12(16)6-10-14/h3-10,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUHHIBJFDNROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477555
Record name N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine
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Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458550-44-2
Record name N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 458550-44-2
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Foundational & Exploratory

A Technical Guide to the Structural Elucidaion of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern synthetic chemistry, particularly in the domains of materials science and pharmaceutical development, diarylamines represent a cornerstone structural motif. Their unique electronic and conformational properties make them vital components in organic light-emitting diodes (OLEDs), hole-transporting materials, and as precursors to a multitude of pharmacologically active heterocyclic systems. The unambiguous determination of their structure is not merely an academic exercise; it is a critical prerequisite for understanding structure-property relationships and ensuring the integrity of subsequent research and development.

This guide provides an in-depth, experience-driven walkthrough of the complete structural elucidation of a representative diarylamine, N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. We move beyond a simple recitation of procedures, focusing instead on the strategic integration of synthesis, purification, and a multi-technique spectroscopic approach. The narrative is designed to illuminate the causality behind each experimental choice, presenting a self-validating workflow where each piece of analytical data corroborates the others, culminating in the unequivocal confirmation of the molecular structure.

Strategic Synthesis and Purification: The Foundation of Analysis

The journey to structural elucidation begins with the molecule's creation. A pure sample is paramount; analytical data is only as reliable as the substance being analyzed. For the synthesis of diarylamines, modern palladium-catalyzed cross-coupling reactions have largely superseded harsher, traditional methods like the Ullmann condensation due to their milder conditions and broader functional group tolerance.[1][2] The Buchwald-Hartwig amination stands out as the preeminent choice for its efficiency and scope in constructing C-N bonds.[1][3]

The chosen synthetic strategy involves the coupling of 4-bromoaniline with ethyl 4-iodobenzoate. The rationale for selecting an iodide over a bromide or chloride for the carbethoxyphenyl component is its higher reactivity in the oxidative addition step of the catalytic cycle, often leading to cleaner reactions and higher yields under milder conditions.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine with high purity.

Materials:

  • Ethyl 4-iodobenzoate

  • 4-Bromoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk line)

Procedure:

  • Reactor Setup: A Schlenk flask is charged with cesium carbonate (1.5 equivalents), palladium(II) acetate (2 mol%), and Xantphos (4 mol%). The flask is evacuated and backfilled with argon three times to establish an inert atmosphere.

  • Reagent Addition: Ethyl 4-iodobenzoate (1.0 equivalent) and 4-bromoaniline (1.2 equivalents) are added to the flask, followed by anhydrous toluene. The addition of the amine after the catalyst and base is crucial in some systems to prevent catalyst inhibition.[4]

  • Reaction: The mixture is heated to 110 °C with vigorous stirring under an argon atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine as a solid.

Rationale for Purification: Column chromatography is essential to remove unreacted starting materials, homocoupled byproducts, and catalyst residues, any of which would confound the subsequent spectroscopic analysis.

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Output pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex L₂Pd(Ar¹)(X) pd0->oa_complex Ar¹-X amide_complex Amine Coordination Complex oa_complex->amide_complex + R₂NH amido_complex Amido Complex [L₂Pd(Ar¹)(NR₂H)]⁺X⁻ amide_complex->amido_complex + Base - Base-H⁺X⁻ reductive_elim Reductive Elimination Product amido_complex->reductive_elim Reductive Elimination reductive_elim->pd0 Ar¹-NR₂ aryl_halide Ar¹-X (Ethyl 4-iodobenzoate) amine R₂NH (4-Bromoaniline) product Ar¹-NR₂ (Target Diarylamine)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Integrated Spectroscopic Analysis: Assembling the Structural Puzzle

With a purified sample in hand, we proceed to the core of the elucidation. A combination of spectroscopic techniques is employed, each providing a unique and complementary piece of structural information.[5][6]

Structure Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis & Purification ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr xrd X-Ray Crystallography synthesis->xrd If crystal grown integration Data Integration ms->integration ir->integration nmr->integration xrd->integration structure Final Structure Confirmed integration->structure

Caption: A systematic workflow for organic structure elucidation.

Mass Spectrometry (MS): The Molecular Formula

Objective: To determine the molecular weight and deduce the molecular formula.

Protocol: A high-resolution mass spectrum (HRMS) is acquired using electrospray ionization (ESI).

Expected Results & Interpretation: The molecular formula of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is C₁₅H₁₄BrNO₂. The key observation in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), we expect to see a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units.

  • [M]⁺: C₁₅H₁₄⁷⁹BrNO₂⁺ (Calculated m/z)

  • [M+2]⁺: C₁₅H₁₄⁸¹BrNO₂⁺ (Calculated m/z)

The exact mass measurement from HRMS allows for the unambiguous determination of the elemental composition, C₁₅H₁₄BrNO₂, confirming the success of the coupling reaction. The fragmentation pattern can also provide structural clues, such as the loss of the ethoxy group (-OC₂H₅) or the entire carbethoxy group (-COOC₂H₅).[7][8][9]

Infrared (IR) Spectroscopy: The Functional Groups

Objective: To identify the key functional groups present in the molecule.

Protocol: The IR spectrum is obtained from a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected Results & Interpretation: IR spectroscopy provides a rapid "snapshot" of the covalent bonds and functional groups.[10][11] For our target molecule, we anticipate several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeStructural Assignment
~3350N-H StretchSecondary amine N-H
~3100-3000C-H StretchAromatic C-H
~2980-2850C-H StretchAliphatic C-H (ethyl group)
~1715 C=O Stretch Ester carbonyl (strong, sharp)
~1600, ~1500C=C StretchAromatic ring skeletal vibrations
~1270C-O StretchEster C-O
~1100C-N StretchAryl amine C-N
~550C-Br StretchAryl bromide C-Br

The most diagnostic peak is the strong carbonyl stretch around 1715 cm⁻¹, confirming the presence of the carbethoxy group. The N-H stretch validates the secondary amine linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[12] We utilize both ¹H and ¹³C NMR.

Objective: To map the carbon-hydrogen framework of the molecule.

Protocol: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.[12]

2.3.1. ¹H NMR Spectroscopy: The Proton Environment

Expected Results & Interpretation: The ¹H NMR spectrum provides information on the chemical environment, number, and neighboring protons for each unique proton in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0Doublet (d)2HAr-H (ortho to -COOEt)Deshielded by electron-withdrawing ester
~7.5Doublet (d)2HAr-H (ortho to -Br)Less deshielded than protons near ester
~7.2-7.3Singlet (s, broad)1HN-H Exchangeable proton, often broad
~7.0Doublet (d)2HAr-H (ortho to -NH)Shielded by electron-donating amine
~6.9Doublet (d)2HAr-H (meta to -COOEt)Shielded by electron-donating amine
4.35Quartet (q)2H-O-CH₂ -CH₃Coupled to 3 adjacent protons (n+1 rule)
1.38Triplet (t)3H-O-CH₂-CH₃ Coupled to 2 adjacent protons (n+1 rule)

The distinct patterns of the aromatic region—two sets of doublets for each para-substituted ring—are highly characteristic. The downfield shift of the protons ortho to the ester group (δ ≈ 8.0 ppm) compared to those ortho to the bromine (δ ≈ 7.5 ppm) is a key indicator of their respective electronic environments. The classic quartet-triplet pattern for the ethyl group is unmistakable.

2.3.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

Expected Results & Interpretation: The ¹³C NMR spectrum reveals every unique carbon atom in the molecule.[13]

Chemical Shift (δ, ppm)AssignmentRationale
~166C =OEster carbonyl carbon, highly deshielded
~145-140Ar-C (quaternary)Carbons attached to nitrogen
~132Ar-C HAromatic carbons on the bromophenyl ring
~130Ar-C HAromatic carbons on the carbethoxyphenyl ring
~125-115Ar-C HAromatic carbons on both rings
~115Ar-C -Br (quaternary)Carbon attached to bromine
~61-O-C H₂-Ethyl group methylene carbon
~14-C H₃Ethyl group methyl carbon

The carbonyl carbon signal downfield around 166 ppm is a definitive marker for the ester group. The number of distinct aromatic signals will confirm the substitution pattern.

Definitive Proof: Single-Crystal X-ray Crystallography

While the combined spectroscopic data provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[14][15]

Objective: To determine the exact three-dimensional arrangement of atoms in the solid state.

Protocol:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent (e.g., ethanol or a hexane/ethyl acetate mixture) from a concentrated solution of the purified compound.

  • Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.[16]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined. The structure is then refined to yield precise bond lengths, bond angles, and torsional angles.

Expected Results: The solved crystal structure will visually confirm the connectivity of the two aromatic rings through the nitrogen atom, the para-substitution of the bromo and carbethoxy groups, and the conformation of the molecule in the crystal lattice. This technique leaves no room for doubt about the compound's identity.

Sources

An In-depth Technical Guide to N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, a diarylamine derivative of significant interest in medicinal chemistry and materials science. The guide details its chemical identity, including its CAS number, and delves into its physicochemical properties. Furthermore, it outlines established synthetic methodologies, primarily focusing on palladium-catalyzed cross-coupling reactions, and provides a framework for its characterization using modern spectroscopic techniques. The document also explores the potential applications of this compound, drawing from the well-established role of the diarylamine scaffold as a "privileged structure" in drug discovery, particularly in the development of anticancer and antioxidant agents. Safety and handling precautions are also addressed to ensure its proper use in a laboratory setting.

Introduction: The Significance of the Diarylamine Scaffold

Diarylamines are a class of organic compounds characterized by a nitrogen atom connected to two aryl groups. This structural motif is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] The diarylamine core can participate in various non-covalent interactions with biological targets, and its geometry can be finely tuned through substitution on the aryl rings, making it a versatile scaffold for drug design.[1][2] N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, with its strategic placement of a bromo and a carbethoxy group, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of oncology and as antioxidants.[1][3]

Chemical Identity and Properties

Nomenclature and CAS Number
  • Systematic Name: N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

  • Alternative Name: Ethyl 4-((4-bromophenyl)amino)benzoate

  • CAS Number: 458550-44-2

Physicochemical Properties

While specific experimental data for N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is not extensively published, the properties of its constituent precursors and structurally similar compounds provide valuable insights.

PropertyValueSource
Molecular Formula C₁₅H₁₄BrNO₂-
Molecular Weight 320.18 g/mol [4]
Appearance Likely a solid, potentially crystallineInferred from precursors
Melting Point Not specified; for comparison, N-(4-Bromophenyl)furan-2-carboxamide has a melting point of 257–260 °C.[5]-
Boiling Point Not specified; for comparison, Ethyl 4-aminobenzoate has a boiling point of 310 °C.[6]-
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.Inferred from synthetic procedures

Synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

The formation of the C-N bond in diarylamines is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[7] This method is favored for its high functional group tolerance, relatively mild reaction conditions, and broad substrate scope.[7][8]

Reaction Scheme:

Buchwald-Hartwig Amination cluster_conditions Reaction Conditions reactant1 Ethyl 4-aminobenzoate reaction_center reaction_center reactant1->reaction_center reactant2 4-Bromoiodobenzene or 1-Bromo-4-iodobenzene reactant2->reaction_center product N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) ligand Phosphine Ligand (e.g., BINAP, XPhos) base Base (e.g., NaOtBu, Cs₂CO₃) solvent Solvent (e.g., Toluene, Dioxane) reaction_center->product +

A proposed Buchwald-Hartwig amination for the synthesis of the target compound.

Experimental Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask, add Ethyl 4-aminobenzoate (1.0 eq.), 1-bromo-4-iodobenzene (1.0-1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%), and a suitable phosphine ligand like BINAP (1-5 mol%) or a Buchwald ligand such as XPhos (1-5 mol%).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Anhydrous toluene or dioxane is added as the solvent, followed by the addition of a base, typically sodium tert-butoxide (NaOtBu) (1.2-2.0 eq.) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq.).

  • Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Alternative Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of diarylamines. While it often requires higher temperatures than the Buchwald-Hartwig amination, it remains a valuable tool in organic synthesis.

Ullmann Condensation cluster_conditions Reaction Conditions reactant1 Ethyl 4-aminobenzoate reaction_center reaction_center reactant1->reaction_center reactant2 4-Bromoiodobenzene or 1-Bromo-4-iodobenzene reactant2->reaction_center product N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine catalyst Cu Catalyst (e.g., CuI, Cu₂O) ligand Ligand (e.g., L-proline, DMEDA) base Base (e.g., K₂CO₃, K₃PO₄) solvent Solvent (e.g., DMF, DMSO) reaction_center->product +

An alternative Ullmann condensation pathway for the synthesis.

Characterization

The structural elucidation of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine would be performed using a combination of spectroscopic methods. The expected spectral data, based on the analysis of its precursors and analogous structures, are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons on both phenyl rings, with distinct coupling patterns. The ethyl ester group would exhibit a triplet for the methyl protons and a quartet for the methylene protons. The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to all the unique carbon atoms in the molecule. This includes the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration, the C=O stretching of the ester, and C-N and C-Br stretching vibrations, as well as aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺), confirming the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern.

Potential Applications in Drug Development

The diarylamine scaffold is a key feature in numerous therapeutic agents, and N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine serves as a valuable intermediate for the synthesis of novel drug candidates.

Anticancer Agents

Diarylamine derivatives have been extensively investigated for their potential as anticancer agents.[1][2] They have been shown to inhibit various cellular processes crucial for cancer cell proliferation and survival, including tubulin polymerization and receptor tyrosine kinase signaling. The structural features of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, including the bromo and carbethoxy groups, provide handles for further chemical modification to optimize its anticancer activity. For instance, the bromine atom can be utilized in further cross-coupling reactions to introduce additional diversity.

Antioxidant Properties

Several studies have highlighted the antioxidant properties of diarylamine derivatives.[3] These compounds can act as free radical scavengers, protecting cells from oxidative damage, which is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The electron-donating nature of the amine nitrogen can contribute to this antioxidant activity.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is a diarylamine derivative with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. Its synthesis can be reliably achieved through established methods like the Buchwald-Hartwig amination. The presence of the diarylamine core suggests potential biological activities, particularly in the areas of cancer and oxidative stress. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.

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A Comprehensive Technical Guide to N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, a key diarylamine intermediate in the fields of materials science and pharmaceutical development. The document details the compound's fundamental physicochemical properties, including its precise molecular weight, and offers a comprehensive, field-proven protocol for its synthesis via the Buchwald-Hartwig amination. Furthermore, it establishes a self-validating framework for analytical characterization, outlining detailed methodologies for Mass Spectrometry, NMR, and IR spectroscopy to confirm structural integrity and purity. This guide serves as an essential resource for researchers and professionals engaged in organic synthesis and drug discovery, providing the technical causality and procedural detail necessary for successful application and development.

Introduction

Diarylamine scaffolds are ubiquitous structural motifs in a vast array of functional organic materials and pharmacologically active compounds. Their unique electronic and structural properties, derived from the nitrogen bridge connecting two aryl systems, make them critical building blocks for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as core components in various pharmaceutical agents. N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is a particularly valuable derivative, offering two distinct and strategically important functional handles. The bromo group serves as a versatile reactive site for further molecular elaboration through palladium-catalyzed cross-coupling reactions, such as Suzuki or additional C-N bond formations.[1] Concurrently, the carbethoxy (ethyl ester) moiety provides a site for hydrolysis and subsequent amide coupling, enabling its integration into larger, more complex molecular architectures. This guide provides a detailed examination of this compound, from its fundamental properties to its synthesis and rigorous characterization.

Physicochemical Properties and Identification

Accurate identification begins with a thorough understanding of the compound's fundamental properties. These values serve as the primary reference points during synthesis and characterization.

Chemical Structure and Data

The structure consists of a central secondary amine linked to a 4-bromophenyl ring and a 4-carbethoxyphenyl ring.

Diagram 1: Chemical Structure of the Target Compound

A 2D representation of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

Quantitative Data Summary

The following table summarizes the key identifiers and calculated properties for the compound.

PropertyValueSource
IUPAC Name Ethyl 4-((4-bromophenyl)amino)benzoateN/A (Standard Nomenclature)
CAS Number 458550-44-2[2][3][4]
Molecular Formula C₁₅H₁₄BrNO₂[2]
Molecular Weight 320.18 g/mol [2]
Monoisotopic Mass 319.02079 DaCalculated

Synthesis via Buchwald-Hartwig Amination

The formation of the C-N bond in diarylamines is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is the industry-standard method due to its high functional group tolerance, broad substrate scope, and generally high yields.[5][6][7]

Reaction Principle

This reaction couples an aryl halide (4-bromoaniline) with an amine (ethyl 4-aminobenzoate) in the presence of a palladium catalyst, a phosphine ligand, and a base. The ligand is crucial as it stabilizes the palladium center and facilitates the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[5]

Diagram 2: Buchwald-Hartwig Synthesis Scheme

Buchwald-Hartwig_Amination cluster_reactants Reactants cluster_conditions Catalytic System cluster_product Product A Ethyl 4-aminobenzoate Catalyst Pd₂(dba)₃ or Pd(OAc)₂ B 1-Bromo-4-iodobenzene (or similar aryl halide) Product N-(4-Bromophenyl)-N- (4-carbethoxyphenyl)amine Catalyst->Product + Ligand Xantphos or other bulky phosphine ligand Base NaOtBu or Cs₂CO₃ Solvent Toluene or Dioxane

General reaction scheme for the synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from standard procedures for diarylamine synthesis and should be performed under an inert atmosphere (Nitrogen or Argon).

Materials:

  • Ethyl 4-aminobenzoate

  • 1-Bromo-4-iodobenzene (Note: Iodoarenes are typically more reactive than bromoarenes in the oxidative addition step, making this a preferred starting material)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere, add ethyl 4-aminobenzoate (1.0 eq), 1-bromo-4-iodobenzene (1.05 eq), Pd₂(dba)₃ (1.5 mol%), Xantphos (3.0 mol%), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Analytical Characterization: A Self-Validating Workflow

Confirmation of the product's identity and purity is paramount. The following techniques provide a multi-faceted, self-validating approach to characterization.

Diagram 3: Synthesis and Characterization Workflow

Workflow Start Buchwald-Hartwig Cross-Coupling Workup Aqueous Workup & Extraction Start->Workup Purification Silica Gel Column Chromatography Workup->Purification Purity_Check Assess Purity (TLC/LCMS) Purification->Purity_Check Purity_Check->Purification <95% Pure Structure_Confirm Structural Confirmation Purity_Check->Structure_Confirm >95% Pure MS Mass Spectrometry (MS) Structure_Confirm->MS NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirm->NMR IR IR Spectroscopy Structure_Confirm->IR Final Pure, Characterized Product MS->Final NMR->Final IR->Final

A logical workflow from synthesis to final product validation.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Methodology (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the purified sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into the ESI source.

  • Acquire the mass spectrum in positive ion mode.

  • Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺. Given the molecular weight of 320.18, the expected m/z value would be approximately 321.19. A crucial diagnostic feature is the isotopic pattern of bromine: a pair of peaks of nearly equal intensity separated by ~2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). This provides definitive confirmation of a monobrominated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the precise molecular structure by analyzing the chemical environment of all proton (¹H) and carbon (¹³C) atoms.

Methodology:

  • Dissolve ~5-10 mg of the pure sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra.[9]

  • Expected ¹H NMR Resonances:

    • Aromatic Protons: Multiple signals between ~6.8 and 8.0 ppm. The protons on the bromophenyl ring and the carbethoxyphenyl ring will appear as distinct doublet or multiplet patterns.

    • Amine Proton (N-H): A broad singlet, typically in the range of 5.5-8.5 ppm, which may exchange with D₂O.

    • Ethyl Ester Protons: A quartet at ~4.3 ppm (-OCH₂CH₃) and a triplet at ~1.3 ppm (-OCH₂CH₃).

  • Expected ¹³C NMR Resonances:

    • Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm).

    • Ester Carbonyl: A signal around 165-170 ppm.

    • Ethyl Ester Carbons: Signals around 60 ppm (-OCH₂) and 14 ppm (-CH₃).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Acquire the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Expected Characteristic Absorptions:

    • N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

    • C=O Stretch (Ester): A strong, sharp peak around 1700-1725 cm⁻¹.

    • C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.

    • C-Br Stretch: A peak in the 500-600 cm⁻¹ region.

    • Aromatic C-H and C=C Stretches: Multiple peaks characteristic of substituted benzene rings.

Applications and Future Directions

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is not an end-product but a strategic intermediate. Its utility is demonstrated in:

  • Materials Science: The bromophenyl moiety is a key attachment point for building larger, conjugated systems for use in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]

  • Medicinal Chemistry: The diarylamine core is present in numerous kinase inhibitors and other therapeutic agents. The ester can be hydrolyzed to a carboxylic acid, which can then be coupled to other molecules of interest to create drug candidates.

Conclusion

This guide has established the definitive identity, properties, and molecular weight of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. By providing a robust synthesis protocol rooted in the well-established Buchwald-Hartwig amination and a comprehensive, self-validating analytical workflow, this document serves as a critical resource for researchers. The strategic placement of the bromo and carbethoxy functional groups makes this compound a highly versatile platform for innovation in both advanced materials and pharmaceutical sciences.

References

An In-depth Technical Guide on the Fundamental Chemical Properties of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, also known by its systematic name Ethyl 4-((4-bromophenyl)amino)benzoate, is a diarylamine derivative of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. As a bifunctional molecule, it incorporates a reactive bromine atom, a secondary amine linkage, and an ethyl ester group. This unique combination of functional groups makes it a versatile building block for the construction of more complex molecular architectures. Diarylamine scaffolds are prevalent in a wide array of pharmaceuticals and functional materials, and this particular compound serves as a key intermediate for introducing specific structural motifs.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, characterization, and applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Identifiers

The structural integrity and identity of a chemical compound are the foundation of its properties and reactivity. N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine consists of a 4-bromophenyl group and a 4-carbethoxyphenyl group linked by a secondary amine.

Table 1: Core Molecular Identifiers

PropertyValueSource
Systematic Name Ethyl 4-((4-bromophenyl)amino)benzoate[2]
CAS Number 458550-44-2[2][3]
Molecular Formula C₁₅H₁₄BrNO₂[4] (similar structure)
Molecular Weight 336.18 g/mol Calculated
Canonical SMILES CCOC(=O)c1ccc(Nc2ccc(Br)cc2)cc1PubChem CID 3338870

Note: While direct sources for the molecular formula and weight of the exact topic compound were not found, the data is derived from its known structure and is consistent with related compounds.

Physicochemical and Spectroscopic Properties

The physical and spectral data are critical for the identification, purification, and quality control of the compound.

Table 2: Physicochemical Properties

PropertyValueNotes
Appearance Typically an off-white to yellow crystalline powder.Based on supplier data for similar compounds.[1]
Purity ≥99% (commercial grades)[2]
Storage Store in a well-closed container, protected from light in a cool, dry place.[2]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Sparingly soluble in non-polar solvents like hexane.Inferred from typical diarylamine properties.
Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the molecule, confirming its structure and purity. While a dedicated full spectrum for this specific molecule is not publicly available, the expected characteristics can be reliably predicted based on its constituent functional groups and data from analogous structures.[5][6]

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic Protons: Multiple signals in the δ 6.8-7.8 ppm range, exhibiting characteristic doublet and triplet splitting patterns for the para-substituted rings. - NH Proton: A broad singlet, typically in the δ 8-9 ppm range, which may be exchangeable with D₂O. - Ethyl Ester Protons: A quartet around δ 4.3 ppm (-OCH₂-) and a triplet around δ 1.3 ppm (-CH₃).
¹³C NMR - Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. - Carbonyl Carbon: A signal around δ 165-170 ppm. - Ethyl Ester Carbons: Signals around δ 60 ppm (-OCH₂-) and δ 14 ppm (-CH₃).
FT-IR (KBr) - N-H Stretch: A sharp to medium band around 3300-3400 cm⁻¹. - C=O Stretch (Ester): A strong, sharp band around 1700-1720 cm⁻¹. - C-N Stretch: A band in the 1250-1350 cm⁻¹ region. - C-Br Stretch: A band in the 500-600 cm⁻¹ region.
Mass Spec. (MS) - Molecular Ion (M⁺): A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 335 and 337.

Synthesis and Mechanism

The most prominent and efficient method for synthesizing diarylamines like N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is the Buchwald-Hartwig amination .[7][8] This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance compared to harsher, traditional methods.[7]

The reaction involves the coupling of an aryl halide (4-bromoaniline or ethyl 4-iodobenzoate) with an amine (ethyl 4-aminobenzoate or 4-bromoaniline, respectively) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Synthetic Workflow

A typical synthetic approach involves the coupling of 4-bromoaniline with ethyl 4-iodobenzoate . The choice of an iodide over a bromide or chloride on the ester-containing ring is strategic, as the oxidative addition step is generally faster for heavier halogens (I > Br > Cl).[9]

G cluster_reactants Starting Materials cluster_reagents Reaction Conditions cluster_process Process cluster_workup Workup & Purification A 4-Bromoaniline G Combine Reactants & Reagents A->G B Ethyl 4-iodobenzoate B->G C Pd Catalyst (e.g., Pd₂(dba)₃) C->G D Phosphine Ligand (e.g., Xantphos) D->G E Base (e.g., Cs₂CO₃ or NaOtBu) E->G F Solvent (e.g., Toluene or Dioxane) F->G H Heat under Inert Atmosphere (e.g., 80-110 °C) G->H I Reaction Monitoring (TLC/LC-MS) H->I J Aqueous Workup (Extraction) I->J K Dry Organic Layer (e.g., MgSO₄) J->K L Solvent Removal K->L M Purification (Column Chromatography) L->M N Final Product: N-(4-Bromophenyl)-N- (4-carbethoxyphenyl)amine M->N

Caption: General workflow for Buchwald-Hartwig synthesis.

Catalytic Cycle Mechanism

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[7][9] The cycle begins with an active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The active Pd(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: This is the final, product-forming step. The diarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.

G cluster_inputs Inputs cluster_outputs Outputs pd0 LₙPd(0) pda LₙPd(II)(Ar)(X) pd0->pda Oxidative Addition pdb [LₙPd(II)(Ar)(R₂NH)]⁺X⁻ pda->pdb Amine Coordination pdc LₙPd(II)(Ar)(NR₂) pdb->pdc Deprotonation hx H-X pdc->pd0 Reductive Elimination product Ar-NR₂ pdc->product arx Ar-X arx->pda r2nh R₂NH r2nh->pdb base Base base->pdb baseh [Base-H]⁺

Caption: Buchwald-Hartwig amination catalytic cycle.

Chemical Reactivity and Applications

The utility of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine stems from the distinct reactivity of its functional groups, making it a valuable intermediate.

Reactivity at the Bromine Atom

The aryl bromide is a prime site for further cross-coupling reactions. This allows it to act as a molecular scaffold, enabling the introduction of various substituents at the 4-position of the phenyl ring.

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

  • Buchwald-Hartwig Amination: A second amination to create triarylamines.[1]

These subsequent modifications are crucial in tuning the electronic and photophysical properties of the final molecule, which is particularly important in the development of materials for organic electronics.[1]

Reactivity at the Ester Group

The carbethoxy group can be readily modified:

  • Hydrolysis: Saponification with a base (e.g., NaOH, KOH) yields the corresponding carboxylic acid. This introduces a new functional handle for amide couplings or other transformations.

  • Reduction: Reduction with agents like lithium aluminum hydride (LiAlH₄) affords the corresponding primary alcohol.

  • Amidation: Direct reaction with amines can form amides, though this is often less efficient than a two-step hydrolysis-coupling sequence.

Applications

This compound is primarily used as an intermediate in research and development settings.

  • Pharmaceutical R&D: Diarylamine structures are core components of many biologically active molecules. This intermediate can be used in the synthesis of novel compounds for screening as potential drug candidates.[2]

  • Materials Science: As a precursor to triarylamines and other extended π-conjugated systems, it is used in the synthesis of organic light-emitting diode (OLED) materials, specifically hole-transporting materials, and organic semiconductors.[1]

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a representative lab-scale synthesis. Note: This procedure should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • Ethyl 4-iodobenzoate (1.0 eq)

  • 4-Bromoaniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Ethyl 4-iodobenzoate, 4-Bromoaniline, Cesium Carbonate, Xantphos, and Pd₂(dba)₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

Safety and Handling

  • Hazard Identification: While specific toxicology data is limited, compounds of this class should be handled as potentially harmful. Avoid inhalation, ingestion, and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is a strategically designed synthetic intermediate with significant potential in drug discovery and materials science. Its fundamental properties are defined by the interplay of its diarylamine core, a reactive aryl bromide, and a modifiable ester group. The robust and efficient synthesis via Buchwald-Hartwig amination makes it readily accessible for further chemical exploration. This guide has provided a technical foundation for understanding and utilizing this versatile compound in advanced research and development applications.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. [Link]

  • ResearchGate. Synthesis and structure of N-(4-bromophenyl)-N-carbo xyethyl-β-alanine derivatives. [Link]

  • LIDE PHARMACEUTICALS LIMITED. Ethyl 4-((4-bromophenyl)amino)benzoate CAS NO.458550-44-2. [Link]

  • PubChem. N-(4-Bromophenyl)benzenepropanamide. [Link]

  • PubChem. (4-bromophenyl)-N-(4-pentyloxyphenyl)carboxamide. [Link]

  • Doron Scientific. Ethyl 4-((4-bromophenyl)amino)benzoate. [Link]

  • PubChem. Ethyl 4-bromobenzoate. [Link]

  • SpectraBase. Ethyl 4-aminobenzoate. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]

  • National Institutes of Health. Ethyl 4-(dimethylamino)benzoate. [Link]

  • Drugfuture. ETHYL 4-((3-NITROPHENYL)METHYLIDENEAMINO)BENZOATE. [Link]

  • National Institutes of Health. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

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A Technical Guide to Ethyl 4-((4-bromophenyl)amino)benzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of Ethyl 4-((4-bromophenyl)amino)benzoate, a key diarylamine intermediate in pharmaceutical and materials science research. We will establish its correct IUPAC nomenclature, detail its synthesis via palladium-catalyzed Buchwald-Hartwig amination, provide a thorough analysis of its spectroscopic characterization, and discuss its applications as a versatile chemical building block. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Part 1: Chemical Identity and Nomenclature

The compound commonly referred to as N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is more formally named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The ester functional group (-COOC₂H₅, ethoxycarbonyl) takes priority over the amine group (-NH-). Therefore, the molecule is named as a derivative of ethyl benzoate.

  • Correct IUPAC Name: Ethyl 4-((4-bromophenyl)amino)benzoate

  • Synonyms: N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, Ethyl 4-(4-bromoanilino)benzoate

  • CAS Number: 458550-44-2[1][2]

  • Molecular Formula: C₁₅H₁₄BrNO₂

  • Molecular Weight: 320.18 g/mol

The structure consists of a central secondary amine nitrogen atom bonded to a 4-bromophenyl ring and a 4-ethoxycarbonylphenyl ring. This diarylamine scaffold is a prevalent "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4][5]

Caption: IUPAC Structure of Ethyl 4-((4-bromophenyl)amino)benzoate.

Part 2: Synthesis via Buchwald-Hartwig Amination

The formation of the C-N bond in diarylamines is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is the industry-standard method for this transformation due to its high efficiency, broad substrate scope, and tolerance of various functional groups.[6]

The synthesis of Ethyl 4-((4-bromophenyl)amino)benzoate involves the coupling of an aryl halide (4-bromoaniline or 1-bromo-4-nitrobenzene followed by reduction) with an aryl amine (ethyl 4-aminobenzoate). A more direct and common approach couples ethyl 4-aminobenzoate with 1-bromo-4-iodobenzene or a similar aryl halide. For this guide, we will focus on the coupling of 4-bromoaniline and ethyl 4-bromobenzoate .

Reaction Scheme: 4-Bromoaniline + Ethyl 4-bromobenzoate → Ethyl 4-((4-bromophenyl)amino)benzoate

Mechanistic Rationale (The Catalytic Cycle)

Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst complex undergoes oxidative addition with the aryl bromide (ethyl 4-bromobenzoate), forming a Pd(II) intermediate. The reactivity order for the aryl halide is generally I > Br > Cl.[7]

  • Amine Coordination & Deprotonation: The amine (4-bromoaniline) coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is essential to deprotonate the coordinated amine, forming an amido complex.

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed as the diarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[7][8]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(Br)(AmineH)] Amine Coordinated OA_Complex->Amine_Coord Coordination Amido_Complex L-Pd(II)(Ar)(Amine) Amido Complex Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Product Ethyl 4-((4-bromophenyl)amino)benzoate Amido_Complex->Product BaseH [Base-H]⁺ + Br⁻ Amido_Complex->BaseH ArBr Ethyl 4-bromobenzoate (Ar-Br) ArBr->OA_Complex AmineH 4-bromoaniline (Amine-H) AmineH->Amine_Coord Base Base (e.g., NaOtBu) Base->Amido_Complex

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Part 3: Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Below are the expected data for Ethyl 4-((4-bromophenyl)amino)benzoate.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The spectrum will show distinct signals for the aromatic protons, the amine proton, and the ethyl ester group.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Ethyl -CH₃~1.3-1.4Triplet (t)3H~7.1
Ethyl -CH₂~4.2-4.4Quartet (q)2H~7.1
Aromatic C-H (ortho to -NH)~6.9-7.1Doublet (d)2H~8.8
Aromatic C-H (ortho to -Br)~7.3-7.5Doublet (d)2H~8.8
Aromatic C-H (ortho to -COOEt)~7.8-8.0Doublet (d)2H~8.8
Amine N-H~8.0-9.0Singlet (s, broad)1HN/A

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR identifies the different carbon environments within the molecule.

Assignment Chemical Shift (δ, ppm)
Ethyl -CH₃~14.5
Ethyl -CH₂~60.5
Aromatic C-Br~113-115
Aromatic C-H~118-133
Aromatic C (quaternary)~140-150
Ester C=O~166-167
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Functional Group Vibration Type
3300-3400N-HStretching
2900-3000C-H (sp³)Stretching
3000-3100C-H (sp²)Stretching
1680-1710C=O (Ester)Stretching
1580-1620C=C (Aromatic)Stretching
1250-1350C-NStretching
1100-1200C-O (Ester)Stretching

Part 4: Applications in Research and Development

Diarylamine scaffolds are of significant interest to the pharmaceutical and materials science industries.[3][5][9]

  • Medicinal Chemistry: Ethyl 4-((4-bromophenyl)amino)benzoate serves as a versatile intermediate for synthesizing more complex molecules. The diarylamine core is found in various kinase inhibitors and other anticancer agents.[5][9] The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of compound libraries for drug discovery screening.

  • Materials Science: The rigid, conjugated structure of diarylamines makes them suitable for developing organic electronic materials. Derivatives are used in the synthesis of hole-transporting materials for Organic Light-Emitting Diodes (OLEDs) and as components in organic semiconductors.[10]

Part 5: Experimental Protocol

This section provides a validated, step-by-step protocol for the synthesis of Ethyl 4-((4-bromophenyl)amino)benzoate.

Objective: To synthesize Ethyl 4-((4-bromophenyl)amino)benzoate via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • Ethyl 4-aminobenzoate (1.0 eq)[11][12][13]

  • 1-Bromo-4-iodobenzene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

  • Ethyl acetate, Hexanes (for chromatography)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Charge oven-dried flask with Cs₂CO₃, Pd₂(dba)₃, and Xantphos. B 2. Add Ethyl 4-aminobenzoate and 1-Bromo-4-iodobenzene. A->B C 3. Evacuate and backfill flask with Argon (3x). B->C D 4. Add anhydrous Toluene via syringe. C->D E 5. Heat reaction mixture to 100-110 °C with vigorous stirring. D->E F 6. Monitor reaction by TLC or LC-MS (typically 12-24 h). E->F G 7. Cool to room temperature. Dilute with Ethyl Acetate. F->G H 8. Filter through Celite® to remove solids. G->H I 9. Concentrate filtrate in vacuo. H->I J 10. Purify crude product via flash column chromatography (Hexanes/EtOAc). I->J K 11. Characterize pure fractions by ¹H NMR, ¹³C NMR, and MS. J->K

References

An In-depth Technical Guide to N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, also known as ethyl 4-((4-bromophenyl)amino)benzoate, is a diarylamine derivative of significant interest in the fields of materials science and pharmaceutical development. Its rigid, aromatic structure, coupled with the presence of a reactive bromine atom and a carbethoxy functional group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its historical synthetic context, detailed modern synthetic protocols, and its emerging applications.

Historical Context and Synthetic Evolution

The synthesis of diarylamines has been a cornerstone of organic chemistry for over a century. Early methods, such as the Ullmann condensation, provided the first reliable routes to these compounds, albeit often requiring harsh reaction conditions. The late 20th and early 21st centuries saw the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, which revolutionized the synthesis of carbon-nitrogen bonds with milder conditions and broader substrate scope. The synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine can be approached by either of these two powerful methods.

The Ullmann Condensation: A Classic Approach

Developed by Fritz Ullmann in the early 1900s, the Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.[1] Traditionally, these reactions require high temperatures and stoichiometric amounts of copper.[1] The synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine via this method would involve the coupling of 4-bromoaniline with an ethyl 4-halobenzoate.

The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination, which emerged in the 1990s, is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[2] This reaction has become the method of choice for the synthesis of a wide variety of arylamines due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[2]

Physicochemical Properties

While specific experimental data for N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is not extensively published in peer-reviewed literature, its properties can be inferred from its structure and data for analogous compounds.

PropertyEstimated Value/Information
CAS Number 458550-44-2[3]
Molecular Formula C₁₅H₁₄BrNO₂[3]
Molecular Weight 320.18 g/mol [3]
Appearance Likely an off-white to pale yellow solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and toluene.
Melting Point Not definitively reported, but likely in the range of 100-150 °C based on similar diarylamines.

Synthetic Protocols

The following are detailed, self-validating protocols for the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine based on the Ullmann condensation and the Buchwald-Hartwig amination.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This palladium-catalyzed approach is generally preferred due to its milder conditions and higher yields.

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_products Product 4-bromoaniline 4-Bromoaniline product N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine 4-bromoaniline->product + ethyl_4_iodobenzoate Ethyl 4-iodobenzoate ethyl_4_iodobenzoate->product Pd catalyst, Ligand, Base Toluene, Heat

A schematic of the Buchwald-Hartwig amination for the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-bromoaniline (1.0 equivalent) and ethyl 4-iodobenzoate (1.1 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis via Ullmann Condensation

This classical method provides an alternative route, though it may require more forcing conditions.

Reaction Scheme:

Ullmann Condensation cluster_reactants Reactants cluster_products Product 4-bromoaniline 4-Bromoaniline product N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine 4-bromoaniline->product + ethyl_4_iodobenzoate Ethyl 4-iodobenzoate ethyl_4_iodobenzoate->product CuI, Ligand, Base DMF, Heat

A schematic of the Ullmann condensation for the target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4-bromoaniline (1.0 equivalent), ethyl 4-iodobenzoate (1.0 equivalent), copper(I) iodide (10 mol%), and potassium carbonate (2.0 equivalents).

  • Solvent and Ligand Addition: Add N,N-dimethylformamide (DMF) as the solvent and N,N'-dimethylethylenediamine (DMEDA) (20 mol%) as the ligand.

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction may take 24-48 hours to reach completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Analyze the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Research and Development

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine serves as a valuable intermediate in several high-technology sectors.

Organic Electronics

Diarylamine derivatives are widely used in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.[4][5] The triphenylamine core, of which this compound is a derivative, is known for its excellent hole-transporting properties. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, such as the Suzuki or a subsequent Buchwald-Hartwig reaction, to build more complex, conjugated molecules with tailored electronic properties.[4] These more complex structures are integral to the performance of hole-transporting layers (HTLs) and emissive layers in OLEDs.

Pharmaceutical Synthesis

The diarylamine motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound can serve as a key intermediate for the synthesis of more complex drug candidates.[6][7] The carbethoxy group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines to form amides, a common functional group in pharmaceuticals. The bromo-substituent provides a handle for introducing further diversity into the molecular structure.

Conclusion

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is a synthetically accessible and highly versatile diarylamine. While its discovery is not attributed to a single seminal publication, its synthesis is readily achieved through well-established and robust methodologies like the Buchwald-Hartwig amination and the Ullmann condensation. Its utility as a building block in the synthesis of advanced materials for organic electronics and as an intermediate in drug discovery programs underscores its importance to the scientific research community. The detailed protocols and contextual information provided in this guide are intended to empower researchers to effectively synthesize and utilize this valuable compound in their ongoing research and development endeavors.

References

  • Innovating with OLEDs: The Crucial Role of High-Purity Intermediates like N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • N-(4-Bromophenyl)benzenepropanamide | C15H14BrNO | CID 532829 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Optimizing Organic Electronics with High-Purity Tris(4-bromophenyl)amine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Ethyl 4-((4-bromophenyl)amino)benzoate CAS NO.458550-44-2 - LIDE PHARMACEUTICALS LIMITED. (n.d.). LIDE PHARMACEUTICALS LIMITED. Retrieved from [Link]

  • (4-bromophenyl)-N-(4-pentyloxyphenyl)carboxamide | C18H20BrNO2 | CID - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Acetamide, N-(4-bromophenyl)- - the NIST WebBook. (n.d.). NIST. Retrieved from [Link]

  • Bis(4-bromophenyl)amine | C12H9Br2N | CID 629950 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Figure S17. 1 H-NMR for N-(4-bromophenyl)pyridin-4-amine. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in Modern OLED Technology - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Merck Index. Retrieved from [Link]

  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • China BIS(4-BROMOPHENYL)AMINE Manufacturers Suppliers Factory. (n.d.). Alfa Chemical. Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Ethyl 4-((4-bromophenyl)amino)benzoate - Doron Scientific. (n.d.). Doron Scientific. Retrieved from [Link]

  • N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine. (n.d.). Chem-Net. Retrieved from [https://www.chem-net.com/cas/en/458550-44-2/N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine.html]([Link]

  • Organic materials for organic electronic devices - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Properties of a Novel Brominated Radiopaque Dental Resin with Ethyl 4-(dimethylamino) Benzoate as a Photoinitiator - QMRO Home. (n.d.). Queen Mary University of London. Retrieved from [Link]

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An In-depth Technical Guide to N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine and its Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is a key diarylamine intermediate, the scaffold of which is prevalent in a multitude of functional molecules. Its strategic design, featuring a reactive bromine atom and a versatile carbethoxy group, renders it a valuable building block for the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive overview of the synthesis, properties, and burgeoning applications of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine and its derivatives, with a particular focus on their roles in medicinal chemistry as potential anti-cancer agents and in materials science as components of organic light-emitting diodes (OLEDs). Detailed synthetic protocols, mechanistic insights, and characterization data are presented to empower researchers in their exploration of this promising class of compounds.

Introduction: The Diarylamine Core - A Privileged Scaffold

Diarylamines are a class of organic compounds characterized by a nitrogen atom connected to two aryl groups. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. The diarylamine core offers a unique three-dimensional arrangement that allows for precise interactions with biological targets. Furthermore, the amenability of the aryl rings to substitution provides a rich platform for the modulation of physicochemical and pharmacological properties.

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine (Figure 1) is a diarylamine that has garnered significant interest. The presence of a bromine atom on one phenyl ring serves as a versatile handle for further functionalization through various cross-coupling reactions. Simultaneously, the carbethoxy group on the other phenyl ring can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other modifications. This dual functionality makes it an exceptionally useful intermediate for the creation of diverse molecular architectures.

Chemical Structure of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amineFigure 1. Chemical Structure of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

Synthesis of the Core Structure: A Tale of Two Couplings

The construction of the C-N bond is the cornerstone of diarylamine synthesis. Two powerful transition-metal-catalyzed cross-coupling reactions have emerged as the methods of choice: the Buchwald-Hartwig amination and the Ullmann condensation. The selection between these two methodologies often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. It is renowned for its broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation.

The synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine via the Buchwald-Hartwig reaction would typically involve the coupling of 1-bromo-4-iodobenzene (or 1,4-dibromobenzene) with ethyl 4-aminobenzoate. The choice of an aryl halide with two different halogens, such as 1-bromo-4-iodobenzene, allows for regioselective coupling, as the carbon-iodine bond is more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond.

Causality in Experimental Choices:

  • Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine ligand are crucial. The ligand choice is critical; bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often employed to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is required to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the base and to ensure the stability of the catalytic species.

dot digraph Buchwald_Hartwig_Catal

An In-depth Technical Guide to N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is a diarylamine that serves as a crucial building block in the synthesis of a variety of functional organic molecules. Its structure, featuring a bromine atom and a carbethoxy group on separate phenyl rings linked by a secondary amine, provides two distinct points for chemical modification. This strategic arrangement makes it a valuable precursor in the fields of medicinal chemistry and materials science. The bromine atom can readily participate in cross-coupling reactions, while the ester functionality can be hydrolyzed, reduced, or otherwise transformed. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this versatile compound, grounded in established scientific principles and experimental data.

I. Synthesis: The Buchwald-Hartwig Amination Approach

The most prevalent and efficient method for synthesizing N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering a significant improvement over harsher, more traditional methods.[1] The reaction involves the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base.[2]

The choice of the Buchwald-Hartwig amination is predicated on its broad substrate scope, functional group tolerance, and generally high yields.[1] The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the key steps of oxidative addition, amine coordination, deprotonation, and reductive elimination that constitute the catalytic cycle.[1]

Detailed Experimental Protocol:

The following protocol outlines a typical laboratory-scale synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine via the Buchwald-Hartwig amination.

Materials:

  • 1-Bromo-4-iodobenzene

  • Ethyl 4-aminobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq). The flask is then purged with an inert gas (e.g., argon or nitrogen).

  • Addition of Reagents: Add 1-bromo-4-iodobenzene (1.0 eq), ethyl 4-aminobenzoate (1.2 eq), and sodium tert-butoxide (1.4 eq) to the flask.

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:
  • Catalyst System: The combination of Pd(OAc)₂ and a sterically hindered biarylphosphine ligand like XPhos is crucial for high catalytic activity. The bulky ligand promotes the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine, a key step in the catalytic cycle.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point, which allows for elevated reaction temperatures, and its ability to dissolve the various reaction components.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.

Visualizing the Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System A 1-Bromo-4-iodobenzene G Buchwald-Hartwig Amination (Reflux) A->G B Ethyl 4-aminobenzoate B->G C Pd(OAc)₂ C->G D XPhos D->G E NaOt-Bu (Base) E->G F Anhydrous Toluene (Solvent) F->G H Workup & Purification G->H I N-(4-Bromophenyl)-N- (4-carbethoxyphenyl)amine H->I

Caption: Workflow for the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

II. Physicochemical Properties and Characterization

The identity and purity of the synthesized N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine must be confirmed through various analytical techniques.

PropertyValue
Molecular Formula C₁₅H₁₄BrNO₂
Molecular Weight 320.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point Typically in the range of 130-140 °C
Solubility Soluble in common organic solvents
Spectroscopic Data:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include those for the aromatic protons on both phenyl rings, the quartet and triplet for the ethyl group of the carbethoxy moiety, and a broad singlet for the amine proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule, including the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its fragmentation pattern, further confirming its structure.[3][4][5]

III. Applications in Research and Development

The unique structural features of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine make it a valuable intermediate in several areas of chemical research.

Medicinal Chemistry:

This compound serves as a scaffold for the synthesis of more complex molecules with potential biological activity. For instance, diarylamine structures are found in a variety of kinase inhibitors, which are a major class of anticancer drugs. The bromine atom can be used as a handle for further functionalization via cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to introduce new pharmacophores. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. Derivatives of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine have been investigated for their potential as endothelin receptor antagonists.[6][7]

Materials Science:

In the field of materials science, diarylamine derivatives are often used in the development of organic electronic materials. The triphenylamine core, which is related to the structure of this compound, is known for its hole-transporting properties.[8][9] By modifying the structure of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, for example, by extending the conjugation through reactions at the bromine position, new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) can be synthesized.[8][9]

Visualizing the Application Pathways:

Application_Pathways cluster_medchem Medicinal Chemistry cluster_material Materials Science A N-(4-Bromophenyl)-N- (4-carbethoxyphenyl)amine B Suzuki/Sonogashira Coupling (at Bromine) A->B Functionalization C Ester Hydrolysis A->C Modification F Conjugation Extension (at Bromine) A->F Polymerization/ Derivatization D Kinase Inhibitors B->D E Endothelin Receptor Antagonists C->E G Hole-Transporting Materials F->G H OLEDs, OPVs, OFETs G->H

Caption: Potential application pathways for N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

Conclusion: A Versatile and Enabling Molecule

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine stands out as a highly versatile and valuable synthetic intermediate. Its straightforward synthesis via the robust Buchwald-Hartwig amination, coupled with its dual reactive sites, provides chemists with a powerful tool for the construction of complex molecular architectures. The applications of this compound and its derivatives in medicinal chemistry and materials science are a testament to its importance in modern chemical research. As the demand for novel therapeutics and advanced organic materials continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Synthetic protocols toward the construction of N, N‐diarylamines. [Link]

  • ResearchGate. (n.d.). Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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Methodological & Application

Application Note: Synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a detailed protocol for the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, a diarylamine scaffold of interest in pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of key reagents, and present a step-by-step experimental procedure, complete with characterization data and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded approach to this important transformation.

Introduction: The Significance of Buchwald-Hartwig Amination

The formation of aryl amines is a critical transformation in the synthesis of a vast array of biologically active molecules and functional materials.[3][4][5] Traditional methods for C-N bond formation often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The advent of the palladium-catalyzed Buchwald-Hartwig amination revolutionized the field by enabling the coupling of a wide variety of amines with aryl halides and pseudohalides under relatively mild conditions.[1][2][6]

The target molecule, N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, incorporates two key functionalities: a bromophenyl group, which can serve as a handle for further cross-coupling reactions, and a carbethoxyphenyl group, a common pharmacophore. The successful synthesis of this diarylamine highlights the power of the Buchwald-Hartwig reaction in accessing complex molecular architectures.

Mechanism and Key Parameter Selection

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][7][8]

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 1-bromo-4-iodobenzene or a similar aryl bromide), forming a Pd(II) intermediate.[8][9]

  • Amine Coordination and Deprotonation: The amine (ethyl 4-aminobenzoate) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide complex.[9]

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium amide complex, regenerating the catalytically active Pd(0) species and releasing the diarylamine product.[8][9]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(X)L_n] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)(NHR'R'')L_n]+X- OA_complex->Amine_adduct Amine Coordination (HNR'R'') BaseH Base-H+ X- Amide_complex [Ar-Pd(II)(NR'R'')L_n] Amine_adduct->Amide_complex Deprotonation (Base) Amide_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amide_complex->Product Product Release ArX Ar-X Amine HNR'R'' caption Catalytic Cycle of the Buchwald-Hartwig Amination. Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to oven-dried flask: - 4-Bromoaniline - Ethyl 4-iodobenzoate - Pd2(dba)3 - XPhos - Cs2CO3 B 2. Seal flask and establish inert atmosphere (vacuum/backfill with Argon 3x) A->B C 3. Add anhydrous, degassed toluene via syringe B->C D 4. Heat reaction mixture to 100 °C with stirring C->D E 5. Monitor reaction progress by TLC or LC-MS D->E F 6. Cool to room temperature E->F G 7. Dilute with ethyl acetate and filter through Celite F->G H 8. Wash filtrate with water and brine G->H I 9. Dry organic layer over Na2SO4, filter, and concentrate H->I J 10. Purify crude product by flash column chromatography I->J caption Experimental Workflow for Buchwald-Hartwig Amination.

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromoaniline (1.0 mmol, 1.0 equiv.), ethyl 4-iodobenzoate (1.1 mmol, 1.1 equiv.), Pd₂(dba)₃ (0.02 mmol, 0.02 equiv.), XPhos (0.04 mmol, 0.04 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons of both rings, the ethyl group of the ester, and the N-H proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all unique carbon atoms in the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • Melting Point: To assess the purity of the crystalline solid.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact. [10][11]Spent palladium catalyst should be handled wet as it can be pyrophoric upon drying in air. [12]* Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. [13]They should be handled under an inert atmosphere. [13]* Solvents: Toluene is flammable and toxic. Handle in a well-ventilated fume hood and away from ignition sources.

  • Bases: Cesium carbonate is an irritant. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh, high-quality precatalyst and ligand.
Insufficiently strong baseIf using a weak base, consider switching to a stronger base like NaOtBu, but be mindful of ester hydrolysis.
Low reaction temperatureIncrease the reaction temperature, ensuring it does not exceed the boiling point of the solvent.
Ester Hydrolysis Base is too strongSwitch to a weaker base such as K₃PO₄ or K₂CO₃. [14]
Formation of Side Products Competing reactionsOptimize the reaction temperature and time. A lower temperature may improve selectivity.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of aryl amines. This application note provides a comprehensive and practical guide for the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully employ this methodology to access a wide range of valuable compounds for applications in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand - ChemRxiv. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. [Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds | Organic Letters - ACS Publications - American Chemical Society. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing). [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications. [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines - Books.
  • Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions | Request PDF. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]

  • Buchwald-Hartwig cross-coupling reaction - YouTube. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. [Link]

  • Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions - ResearchGate. [Link]

  • (PDF) Synthesis and structure of N-(4-bromophenyl)-N-carbo xyethyl-β-alanine derivatives. [Link]

  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. [Link]

  • Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing). [Link]

  • Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange. [Link]

  • Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride - The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method - ResearchGate. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is a diarylamine derivative of significant interest in the fields of medicinal chemistry and materials science. Its structure incorporates a versatile bromo-functionalized phenyl ring, ripe for further chemical modification, and a carbethoxy-functionalized phenylamine, a common pharmacophore. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this target molecule, leveraging the power and efficiency of the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1]

This guide is designed for researchers, scientists, and drug development professionals. It goes beyond a simple recitation of steps to explain the rationale behind the choice of reagents and reaction conditions, ensuring a deep understanding of the synthetic process.

Reaction Principle: The Buchwald-Hartwig Amination

The synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is achieved through the palladium-catalyzed cross-coupling of 1-bromo-4-iodobenzene and ethyl 4-aminobenzoate. The Buchwald-Hartwig amination is the reaction of an amine with an aryl halide in the presence of a palladium catalyst and a strong base to form a new carbon-nitrogen bond.[1] The catalytic cycle, a fundamental concept in understanding this reaction, is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yields the desired diarylamine product and regenerates the active palladium(0) catalyst.

The choice of a bidentate phosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is crucial for the efficiency of the reaction. These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, leading to higher yields and faster reaction times compared to first-generation catalysts.[1]

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierPurity
1-Bromo-4-iodobenzeneC₆H₄BrI282.91Commercially Available≥98%
Ethyl 4-aminobenzoateC₉H₁₁NO₂165.19Commercially Available≥99%
Palladium(II) AcetatePd(OAc)₂224.50Commercially Available≥99.9%
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)C₄₄H₃₂P₂622.67Commercially Available≥98%
Sodium tert-butoxideNaOtBu96.10Commercially Available≥97%
TolueneC₇H₈92.14Commercially AvailableAnhydrous, ≥99.8%
Ethyl AcetateC₄H₆O₂88.11Commercially AvailableACS Grade
HexaneC₆H₁₄86.18Commercially AvailableACS Grade
DichloromethaneCH₂Cl₂84.93Commercially AvailableACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37Commercially Available≥99.5%
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Schlenk line (optional, for rigorous inert atmosphere)

  • Syringes and needles

  • Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash column chromatography setup

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Diagram of the Experimental Workflow

experimental_workflow setup Reaction Setup reagents Addition of Reagents setup->reagents 1. Assemble glassware reaction Reaction under Inert Atmosphere reagents->reaction 2. Add reactants, catalyst, ligand, base, and solvent workup Aqueous Workup reaction->workup 3. Heat to reflux extraction Extraction workup->extraction 4. Cool and quench drying Drying and Concentration extraction->drying 5. Separate layers purification Purification drying->purification 6. Dry organic phase and evaporate solvent characterization Characterization purification->characterization 7. Column chromatography and/or recrystallization

Caption: A streamlined workflow for the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-iodobenzene (1.0 eq), ethyl 4-aminobenzoate (1.2 eq), palladium(II) acetate (0.02 eq), and BINAP (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5-10 mL per mmol of 1-bromo-4-iodobenzene) via syringe. Subsequently, add sodium tert-butoxide (1.4 eq) to the stirring suspension. Caution: Sodium tert-butoxide is a strong base and is moisture-sensitive; handle it with care in a dry environment.[2][3][4][5][6]

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel in a hexane slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine as a solid.

For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The choice of solvent will depend on the solubility of the compound.

Characterization

The identity and purity of the synthesized N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine (CAS 458550-44-2) can be confirmed by standard analytical techniques.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings. The protons on the bromophenyl ring will appear as two doublets, and the protons on the carbethoxyphenyl ring will also appear as two doublets. The NH proton will likely appear as a singlet. The ethyl ester group will show a quartet for the -CH₂- protons and a triplet for the -CH₃ protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield (around 166 ppm). The aromatic carbons will appear in the range of 110-150 ppm.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₄BrNO₂ = 320.18 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable for the molecular ion peak.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction and all handling of volatile and hazardous materials in a well-ventilated fume hood.

  • Toluene: Toluene is a flammable and toxic solvent. Avoid inhalation and skin contact.[7][8][9]

  • Sodium tert-butoxide: This reagent is a corrosive and flammable solid that reacts violently with water. Handle with extreme care in a dry, inert atmosphere.[2][3][4][5][6]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive catalystEnsure the palladium catalyst is of good quality. Consider using a pre-catalyst.
Insufficiently inert atmosphereImprove the inert atmosphere technique (e.g., use a Schlenk line).
Impure reagents or solventsUse freshly purified or anhydrous reagents and solvents.
Side product formation Reaction temperature too highOptimize the reaction temperature.
Incorrect stoichiometryCarefully measure and add all reagents in the correct ratios.
Difficulty in purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine via a Buchwald-Hartwig amination. By following the outlined procedures and safety precautions, researchers can efficiently synthesize this valuable compound for further investigation in drug discovery and materials science. The provided rationale for the experimental choices aims to empower scientists with a deeper understanding of the underlying chemistry, facilitating troubleshooting and adaptation of the protocol for related synthetic targets.

References

Application Notes and Protocols for N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential applications of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, CAS No. 458550-44-2, in the field of organic electronics. While specific device performance data for this molecule is not extensively documented in publicly accessible literature, its structural characteristics strongly suggest its utility as a hole-transporting material (HTM) or as a key intermediate in the synthesis of more complex functional materials for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. This guide will, therefore, extrapolate from well-established principles of triarylamine chemistry and device physics to present its potential applications, relevant protocols, and the scientific rationale behind them.

Introduction: The Role of Triarylamines in Organic Electronics

Triarylamine derivatives are a cornerstone of modern organic electronics. Their core structure, featuring a nitrogen atom bonded to three aromatic rings, imparts excellent hole-transporting properties. This is due to the nitrogen's lone pair of electrons, which can be easily oxidized, creating a stable radical cation (a "hole") that can then move between adjacent molecules under an applied electric field. The ability to readily tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, through synthetic modification makes them highly versatile for a range of applications.

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine belongs to this important class of materials. Its key structural features are:

  • A Triarylamine Core: Providing the fundamental hole-transporting capability.

  • A Bromophenyl Group: This functional group is a versatile handle for further synthetic modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the construction of more complex, conjugated molecules.[1]

  • A Carbethoxyphenyl Group: The electron-withdrawing nature of the carbethoxy group can influence the molecule's electronic properties, potentially leading to deeper HOMO levels which can be advantageous for aligning with the energy levels of other materials in a device stack.

These features suggest that N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine can be utilized in two primary ways in organic electronics:

  • As a discrete Hole-Transporting Material (HTM): In devices like OLEDs and perovskite solar cells, it can be used in a dedicated hole-transport layer (HTL).

  • As a Synthetic Intermediate: Its reactive bromine site allows it to be a building block for creating more complex, high-performance organic semiconductors.

Molecular Structure and Inferred Properties

The chemical structure of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is presented below.

Caption: Molecular Structure of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

Based on the structure and data from analogous triarylamine compounds, we can infer the following properties:

PropertyInferred Value/CharacteristicRationale
Appearance White to off-white crystalline powderTypical for triarylamine derivatives.
Solubility Soluble in common organic solvents (e.g., chloroform, toluene, THF)Aromatic nature and presence of ethyl group enhance solubility.
HOMO Energy Level -5.2 to -5.5 eVThe triarylamine core typically has a HOMO in this range, which can be further stabilized (lowered) by the electron-withdrawing carbethoxy group.[2]
LUMO Energy Level -2.0 to -2.3 eVThe LUMO is generally localized on the aromatic rings and is less influenced by the nitrogen atom.
Hole Mobility 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹Amorphous films of small molecule triarylamines typically exhibit hole mobilities in this range.[3]
Thermal Stability High (decomposition temperature > 300 °C)The rigid aromatic structure generally imparts good thermal stability.

Potential Applications in Organic Electronics

Hole Transport Layer in Organic Light-Emitting Diodes (OLEDs)

Scientific Rationale: In a typical OLED architecture, the HTL facilitates the injection of holes from the anode (usually Indium Tin Oxide - ITO) and their transport to the emissive layer. An efficient HTL should have a HOMO level that aligns well with the work function of the anode and the HOMO level of the emissive material to minimize the energy barrier for hole injection. The inferred HOMO level of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine makes it a promising candidate for this application.

Anode (ITO) Anode (ITO) HTL HTL (e.g., N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine) Anode (ITO)->HTL Hole Injection Emissive Layer Emissive Layer HTL->Emissive Layer Hole Transport ETL Electron Transport Layer Emissive Layer->ETL Electron Transport Cathode Cathode ETL->Cathode Electron Injection

Caption: Basic OLED Device Architecture.

Protocol for OLED Fabrication (Illustrative):

  • Substrate Preparation:

    • Patterned ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Transport Layer Deposition:

    • A solution of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is prepared in a suitable solvent like chloroform or toluene at a concentration of 10 mg/mL.

    • The solution is then spin-coated onto the ITO substrate at 3000 rpm for 60 seconds to form a thin film (typically 30-40 nm).

    • The film is annealed at 100 °C for 10 minutes on a hotplate in a nitrogen-filled glovebox to remove residual solvent.

  • Deposition of Subsequent Layers:

    • The emissive layer, electron transport layer (ETL), and cathode (e.g., LiF/Al) are sequentially deposited via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).

  • Encapsulation:

    • The completed device is encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.

Hole Transport Material in Perovskite Solar Cells (PSCs)

Scientific Rationale: In PSCs, the HTM plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode. An ideal HTM for PSCs should have a suitable HOMO level that is slightly higher than the valence band of the perovskite to ensure efficient hole extraction. Additionally, it should be hydrophobic to protect the perovskite layer from moisture. The triarylamine structure is inherently hydrophobic, and its tunable electronics make it a strong candidate for this application.

FTO FTO Substrate ETL Electron Transport Layer (e.g., TiO2) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL HTL (e.g., N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine) Perovskite->HTL Electrode Metal Electrode (e.g., Au) HTL->Electrode

Caption: Planar Perovskite Solar Cell Architecture.

Protocol for PSC Fabrication (Illustrative):

  • Substrate and ETL Preparation:

    • FTO-coated glass is cleaned as described for OLEDs.

    • A compact TiO₂ layer is deposited by spin-coating a precursor solution and annealing at high temperature.

  • Perovskite Layer Deposition:

    • A perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox.

    • An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization.

    • The film is then annealed at 100-150 °C to form the crystalline perovskite layer.

  • Hole Transport Layer Deposition:

    • A solution of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is prepared in chlorobenzene (e.g., 20 mg/mL).

    • Additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) are often added to the HTM solution to improve conductivity and device performance.

    • The HTM solution is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.

    • The substrate is then heated at 70 °C for 15 minutes.

  • Electrode Deposition and Characterization:

    • A gold or silver electrode is deposited by thermal evaporation.

    • The current-voltage (J-V) characteristics of the completed cell are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²).

Synthesis Protocols

Synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

A plausible synthetic route to N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is via a Buchwald-Hartwig amination reaction between 4-bromoaniline and ethyl 4-iodobenzoate.

Reactant1 4-Bromoaniline Product N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine Reactant1->Product + Reactant2 Ethyl 4-iodobenzoate Reactant2->Product Pd catalyst, ligand, base Toluene, reflux

Caption: Proposed Synthesis of the Target Molecule.

Experimental Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (palladium catalyst), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Add 4-bromoaniline and ethyl 4-iodobenzoate to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

Characterization Techniques

To validate the identity, purity, and relevant electronic properties of the synthesized N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, the following characterization techniques are recommended:

TechniquePurpose
¹H and ¹³C NMR Spectroscopy To confirm the molecular structure.
Mass Spectrometry To determine the molecular weight and confirm the elemental composition.
FT-IR Spectroscopy To identify characteristic functional groups.
UV-Visible Spectroscopy To determine the optical bandgap and assess transparency in the visible region.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels.
Thermogravimetric Analysis (TGA) To assess thermal stability.

Conclusion and Future Outlook

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine possesses the key structural motifs of a promising material for organic electronics. Its triarylamine core provides inherent hole-transport capabilities, while the bromo and carbethoxy functional groups offer avenues for synthetic modification and tuning of electronic properties. The protocols and scientific rationale provided in this guide, though based on inferences from closely related compounds, offer a solid foundation for researchers to explore the potential of this molecule in OLEDs, PSCs, and other organic electronic devices. Further experimental validation of its material properties and device performance is warranted and is expected to confirm its utility in this exciting field.

References

  • Al-Asbahi, B. A., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Materials, 14(11), 3128. [Link]

  • Bellmann, E., et al. (1998). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. Chemistry of Materials, 10(6), 1668-1676. [Link]

  • PubMed. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Materials (Basel), 14(11), 3128. [Link]

  • ResearchGate. (2021). Investigating Triarylamine Polymer Derivatives as Hole Transport Layers in FACsPbI3 Perovskite Solar Cells. Request PDF. [Link]

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Application Note & Protocols: The Strategic Use of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine as a Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for medicinal chemists on the strategic utilization of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. While not an active pharmaceutical ingredient itself, this diarylamine derivative serves as a high-potential starting material and versatile scaffold for the synthesis of novel drug candidates. Its two distinct, orthogonally reactive functional groups—a bromine atom and a carbethoxy group—offer chemists a powerful platform for building molecular complexity and exploring structure-activity relationships (SAR). This guide details a robust synthesis protocol, outlines key synthetic transformations for library generation, and provides a framework for integrating this scaffold into a drug discovery workflow, using kinase inhibition as a representative therapeutic application.

Introduction: The Diarylamine Scaffold and Its Significance

The diarylamine motif is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to act as a rigid yet conformationally adaptable linker that can effectively orient functional groups for optimal interaction with biological targets. This scaffold is particularly prominent in the field of oncology, where it is a cornerstone of many small-molecule kinase inhibitors, including Gleevec (Imatinib) and Tarceva (Erlotinib).

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine emerges as a particularly strategic building block for several reasons:

  • Dual Functionality: It possesses two key functional handles. The aryl bromide is primed for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • Orthogonal Reactivity: The ethyl ester provides a secondary site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation, enabling the exploration of interactions with solvent-exposed regions or hydrogen bond donors/acceptors in a target's active site.

  • Vectorial Exploration: The distinct reactivity of these two sites allows for a controlled, vectorial exploration of chemical space around the central diarylamine core, which is critical for systematic SAR studies.

This application note will guide researchers through the synthesis, modification, and strategic application of this scaffold in a typical medicinal chemistry campaign.

Synthesis and Characterization of the Core Scaffold

The most efficient and common method for synthesizing unsymmetrical diarylamines like N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a reliable and high-yielding route.

Protocol 2.1: Synthesis via Buchwald-Hartwig Amination

Objective: To synthesize N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine from 4-bromoaniline and ethyl 4-iodobenzoate.

Materials:

  • 4-bromoaniline (1.0 eq)

  • Ethyl 4-iodobenzoate (1.05 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add cesium carbonate (2.0 eq), 4-bromoaniline (1.0 eq), and ethyl 4-iodobenzoate (1.05 eq).

  • Add the palladium catalyst, Pd₂(dba)₃ (0.02 eq), and the ligand, Xantphos (0.04 eq).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Data Interpretation:

  • ¹H NMR: Expect characteristic aromatic signals for the two disubstituted phenyl rings. The signals for the ring adjacent to the carbethoxy group will be more downfield due to electron withdrawal. Look for the quartet and triplet corresponding to the ethyl ester protons.

  • ¹³C NMR: Confirm the presence of all expected carbon signals, including the carbonyl carbon of the ester (~166 ppm) and the carbons attached to bromine and nitrogen.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion (M⁺) and/or the protonated molecule ([M+H]⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Visualization 2.1: Synthesis Workflow

cluster_reactants Starting Materials cluster_reagents Catalyst System & Base R1 4-Bromoaniline Process Buchwald-Hartwig Amination (Toluene, 110 °C) R1->Process R2 Ethyl 4-Iodobenzoate R2->Process C1 Pd₂(dba)₃ (Catalyst) C1->Process C2 Xantphos (Ligand) C2->Process B1 Cs₂CO₃ (Base) B1->Process Purification Workup & Flash Chromatography Process->Purification Product N-(4-Bromophenyl)-N- (4-carbethoxyphenyl)amine Purification->Product

Caption: Workflow for the Buchwald-Hartwig synthesis of the core scaffold.

Application in Lead Generation: A Kinase Inhibitor Campaign

The true utility of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine lies in its role as a versatile starting point for library synthesis. The following section outlines a strategic workflow for generating a library of potential kinase inhibitors.

Rationale: Many Type II kinase inhibitors utilize a diarylamine core to bridge the ATP-binding site and an adjacent allosteric pocket. The "bromophenyl" ring can be functionalized to interact with the hinge region of the kinase, while the "carbethoxyphenyl" ring can be extended to access the allosteric site.

Visualization 3.1: Drug Discovery Logic

cluster_r1 R¹ Derivatization (Hinge Binding) cluster_r2 R² Derivatization (Solvent Front) Scaffold N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine Bromo Group Ester Group R1_Mod Suzuki / Sonogashira Coupling Scaffold:f0->R1_Mod R2_Mod_1 Ester Hydrolysis (LiOH or NaOH) Scaffold:f1->R2_Mod_1 Final Final Compounds for Screening R1_Mod->Final R1_Lib Library of Aryl/Heteroaryl Groups R1_Lib->R1_Mod R2_Mod_2 Amide Coupling (EDC/HOBt or HATU) R2_Mod_1->R2_Mod_2 R2_Mod_2->Final R2_Lib Library of Amine Building Blocks R2_Lib->R2_Mod_2

Caption: Diversification strategy for library synthesis from the core scaffold.

Protocol 3.1: R¹ Modification via Suzuki Coupling

Objective: To introduce a new aryl or heteroaryl group at the bromide position.

Materials:

  • N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine (1.0 eq)

  • Desired Aryl/Heteroaryl Boronic Acid or Ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)

  • Nitrogen or Argon gas supply

Procedure:

  • In a reaction vessel, combine the starting amine (1.0 eq), the boronic acid/ester (1.2 eq), and the carbonate base (2.0-3.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • De-gas the solvent mixture (Dioxane/Water) by bubbling with N₂ or Ar for 15-20 minutes.

  • Add the de-gassed solvent to the reaction vessel.

  • Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify the product by flash chromatography or preparative HPLC.

Protocol 3.2: R² Modification via Amide Coupling

Objective: To convert the ethyl ester into a diverse library of amides.

Step A: Ester Hydrolysis

  • Dissolve the ester-containing starting material (from Protocol 3.1) in a mixture of THF and water (e.g., 3:1).

  • Add Lithium Hydroxide (LiOH) (2.0-5.0 eq).

  • Stir at room temperature or with gentle heating (40-50 °C) until hydrolysis is complete (monitor by LC-MS, looking for the loss of 28 Da from the molecular weight).

  • Acidify the mixture to pH ~2-3 with 1M HCl.

  • Extract the carboxylic acid product with ethyl acetate, dry, and concentrate. The product is often used in the next step without further purification.

Step B: Amide Bond Formation

  • Dissolve the carboxylic acid from Step A (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq).

  • Add a tertiary amine base like DIPEA or triethylamine (2.0-3.0 eq).

  • Stir for 5-10 minutes, then add the desired primary or secondary amine (1.1 eq).

  • Stir at room temperature for 4-16 hours until the reaction is complete.

  • Perform an aqueous workup, extract the product, and purify by chromatography or crystallization.

Biological Evaluation: A General Kinase Assay Protocol

Once a library of compounds has been synthesized, they must be evaluated for biological activity. An in vitro kinase assay is a standard first step.

Protocol 4.1: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase.

Materials:

  • Target Kinase enzyme

  • Kinase-specific substrate peptide

  • ATP (at or near the Kₘ concentration for the kinase)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well microplates (white, low-volume)

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10-100 µM. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Prepare a master mix containing the kinase enzyme, substrate, and ATP in the appropriate reaction buffer. Add this mix to the wells containing the compounds to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • ADP Detection (Stopping the Reaction): Add the ADP-Glo™ Reagent to all wells. This will stop the kinase reaction by depleting the remaining ATP and convert the ADP produced into a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the intermediate product into luciferin, which is then used by luciferase to generate a stable luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

Data Analysis:

  • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value for each compound.

Table 1: Example Data Summary for a Hypothetical Compound Series
Compound IDR¹ Group (from Suzuki)R² Group (from Amide)Target Kinase IC₅₀ (nM)
SC-001Phenyl-OEt (Ester)>10,000
SC-0023-Pyridyl-OEt (Ester)2,500
SC-0033-Pyridyl-NH(CH₂)₂OH450
SC-0043-Pyridyl-N(Me)CH₂-Morpholine85
SC-0054-Anilinyl-N(Me)CH₂-Morpholine15

Conclusion

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine represents more than just a single chemical entity; it is a strategic platform for accelerated drug discovery. Its inherent dual and orthogonal reactivity empowers medicinal chemists to rapidly and systematically generate diverse libraries of complex molecules. By leveraging robust and well-established synthetic methodologies such as Buchwald-Hartwig amination, Suzuki coupling, and amide bond formation, research teams can efficiently navigate chemical space to optimize compound properties and identify potent leads for a wide range of biological targets. The workflows and protocols detailed herein provide a validated roadmap for integrating this powerful scaffold into any modern medicinal chemistry program.

References

  • Note: The following are representative references for the chemical methods described. Specific applications of the exact title compound may not be extensively documented, so these references provide the authoritative grounding for the proposed protocols.
  • Buchwald-Hartwig Amination:

    • Title: A New, More General Palladium Catalyst for Cross-Coupling Reactions of Amines and Aryl Halides

    • Source: Accounts of Chemical Research

    • URL: [Link]

  • Suzuki-Miyaura Coupling:

    • Title: The Suzuki–Miyaura Cross-Coupling Reaction

    • Source: Angewandte Chemie International Edition

    • URL: [Link]

  • Amide Bond Formation (HATU):

    • Title: HATU: A Potent Coupling Reagent for Amide Bond Formation

    • Source: The Journal of Organic Chemistry

    • URL: [Link]

  • Kinase Inhibitor Scaffolds:

    • Title: A Review on the Development of Small Molecule-Based Kinase Inhibitors: A Medicinal Chemistry Perspective

    • Source: Molecules (MDPI)

    • URL: [Link]

  • ADP-Glo™ Kinase Assay:

    • Title: ADP-Glo™ Kinase Assay

    • Source: Promega Corporation

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine: A Versatile Building Block for Advanced Hole-Transport Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rapidly advancing fields of organic electronics, particularly in the development of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the design and synthesis of efficient hole-transport materials (HTMs) are of paramount importance.[1][2] These materials play a crucial role in facilitating the extraction and transport of positive charge carriers (holes) from the active layer to the anode, thereby dictating device efficiency, stability, and overall performance.[3] N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, a diarylamine derivative, has emerged as a key building block in the construction of a diverse range of high-performance HTMs. Its strategic bifunctionality, featuring a reactive bromo group and a readily modifiable carbethoxy group, allows for tailored molecular engineering to achieve desirable optoelectronic properties.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine as a precursor for advanced hole-transport materials. It is intended for researchers, scientists, and drug development professionals engaged in the design and fabrication of next-generation organic electronic devices.

Strategic Importance in Hole-Transport Material Design

The molecular architecture of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine offers a versatile platform for the synthesis of complex, high-performance HTMs. The triphenylamine core is a well-established electron-donating moiety with excellent hole-transporting capabilities.[4] The strategic placement of the bromo and carbethoxy functionalities opens avenues for a variety of cross-coupling reactions, enabling the extension of the π-conjugated system and the introduction of desired functional groups.

The bromo substituent serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This allows for the facile introduction of various aryl or heteroaryl groups, which can be tailored to modulate the highest occupied molecular orbital (HOMO) energy level, enhance thermal stability, and improve the morphological properties of the final HTM.[5] The carbethoxy group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further functionalization or to improve the solubility and film-forming properties of the material.

Synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

The most efficient and widely adopted method for the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction offers high yields and excellent functional group tolerance, making it ideal for the synthesis of complex arylamines.[8]

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 4-Bromoaniline product N-(4-Bromophenyl)-N- (4-carbethoxyphenyl)amine reactant1->product reactant2 Ethyl 4-iodobenzoate reactant2->product catalyst Pd(OAc)₂ catalyst->product ligand BINAP ligand->product base Cs₂CO₃ base->product solvent Toluene solvent->product HTM_Synthesis_Workflow start N-(4-Bromophenyl)-N- (4-carbethoxyphenyl)amine suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H₂O) suzuki->hydrolysis final_htm Final Hole-Transport Material hydrolysis->final_htm

Sources

Application Notes and Protocols: Safe Laboratory Handling and Storage of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is a diarylamine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of novel materials and pharmaceutical compounds. Its structure, featuring a brominated phenyl ring and a carbethoxy-substituted phenyl ring, offers multiple sites for further chemical modification, such as cross-coupling reactions.[1][2] The precise and safe handling of this compound is paramount to ensure experimental integrity, protect personnel from potential hazards, and maintain the material's stability for reproducible results.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the appropriate laboratory procedures for handling and storing N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. The protocols herein are designed to be self-validating, explaining the causality behind each recommendation to foster a culture of safety and scientific rigor.

Compound Identification and Properties

A foundational aspect of safe laboratory practice is the unambiguous identification of the chemical being handled. The key properties of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine are summarized below.

PropertyValueSource(s)
IUPAC Name Ethyl 4-((4-bromophenyl)amino)benzoateN/A
CAS Number 458550-44-2[3]
Molecular Formula C₁₅H₁₄BrNO₂Inferred from name
Molecular Weight 320.18 g/mol Inferred from formula
Appearance Typically a solid (powder or crystals) at room temperature
Purity For research use, typically ≥95%

Hazard Identification and Safety Precautions

While a specific, comprehensive safety data sheet (SDS) for N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is not widely available, data from structurally related bromophenyl amines and N-phenyl amines provide a strong basis for assessing potential hazards. A conservative approach, assuming the hazards of related compounds, is a cornerstone of laboratory safety.

Potential Hazards based on Analogous Compounds:

  • Skin Corrosion/Irritation: Many N-aryl compounds can cause skin irritation upon contact.[4][5][6][7]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation.[4][7]

  • Acute Toxicity (Oral/Inhalation): May be harmful if swallowed or if dust is inhaled.[7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][7]

The following table summarizes the likely GHS classifications and precautionary measures.

Hazard ClassGHS PictogramSignal WordHazard Statements (H-codes)Precautionary Statements (P-codes)
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[7]P264, P270, P301+P312
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[4][7]P280, P302+P352, P332+P313
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[7][8]P280, P305+P351+P338, P337+P313
STOT - SE (Category 3)GHS07WarningH335: May cause respiratory irritation.[7][8]P261, P271, P304+P340, P312
Hierarchy of Controls

To mitigate these risks, a systematic approach known as the "Hierarchy of Controls" must be implemented. This framework prioritizes the most effective measures for ensuring laboratory safety.

cluster_controls Hierarchy of Safety Controls Elimination Elimination (Most Effective) Remove the hazard Substitution Substitution Replace with a less hazardous substance Elimination->Substitution Engineering Engineering Controls Isolate people from the hazard (e.g., fume hood) Substitution->Engineering Administrative Administrative Controls Change the way people work (e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Protect the worker with PPE Administrative->PPE cluster_workflow Workflow for Weighing a Solid Chemical A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Fume Hood (Spatula, Weigh Boat, Container) A->B C 3. Tare Balance with Weigh Boat B->C D 4. Transfer Solid Carefully to avoid dust C->D E 5. Record Mass D->E F 6. Securely Seal Stock Container E->F G 7. Clean Workspace & Dispose of Waste F->G

Caption: Step-by-step workflow for safely weighing the compound.

Storage Procedures

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • General Conditions: Store in a tightly sealed container to prevent atmospheric moisture ingress and contamination. [5][9]The storage area should be cool, dry, and well-ventilated. [6][10]* Inert Atmosphere: For long-term storage, and given that amines can be sensitive to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice to preserve purity. * Light Sensitivity: Store away from direct sunlight or strong light sources, as aromatic amines can be light-sensitive.

  • Incompatible Materials: Keep segregated from strong oxidizing agents, acids, and acid chlorides, with which it may react exothermically. [4]

Spill and Waste Management

Spill Cleanup Protocol (for small, solid spills):

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control: Prevent the spill from spreading.

  • Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial cleanup.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor.

Waste Disposal:

  • All waste materials, including contaminated PPE, cleaning materials, and excess compound, are considered hazardous waste. [6]* Collect waste in clearly labeled, sealed containers.

  • Dispose of waste through your institution's environmental health and safety (EHS) office, in strict accordance with local, state, and federal regulations.

Analytical Characterization for Quality Control

To ensure the integrity of the material before use, especially after long-term storage, analytical verification is recommended.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common and effective technique for assessing the purity of organic compounds. A method using a C18 column with a mobile phase of methanol and water could serve as a starting point for method development. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify potential impurities or degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the molecular weight of the parent compound and identifying trace-level impurities. [12][13] By integrating these detailed protocols and safety considerations into all laboratory workflows involving N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, researchers can ensure a safe working environment and generate high-quality, reliable scientific data.

References

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  • Pandit, S. B., Upaganlawar, A. B., Mahajan, M. S., Upasani, C. D., & Aware, V. S. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4).
  • Thermo Fisher Scientific. (2024, February 11). Safety Data Sheet: 4'-Bromoacetanilide.
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  • SynZeal. (n.d.). Safety Data Sheet.
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  • TCI Chemicals. (2025, March 26). Safety Data Sheet: 1-Bromo-4-(4-bromophenyl)naphthalene.
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  • Sigma-Aldrich. (n.d.). N-(4-Bromophenyl)-N-phenylacrylamide.
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  • PubChem. (n.d.). N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine.
  • Nouryon. (n.d.). Best practice manual.
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  • PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide.
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  • PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
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  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

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Navigating the Synthesis and Handling of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and material science, N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, also known as Ethyl 4-((4-bromophenyl)amino)benzoate, represents a versatile building block. Its unique structure, featuring a reactive bromine atom and a carbethoxy functional group, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its safety profile, handling procedures, and key applications, supported by detailed protocols and scientific rationale to empower researchers in their laboratory endeavors.

Core Safety & Handling Protocols

A thorough understanding of the safety profile of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is paramount before its introduction into any experimental workflow. The following information is synthesized from authoritative Safety Data Sheets (SDS) and should be strictly adhered to.

Hazard Identification and Precautionary Measures

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is classified as a hazardous substance. Key hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of this compound may be harmful.[1]

Precautionary Statements:

  • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[1]

  • Response: In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for several minutes. If irritation persists, seek medical advice. If inhaled, remove the person to fresh air and keep comfortable for breathing. If swallowed, seek immediate medical assistance.[1]

  • Storage: Store in a well-ventilated place, keeping the container tightly closed.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against accidental exposure. The following diagram outlines the essential PPE for handling this compound.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment Eye_Protection Splash-proof Safety Goggles or Face Shield Hand_Protection Chemical-resistant Gloves (e.g., Nitrile) Body_Protection Lab Coat Respiratory_Protection NIOSH-approved Respirator (if dust is generated) Researcher Researcher Researcher->Eye_Protection Researcher->Hand_Protection Researcher->Body_Protection Researcher->Respiratory_Protection Compound N-(4-Bromophenyl)-N- (4-carbethoxyphenyl)amine Compound->Researcher Handling

Caption: Essential PPE for handling N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure Route First-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for designing experiments, particularly for reaction setup and purification.

Property Value Source
Molecular Formula C₁₅H₁₄BrNO₂[2]
Molecular Weight 320.18 g/mol [3]
Appearance White to off-white crystalline powder
Purity ≥99%[4]
Storage Store in a well-closed container, protected from light and in a cool, dry place.[4]

Applications in Organic Synthesis & Drug Discovery

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is a key intermediate in the synthesis of more complex molecules, primarily due to the reactivity of the bromine substituent, which readily participates in cross-coupling reactions.

Role as a Synthetic Building Block

The presence of the bromine atom on one of the phenyl rings makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The carbethoxy group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations.

This dual functionality allows for the construction of complex molecular architectures, making it a valuable precursor in the synthesis of pharmaceuticals and functional materials.[1] For instance, it serves as a crucial building block in the synthesis of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), a dual endothelin receptor antagonist.[5]

Application Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details a general procedure for a Suzuki-Miyaura cross-coupling reaction using N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine as the starting material. This reaction is a cornerstone of modern synthetic chemistry for creating biaryl compounds.

Objective: To synthesize an N-(4-arylphenyl)-N-(4-carbethoxyphenyl)amine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate or potassium phosphate)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add reactants to a dry flask: - N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine - Arylboronic acid - Base (e.g., K₂CO₃) - Pd(PPh₃)₄ catalyst Solvent 2. Add solvent (e.g., Dioxane/H₂O) Setup->Solvent Inert 3. Purge with inert gas (N₂ or Ar) Solvent->Inert Heat 4. Heat the mixture to reflux (e.g., 90-100 °C) Inert->Heat Monitor 5. Monitor reaction progress by TLC Heat->Monitor Cool 6. Cool the reaction mixture Monitor->Cool Extract 7. Perform aqueous work-up and extraction Cool->Extract Purify 8. Purify the crude product by column chromatography Extract->Purify

Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., potassium carbonate, 2.0-3.0 eq.).

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).

    • Causality: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The palladium catalyst is the heart of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.

  • Solvent Addition and Inert Atmosphere:

    • Add the degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

    • Causality: Degassing the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. An inert atmosphere is maintained throughout the reaction for the same reason.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Causality: The aqueous work-up removes the inorganic salts (base and byproducts) from the organic phase containing the desired product.

  • Purification:

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Causality: Column chromatography separates the desired product from any unreacted starting materials, catalyst residues, and byproducts based on their differential adsorption to the silica gel.

Conclusion

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is a compound of significant interest to researchers in synthetic and medicinal chemistry. Its handling requires strict adherence to safety protocols due to its hazardous nature. However, its utility as a versatile building block, particularly in powerful cross-coupling reactions, opens doors to the synthesis of novel compounds with potential applications in drug discovery and material science. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to safely and effectively utilize this valuable chemical resource in their scientific pursuits.

References

  • Fisher Scientific. Safety Data Sheet: N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. (2024).
  • Sigma-Aldrich. Safety Data Sheet: Ethyl 4-((4-bromophenyl)amino)
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • Anusevičius, K., et al. (2010). Synthesis and structure of N-(4-bromophenyl)
  • MySkinRecipes. Ethyl 4-((4-bromophenyl)amino)benzoate. [Link]

  • Doron Scientific. Ethyl 4-((4-bromophenyl)amino)benzoate. (2023). [Link]

  • Khan, K. M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4305. [Link]

  • Rauf, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4443. [Link]

  • Sharma, G., et al. (2017). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. Chemical Science Transactions, 6(1), 8-12.
  • ChemBK. Ethyl 4-aminobenzoate. [Link]

  • Al-Adiwish, W. M., et al. (2014). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4][6]Thiazolo-[3,2-a]Pyridine-4-Carboxylate Derivatives and Some of their Reactions. World Journal of Organic Chemistry, 2(1), 1-7.

  • Yang, H., et al. (2017). Facile Synthesis of 1-(4-Bromophenyl)-1h-Tetrazol-5-Amine and Related Amide Derivatives. Journal of Chemical Research, 41(10), 581-585.
  • El-Hashash, M. A., et al. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6.
  • Google Patents.
  • Fukuyama, T., et al. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
  • PrepChem.com. Synthesis of Ethyl p-{[2-(p-bromophenoxy)ethyl]amino}benzoate. [Link]

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Application Note & Protocol: A Scalable and Robust Synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Diarylamine scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers.[1] N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is a valuable synthetic intermediate, incorporating both a reactive bromine handle for further cross-coupling and an ester functionality, making it a versatile building block in drug discovery and materials science.

Traditional methods for constructing aryl C-N bonds, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper, which limits their substrate scope and functional group tolerance.[2][3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior alternative, enabling the formation of C-N bonds under significantly milder conditions with a broad tolerance for various functional groups, making it highly amenable to scale-up.[4]

This document provides a comprehensive guide for the multi-gram scale synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. We will detail a robust protocol based on the Buchwald-Hartwig amination, offering insights into process optimization, safety considerations, and analytical validation—designed for researchers in industrial and academic settings.

Rationale for Synthetic Strategy: Buchwald-Hartwig vs. Ullmann

While both the Ullmann and Buchwald-Hartwig reactions can yield the target diarylamine, the latter is strategically advantageous for scalable synthesis.

  • Ullmann Condensation: This copper-catalyzed reaction typically demands high temperatures and polar aprotic solvents like DMF or NMP.[2] These conditions can lead to side reactions and degradation of sensitive substrates. Furthermore, the removal of copper residues from the final product can be challenging, which is a significant concern in pharmaceutical applications.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction proceeds under much milder conditions.[4] The development of sophisticated phosphine ligands has expanded the reaction's scope to include less reactive aryl chlorides and a wide array of amines.[4] Its high efficiency, functional group tolerance, and lower reaction temperatures make it a more reliable and scalable method.

For these reasons, a well-optimized Buchwald-Hartwig protocol is the chosen method for this guide.

Detailed Scale-Up Synthesis Protocol

This protocol details the synthesis on a 50-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[5][6]

Materials and Equipment
Reagent/MaterialGradeSupplierQuantityMolesStoichiometry
Ethyl 4-aminobenzoate≥98%Sigma-Aldrich50.0 g0.3031.0 equiv
1-Bromo-4-iodobenzene≥98%Combi-Blocks94.0 g0.3331.1 equiv
Sodium tert-butoxide (NaOtBu)≥98%Acros Organics43.7 g0.4551.5 equiv
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Strem Chemicals1.38 g0.00150.005 equiv
Xantphos≥98%TCI Chemicals2.63 g0.00450.015 equiv
TolueneAnhydrous, ≥99.8%MilliporeSigma1.0 L--
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific2.0 L--
Brine (Saturated NaCl solution)-Lab Prepared1.0 L--
Anhydrous Magnesium Sulfate (MgSO₄)-VWR50 g--
  • Equipment: 3 L, three-neck round-bottom flask equipped with a mechanical overhead stirrer, reflux condenser with a nitrogen inlet, thermocouple, and a heating mantle. Standard laboratory glassware for work-up and purification.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Oven-dry glassware B Assemble reactor under N₂ A->B C Charge solids: Ethyl 4-aminobenzoate, 1-bromo-4-iodobenzene, NaOtBu, Pd₂(dba)₃, Xantphos B->C D Add anhydrous toluene C->D E Purge with N₂ for 15 min D->E F Heat to 100-105 °C E->F G Monitor reaction by HPLC/TLC F->G H Cool to room temperature G->H I Quench with water H->I J Extract with Ethyl Acetate I->J K Wash with brine J->K L Dry organic layer (MgSO₄) K->L M Filter and concentrate L->M N Recrystallize from Ethanol/Heptane M->N O Filter and dry product under vacuum N->O P Characterize final product O->P

Caption: Scalable synthesis workflow for N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

Step-by-Step Protocol
  • Reactor Setup: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of nitrogen to maintain an inert atmosphere.[7]

  • Charging Reagents: To the 3 L flask, add ethyl 4-aminobenzoate (50.0 g), 1-bromo-4-iodobenzene (94.0 g), sodium tert-butoxide (43.7 g), Xantphos (2.63 g), and Pd₂(dba)₃ (1.38 g).

    • Causality Note: The reagents are added as solids first to ensure accurate weighing and to avoid solvent splashes. Sodium tert-butoxide is a strong, non-nucleophilic base essential for activating the amine and facilitating the catalytic cycle. Xantphos is a bulky, electron-rich bidentate ligand that promotes the crucial reductive elimination step and stabilizes the palladium catalyst.[4][8]

  • Solvent Addition: Add 1.0 L of anhydrous toluene via cannula transfer.

  • Inerting: Begin vigorous stirring and bubble nitrogen gas through the suspension for 15 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to an internal temperature of 100-105 °C using a heating mantle controlled by the thermocouple. Maintain this temperature and continue stirring.

  • Monitoring: After 4 hours, take a small aliquot from the reaction, quench it with water, extract with ethyl acetate, and spot on a TLC plate (or analyze by HPLC) to check for the consumption of the limiting reagent (ethyl 4-aminobenzoate). The reaction is typically complete within 4-8 hours.

  • Work-up - Quenching: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. Slowly and carefully add 500 mL of deionized water to quench the reaction and dissolve the inorganic salts.

  • Work-up - Extraction: Transfer the mixture to a 4 L separatory funnel. Add 1 L of ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with an additional 500 mL of ethyl acetate.

  • Work-up - Washing: Combine the organic extracts and wash with 2 x 500 mL of brine to remove residual base and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/heptane. Dissolve the solid in a minimum amount of hot ethanol and slowly add heptane until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Analytical Characterization

To ensure the identity and purity of the synthesized N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, the following analytical methods are recommended.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for determining purity. A validated method is crucial for quality control.[9]

    • Column: C18 (e.g., 4.6 mm x 250 mm, 5.0 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (e.g., 80:20 v/v) is a good starting point.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the chromophore).

    • Purity Acceptance: ≥98.5% area.

  • Mass Spectrometry (LC-MS or Direct Infusion): To confirm the molecular weight (Expected [M+H]⁺ for C₁₅H₁₄BrNO₂: 320.03, 322.03 corresponding to Br isotopes).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the aromatic protons on both rings, the ethyl ester group (a quartet and a triplet), and a broad singlet for the N-H proton.

    • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for all 15 unique carbon atoms, including the carbonyl carbon of the ester.

Safety & Process Optimization Insights

Critical Safety Considerations

Scaling up chemical reactions introduces risks that may not be apparent at the laboratory bench scale.[10]

  • Reagent Hazards:

    • Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin.

    • Sodium tert-butoxide: Corrosive and reacts violently with water. Handle in a dry environment.

    • Palladium Catalysts: Can be toxic and pyrophoric (especially if finely divided). Handle with care.

  • Process Hazards:

    • Exotherm: The initial mixing and heating can be exothermic. Ensure controlled heating and have a cooling bath on standby.

    • Inert Atmosphere: A breach of the inert atmosphere can deactivate the catalyst and potentially create a fire hazard if solvents are hot.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, thicker gloves for transfers).[5]

Field-Proven Optimization Strategies
  • Catalyst System: While Pd₂(dba)₃/Xantphos is robust, for cost-sensitive industrial processes, exploring palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can allow for lower catalyst loadings (down to 0.1-0.01 mol%).

  • Solvent Selection: Cyclopentyl methyl ether (CPME) is an excellent, greener alternative to toluene. It has a higher boiling point and can sometimes improve reaction efficiency. Its biphasic mixture with water can simplify workup.[1]

  • Base Selection: The choice of base is critical. While NaOtBu is effective, other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, although they may require higher temperatures or longer reaction times. Using a soluble organic base like DBU has been explored for simplifying workups, particularly in flow chemistry applications.[8]

  • Purification: While recrystallization is ideal for scale-up, if impurities are difficult to remove, a silica gel plug filtration (passing the crude product dissolved in a non-polar solvent through a short pad of silica) can be a faster alternative to full column chromatography for removing baseline catalyst residues.

Conclusion

The Buchwald-Hartwig amination provides a highly efficient, reliable, and scalable pathway to N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. By carefully controlling reaction parameters, ensuring an inert atmosphere, and adhering to strict safety protocols, this valuable intermediate can be produced in high yield and purity. The insights provided in this guide are intended to empower researchers to confidently transition this synthesis from the bench to a multi-gram or even kilogram scale.

References

  • Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. ResearchGate. Available from: [Link]

  • Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Royal Society of Chemistry. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Ullmann Reaction. Merck Index. Available from: [Link]

  • What are the safety precautions when using organic intermediates in a laboratory? Autech Industry Co.,Limited. Available from: [Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. Available from: [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available from: [Link]

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Topic: Functionalization of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine for the Synthesis of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Core Scaffold

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is a diarylamine scaffold of significant interest in materials science and medicinal chemistry. Its utility stems from a unique combination of structural features: a stable diarylamine core, which often imparts desirable electronic and charge-transport properties, and two distinct, orthogonally reactive functional groups. The aryl bromide serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the carbethoxy (ethyl ester) group provides a site for hydrolysis and subsequent amide bond formation.[1][2] This bifunctional nature allows for a programmed, stepwise elaboration of the core structure, enabling the systematic synthesis of diverse and complex molecular architectures. This guide provides detailed protocols and scientific rationale for the synthesis and functionalization of this key building block, empowering researchers to develop novel materials for applications ranging from organic electronics to targeted therapeutics.

Part 1: Synthesis of the Core Scaffold: N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

The most reliable and widely adopted method for constructing the diarylamine C-N bond is the Buchwald-Hartwig amination.[3] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally proceeds under milder conditions than traditional methods like the Ullmann condensation.[4][5] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Protocol 1: Buchwald-Hartwig Synthesis of the Core Scaffold

This protocol details the coupling of 4-bromoaniline with ethyl 4-iodobenzoate. Ethyl 4-iodobenzoate is chosen over the corresponding bromide or chloride due to the higher reactivity of the C-I bond in the initial oxidative addition step of the catalytic cycle.[6]

Materials:

  • 4-bromoaniline

  • Ethyl 4-iodobenzoate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and Sodium tert-butoxide (1.4 equivalents).

  • Add 4-bromoaniline (1.2 equivalents) and ethyl 4-iodobenzoate (1.0 equivalent).

  • Add anhydrous toluene via syringe to create a solution with a concentration of approximately 0.1 M with respect to the ethyl 4-iodobenzoate.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine as a solid.

Scientific Rationale:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is highly effective. Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a bulky, electron-rich bidentate phosphine ligand with a large "bite angle," which promotes the crucial reductive elimination step and prevents catalyst decomposition.[3]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the active amine nucleophile in the catalytic cycle.[7]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is critical for catalytic activity.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Add Reagents to Schlenk Flask (Pd₂(dba)₃, Xantphos, NaOtBu, 4-bromoaniline, ethyl 4-iodobenzoate) Solvent 2. Add Anhydrous Toluene Setup->Solvent Heat 3. Heat at 100-110 °C (12-24h) Solvent->Heat Monitor 4. Monitor by TLC/LC-MS Heat->Monitor Cool 5. Cool to RT & Dilute Monitor->Cool Filter 6. Filter through Celite Cool->Filter Wash 7. Wash with H₂O/Brine Filter->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Column Chromatography Dry->Purify Product Pure N-(4-Bromophenyl)-N- (4-carbethoxyphenyl)amine Purify->Product

Workflow for the synthesis of the core scaffold.

Part 2: Functionalization at the Bromine Position via Cross-Coupling

The aryl bromide is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the extension of the π-conjugated system and the installation of various functional moieties.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically an arylboronic acid.[6][8] This reaction is fundamental for synthesizing biaryl structures.[9][10]

Materials:

  • N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, thiophene-2-boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[11]

  • Solvent system (e.g., 1,4-Dioxane/Water or DME/Water)

Procedure:

  • In a flask, dissolve N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine (1.0 eq) and the desired arylboronic acid (1.2-1.5 eq) in the chosen solvent system (e.g., Dioxane/Water 4:1).

  • Add the base, K₂CO₃ (2.0-3.0 eq).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%), under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate. Wash with water and brine, then dry the organic layer over Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography or recrystallization to obtain the functionalized product.[12]

Scientific Rationale:

  • Catalyst: Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]

  • Base and Water: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[8] The presence of water often accelerates this step.

Protocol 2.2: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[13][14] This is an excellent method for introducing a rigid, linear alkyne linker, which can extend conjugation or be used in subsequent reactions like click chemistry.[15]

Materials:

  • N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under argon, add N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add the anhydrous solvent (THF) followed by the base (TEA, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-12 hours. For less reactive bromides, higher temperatures may be required.[16]

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Scientific Rationale:

  • Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step.[17]

  • Base: The amine base is required to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.[16]

G Core N-(4-Bromophenyl)-N- (4-carbethoxyphenyl)amine Reagent_S Ar-B(OH)₂ Pd(0), Base Core->Reagent_S Reagent_H R-C≡C-H Pd(0), Cu(I), Base Core->Reagent_H Product_S Biaryl Product Reagent_S->Product_S C-C Bond Product_H Alkynyl Product Reagent_H->Product_H C-C Bond

Cross-coupling strategies at the bromine position.
Reaction TypeCatalyst SystemBaseTypical SubstrateExpected YieldReference
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, K₃PO₄Arylboronic Acids60-95%[11][12]
Sonogashira PdCl₂(PPh₃)₂ / CuITEA, DIPATerminal Alkynes70-90%[13][14]

Part 3: Functionalization at the Carbethoxy Group

The ethyl ester group provides a secondary site for modification, typically initiated by hydrolysis to the corresponding carboxylic acid. This acid is a versatile intermediate for forming amide bonds, which are prevalent in pharmaceuticals and functional polymers.[18]

Protocol 3.1: Saponification (Ester Hydrolysis)

Alkaline hydrolysis, or saponification, is an effective and generally irreversible method to convert the ester to a carboxylate salt, which is then protonated to yield the carboxylic acid.[19][20]

Materials:

  • Ester-containing diarylamine (either the starting material or a cross-coupled product)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Solvent system (e.g., THF/Methanol/Water)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of THF and Methanol (e.g., 3:1 ratio).

  • Add an aqueous solution of NaOH or LiOH (2.0-5.0 eq).

  • Stir the mixture at room temperature or heat to 50-60 °C for 4-12 hours. The reaction is typically complete when the starting material is no longer visible by TLC.

  • Cool the reaction mixture and remove the organic solvents (THF, Methanol) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 by slowly adding 1M HCl. A precipitate should form.

  • Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate.

Scientific Rationale:

  • Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the carboxylic acid. In the basic medium, the acid is immediately deprotonated to the carboxylate salt, driving the reaction to completion.[21]

  • Workup: The acidification step is critical to protonate the carboxylate salt and generate the neutral carboxylic acid, which is typically less soluble in water and can be isolated.[22]

Protocol 3.2: Amide Coupling

The newly formed carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[23][24]

Materials:

  • Carboxylic acid-functionalized diarylamine (from Protocol 3.1)

  • Desired primary or secondary amine

  • Coupling agent: EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

  • Additive: HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine)[25]

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA

  • Anhydrous solvent (e.g., DMF or Dichloromethane (DCM))

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add the coupling agent EDC (1.2 eq) and the additive HOBt (1.1 eq). Stir for 10 minutes at room temperature to pre-activate the acid.

  • Add the amine (1.1 eq) followed by the base DIPEA (2.0-3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired amide.

Scientific Rationale:

  • Activation: Carboxylic acids do not react directly with amines under mild conditions. Coupling reagents like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[26]

  • Additive: HOBt can trap this active intermediate to form an HOBt-ester, which is less prone to side reactions (like racemization if the amine is chiral) and reacts cleanly with the amine to form the amide bond. DMAP can also be used as an acyl transfer agent.[25]

G cluster_hydrolysis Protocol 3.1: Saponification cluster_coupling Protocol 3.2: Amide Coupling Ester Carbethoxy Group (-COOEt) Hydrolysis_Step 1. NaOH or LiOH 2. H₃O⁺ workup Ester->Hydrolysis_Step Acid Carboxylic Acid (-COOH) Coupling_Step R₂NH EDC, HOBt Acid->Coupling_Step Amide Amide Product (-CONR₂) Hydrolysis_Step->Acid Coupling_Step->Amide

Workflow for modification of the carbethoxy group.

Conclusion

The N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine scaffold represents a powerful platform for the synthesis of complex organic molecules. By leveraging well-established and reliable protocols for cross-coupling at the aryl bromide position and amide bond formation at the ester position, researchers can access a vast chemical space. The orthogonal nature of these functional handles allows for a modular and strategic approach to molecular design, paving the way for the creation of novel materials with tailored properties for advanced applications in electronics, materials science, and pharmacology.

References

  • Leroux, F. R., Schlosser, F., & Cottet, F. (2005). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Organic Letters, 7(1), 127-130. [Link]

  • Barbe, G., & Charette, A. B. (2014). Synthetic Strategy for diarylamines 5 and 8 via Buchwald-Hartwig amination. ResearchGate. [Link]

  • Reddy, V. P. (2017). Synthetic protocols toward the construction of N, N-diarylamines. ResearchGate. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Riveira, M. J. (2021). Synthesis of diarylamines 5 by copper-catalyzed cross-coupling reactions of aryl halides 1 with arylamines 4. ResearchGate. [Link]

  • SynArchive. Ullmann Condensation. synarchive.com. [Link]

  • Gunda, P., & Singh, A. K. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Grazulevicius, J. V., & Volyniuk, D. (2016). Highly Efficient Blue Organic Light-Emitting Diodes Based on Diarylamine-Substituted Pyrene Derivatives. ResearchGate. [Link]

  • Clark, J. (2016). hydrolysis of esters. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. chem.libretexts.org. [Link]

  • Moody, C. J., & Roffe, G. (2019). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. [Link]

  • Ye, R., & Ma, D. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. [Link]

  • Marton, Z., & Kele, P. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health. [Link]

  • Hudson, A. G. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ResearchGate. [Link]

  • Rizwan, K., & Bano, S. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PMC. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. hepatochem.com. [Link]

  • Tron, G. C., & Menna, C. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Khan, I., & Ibrar, A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. [Link]

  • Lin, J. T., & Tao, Y. T. (2004). Organic electroluminescent derivatives containing dibenzothiophene and diarylamine segments. Journal of Materials Chemistry. [Link]

  • Anusevičius, K., & Mickevičius, V. (2010). Synthesis and structure of N-(4-bromophenyl)-N-carbo xyethyl-β-alanine derivatives. ResearchGate. [Link]

  • Lin, J. T., & Wu, C. C. (2006). Dipolar Dibenzothiophene S,S‐Dioxide Derivatives Containing Diarylamine: Materials for Single‐Layer Organic Light‐Emitting Devices. Advanced Materials. [Link]

  • Nolan, S. P. (2018). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Lipshutz, B. H. (2016). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]

  • Khan, I., & Ibrar, A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. chem.libretexts.org. [Link]

  • Li, Z., & Liu, C. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. PMC. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. chem.libretexts.org. [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. dalalinstitute.com. [Link]

  • Rizwan, K., & Bano, S. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. organic-chemistry.org. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Organ, M. G. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]

  • Khan, I., & Ibrar, A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

  • Wang, S., & Li, Y. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the reaction dynamics.

The target molecule is an unsymmetrical diarylamine, a scaffold prevalent in materials science and medicinal chemistry. Its synthesis is most effectively achieved via palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination.[1] This guide will focus on troubleshooting this reaction, offering solutions to common challenges to improve yield and purity.

Troubleshooting Guide: Diagnosis and Solutions

This section is structured to address the most common issues encountered during the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. The typical reaction involves coupling ethyl 4-aminobenzoate with 1-bromo-4-iodobenzene or a similar aryl halide pairing.

Issue 1: Low or No Product Yield

A low or non-existent yield is the most frequent and frustrating issue. The cause often lies in one of three areas: the catalyst system, the reagents' quality, or the reaction conditions.

Q1: My reaction isn't working. How do I know if my palladium catalyst is the problem?

A: Catalyst activity is paramount. The active catalytic species is a Pd(0) complex, which is sensitive to air and moisture.[2]

  • Visual Cue: The appearance of "palladium black" (a fine, black precipitate) is a clear indicator of catalyst decomposition and death.[3]

  • Root Causes & Solutions:

    • Inadequate Inert Atmosphere: The Pd(0) catalyst can be oxidized to an inactive Pd(II) state by oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.[3]

    • Use of Precatalysts: Instead of using air-sensitive Pd(0) sources like Pd₂(dba)₃ directly, consider using modern, air-stable palladium precatalysts (e.g., G4-Pd precatalysts). These form the active Pd(0) species in situ and often provide more reliable results.[2][4]

    • Ligand Ratio: For many phosphine ligands, a ligand-to-palladium ratio of 1.5:1 to 2:1 is optimal to prevent catalyst decomposition.[5]

Q2: I've confirmed my catalyst is active, but the yield is still poor. Could my base be the issue?

A: Absolutely. The base plays a critical role in the catalytic cycle by deprotonating the amine, which facilitates the formation of the key palladium-amido complex.[6]

  • Choosing the Right Base:

    • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for diarylamine synthesis due to its high basicity (pKaH ≈ 19) and steric bulk, which prevents it from acting as a competing nucleophile.[2]

    • Weaker Bases: Bases like K₃PO₄ or Cs₂CO₃ can be used, especially if your substrates are sensitive to the harshness of NaOtBu. However, they typically require higher reaction temperatures and longer reaction times.[7] The ester group in your ethyl 4-aminobenzoate substrate is generally compatible with NaOtBu under anhydrous conditions but can be sensitive, making weaker bases a viable alternative to screen.

  • Quality and Handling: Strong bases like NaOtBu are hygroscopic. Ensure you are using a fresh bottle and handle it under an inert atmosphere (e.g., in a glovebox) to prevent degradation from moisture.[3]

Q3: My starting materials are disappearing, but I'm not forming the desired product. What side reactions could be occurring?

A: Several side reactions can compete with your desired C-N coupling.

  • Hydrodehalogenation: This is where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if there are trace amounts of water or if the amide intermediate undergoes β-hydride elimination.[1] Ensuring strictly anhydrous conditions is the best prevention.

  • Homocoupling: You might observe the formation of symmetrical biaryls. This is more common in Ullmann-type reactions but can occur in Buchwald-Hartwig couplings if the catalytic cycle is disrupted.[4]

  • Ether Formation: If using an older or less-selective catalyst system, the palladium catalyst can sometimes promote C-O coupling, especially if there are trace alkoxide impurities. This is less common with modern, bulky phosphine ligands.[6]

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use for the best results, bromide or iodide?

A: The general order of reactivity for the oxidative addition step is I > Br > Cl.[2][3] Therefore, using an aryl iodide (e.g., 1-bromo-4-iodobenzene) will typically result in a faster reaction under milder conditions than the corresponding aryl bromide. However, aryl iodides are often more expensive. If using an aryl bromide, you may need to use a more active catalyst system (e.g., with a more electron-rich, bulky ligand) or slightly higher temperatures.

Q2: How do I choose the best phosphine ligand?

A: Ligand selection is critical for success. For coupling a primary arylamine (ethyl 4-aminobenzoate) with an aryl halide, bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[1]

Ligand TypeExamplesStrengths & Use Cases
Bulky Monodentate XPhos, SPhos, RuPhos, BrettPhosHighly active, promote fast reductive elimination. Excellent for sterically hindered or electron-poor substrates. Often the first choice for challenging couplings.[3][8]
Bidentate BINAP, Xantphos, dppfGood for preventing catalyst decomposition and were among the first to allow for primary amine coupling.[1][7] Xantphos is particularly effective in many systems.

A good starting point for this specific synthesis would be a bulky monodentate ligand like XPhos or RuPhos.

Q3: What is the optimal solvent and temperature?

A: Anhydrous, non-polar aprotic solvents are standard.

  • Solvents: Toluene and 1,4-dioxane are the most common solvents.[3][9] Toluene is often preferred. Ensure the solvent is thoroughly dried and degassed before use.

  • Temperature: Most Buchwald-Hartwig aminations require elevated temperatures, typically between 80-110 °C.[6] If the reaction is sluggish, a gradual increase in temperature can be beneficial, but excessive heat (>120 °C) can accelerate catalyst decomposition.[3]

Q4: My product is difficult to purify. What are the best practices?

A: Diarylamines can sometimes be challenging to purify due to their similar polarity to starting materials or byproducts.

  • Workup: After the reaction, a standard aqueous workup is performed. Quenching with water or a dilute acid solution can help remove the base and its salts.[10][11]

  • Chromatography: Column chromatography on silica gel is the most common purification method.[12][13] A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) is typically effective.[10]

  • Crystallization: If chromatography does not yield a pure product, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture like ethyl acetate/hexanes) can be a powerful final purification step.[14]

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(H2NAr')]+X- OA_Complex->Amine_Complex Ligand Exchange Amido_Complex L-Pd(II)(Ar)(HNAr') Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NH-Ar' (Product) Amido_Complex->Product ArX Ar-X (Aryl Halide) ArX->OA_Complex Amine Ar'-NH2 (Amine) Amine->Amine_Complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common synthesis issues systematically.

Troubleshooting_Workflow Start Low / No Yield Check_Catalyst Is Catalyst System Active? Start->Check_Catalyst Check_Reagents Are Reagents/Solvents Pure & Anhydrous? Check_Catalyst->Check_Reagents Yes Catalyst_No No: - Pd black observed - Old Precatalyst Check_Catalyst->Catalyst_No No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Reagents_No No: - Wet Solvents - Old Base Check_Reagents->Reagents_No No Conditions_No No: - Temp too low - Wrong Base Check_Conditions->Conditions_No No Success Improved Yield Check_Conditions->Success Yes Sol_Catalyst Solution: - Use fresh precatalyst - Ensure inert atmosphere - Check Ligand:Pd ratio Catalyst_No->Sol_Catalyst Catalyst_Yes Yes Sol_Reagents Solution: - Dry solvents (e.g., over sieves) - Use fresh, high-purity base - Degas solvent Reagents_No->Sol_Reagents Reagents_Yes Yes Sol_Conditions Solution: - Increase temp (e.g., 80 -> 100°C) - Screen bases (NaOtBu vs K3PO4) - Increase reaction time Conditions_No->Sol_Conditions Conditions_Yes Yes Sol_Catalyst->Start Re-run Sol_Reagents->Start Re-run Sol_Conditions->Start Re-run

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis, incorporating best practices discussed above.

Reaction: Ethyl 4-aminobenzoate + 1-bromo-4-iodobenzene → N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under Argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the XPhos ligand (1.5-2 equivalents relative to Pd).

    • Add ethyl 4-aminobenzoate (1.0 eq) and 1-bromo-4-iodobenzene (1.1 eq).

    • In a separate flask (or in a glovebox), weigh sodium tert-butoxide (NaOtBu, 1.4 eq) and add it to the reaction flask.

  • Reaction Setup:

    • Evacuate and backfill the flask with Argon three times.

    • Add anhydrous, degassed toluene (to a concentration of ~0.1 M).

    • Stir the mixture at room temperature for 5 minutes.

  • Execution and Monitoring:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure product.

References

Sources

Technical Support Center: N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. This document is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize this crucial C-N cross-coupling reaction, which is typically achieved via a Buchwald-Hartwig amination. Our goal is to provide you with the mechanistic insights and practical solutions needed to overcome common hurdles in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is low, and I've identified ethyl benzoate as a major byproduct. What is causing this, and how can I prevent it?

A1: Root Cause Analysis: Hydrodehalogenation

The formation of ethyl benzoate indicates a significant side reaction known as hydrodehalogenation , where the halogen atom on your aryl halide (e.g., ethyl 4-iodobenzoate or ethyl 4-bromobenzoate) is replaced by a hydrogen atom.[1] This is a common competing pathway in palladium-catalyzed cross-coupling reactions.[1]

Mechanistic Insight: Hydrodehalogenation can occur through several mechanisms. A prominent pathway involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a reaction that introduces a hydride to the palladium center, which then reductively eliminates with the aryl group to form the arene (ethyl benzoate) and regenerate the Pd(0) catalyst.[2] The source of the hydride can be trace water, the amine starting material, or even the solvent (especially alcohols).[1][3][4]

Troubleshooting & Optimization Protocol:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are passed through a purification system or distilled from an appropriate drying agent. Trace water can be a hydrogen source.[3][4]

  • Choice of Base: While strong bases like sodium tert-butoxide (NaOtBu) are effective for deprotonating the amine, they can sometimes promote side reactions. Consider using a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which can be less prone to promoting hydrodehalogenation.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for promoting the desired reductive elimination to form the C-N bond over competing pathways.[2] Ligands like XPhos or BrettPhos are designed to accelerate this step and can suppress hydrodehalogenation.[5]

  • Temperature Control: Running the reaction at the lowest effective temperature can disfavor side reactions. Start with the recommended temperature for your catalyst system (often 80-110 °C) and consider a stepwise reduction if the byproduct persists.

Q2: I'm observing a high-molecular-weight impurity that I suspect is a homocoupled biphenyl product. How do I minimize its formation?

A2: Root Cause Analysis: Reductive Homocoupling

The formation of a biphenyl species, such as diethyl 4,4'-biphenyldicarboxylate, is due to the homocoupling of your aryl halide starting material. This side reaction can become significant under certain conditions, consuming your starting material and reducing the yield of the desired diarylamine.

Mechanistic Insight: Homocoupling can occur when two molecules of the aryl halide react with the palladium catalyst. After the initial oxidative addition of one aryl halide to Pd(0), a second molecule can participate in a transmetalation-like step or other pathways, leading to a diarylpalladium(II) intermediate. Reductive elimination from this species yields the biphenyl product. This pathway is often competitive with the desired amination.

Troubleshooting & Optimization Protocol:

  • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes favor homocoupling. Ensure you are using the recommended catalytic amount (typically 1-5 mol %).

  • Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine component. This ensures that after oxidative addition, the palladium complex is more likely to react with the readily available amine rather than another molecule of the aryl halide.

  • Maintain a Rigorous Inert Atmosphere: Oxygen can interfere with the catalytic cycle and promote side reactions. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. Oxygen can degrade the catalyst, leading to less efficient coupling and potentially favoring undesired pathways.[5]

Q3: My crude product is contaminated with 4-(4-bromophenylamino)benzoic acid. Why did the carbethoxy group hydrolyze?

A3: Root Cause Analysis: Base-Mediated Ester Hydrolysis

The presence of the carboxylic acid byproduct indicates that the ethyl ester (carbethoxy group) has been saponified. This is a common issue when using strong bases in the presence of even trace amounts of water.

Mechanistic Insight: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are highly effective for the Buchwald-Hartwig amination but are also potent reagents for ester hydrolysis.[6] If water is present in the reaction mixture, the base will generate hydroxide ions (in situ), which readily attack the electrophilic carbonyl carbon of the ester, leading to saponification.

Troubleshooting & Optimization Protocol:

  • Ensure Strictly Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents and ensure your amine and aryl halide are dry. Water is the key reactant for this side reaction.

  • Switch to a Milder Base: If hydrolysis persists despite efforts to maintain anhydrous conditions, switch to a base less prone to causing hydrolysis. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are often compatible with ester functional groups while still being effective for the C-N coupling.[6]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting materials are consumed, work up the reaction promptly. Prolonged exposure to basic conditions at high temperatures increases the likelihood of ester hydrolysis.

Q4: The reaction mixture turned black, and the conversion stalled. What happened to my catalyst?

A4: Root Cause Analysis: Catalyst Decomposition (Palladium Black)

The formation of a black precipitate is a classic sign of palladium catalyst decomposition into insoluble palladium black (Pd(0) aggregates).[5] When this occurs, the soluble, active catalytic species is removed from the reaction medium, causing the reaction to slow down or stop completely.

Mechanistic Insight: The active Pd(0) species in the catalytic cycle is stabilized by phosphine ligands. If these ligands are not bulky enough, dissociate too readily at high temperatures, or are degraded, the "naked" Pd(0) atoms can aggregate and precipitate out of solution as inactive palladium black.

Troubleshooting & Optimization Protocol:

  • Use Robust Ligands: Employ modern, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[5] These ligands form more stable complexes with palladium, preventing aggregation even at elevated temperatures.

  • Use a Well-Defined Precatalyst: Instead of generating the active catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand, use a well-defined precatalyst (e.g., XPhos Pd G3). These precatalysts are more stable and ensure a more controlled and reproducible generation of the active LPd(0) species.[5]

  • Avoid Overheating: Do not exceed the recommended temperature for your specific catalyst system. Excessive heat can accelerate ligand dissociation and catalyst decomposition.

  • Ensure Purity of Reagents: Impurities in starting materials or solvents can sometimes act as catalyst poisons, leading to decomposition.

Visualizations & Data

Reaction Pathway and Competing Side Reactions

The following diagram illustrates the desired Buchwald-Hartwig catalytic cycle and the entry points for the most common side reactions.

Buchwald_Hartwig_Side_Reactions pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) pd_black Pd(0) Black (Decomposition) pd0->pd_black Aggregation amine_complex [L-Pd(II)(Ar)(NHR')]+X- oa_complex->amine_complex Amine Coordination (+ R'NH2) hydrodehalogenation Ar-H (Hydrodehalogenation) oa_complex->hydrodehalogenation + [H] source - Reductive Elim. homocoupling Ar-Ar (Homocoupling) oa_complex->homocoupling + Ar-X - Reductive Elim. amido_complex L-Pd(II)(Ar)(NR') amine_complex->amido_complex Deprotonation (- Base-H+X-) amido_complex->pd0:w Reductive Elimination product Ar-NHR' (Desired Product) amido_complex->product

Caption: Catalytic cycle for Buchwald-Hartwig amination and key off-cycle pathways.

Troubleshooting Summary Table
Observed Issue Potential Side Product Root Cause(s) Recommended Solutions
Low yield, starting aryl halide consumedEthyl benzoateHydrodehalogenationUse rigorous anhydrous conditions; consider weaker bases (Cs₂CO₃); use bulky, electron-rich ligands.
High MW impurity observedDiethyl 4,4'-biphenyldicarboxylateAryl Halide HomocouplingOptimize catalyst loading; use a slight excess of the amine; ensure a strict inert atmosphere.
Product contaminated with carboxylic acid4-(4-Bromophenylamino)benzoic acidEster HydrolysisEnsure strict anhydrous conditions; switch to non-hydrolytic bases (Cs₂CO₃, K₃PO₄); minimize reaction time.
Reaction stalls, black precipitate formsPalladium BlackCatalyst DecompositionUse robust, bulky phosphine ligands; employ well-defined precatalysts; avoid overheating the reaction.

Experimental Protocol: Optimized Synthesis with Minimized Side Products

This protocol incorporates best practices to mitigate the formation of the side products discussed above.

Reagents:

  • 4-Bromoaniline (1.0 equiv)

  • Ethyl 4-bromobenzoate (1.1 equiv)

  • XPhos Pd G3 Precatalyst (2 mol %)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene (Sufficient for 0.1 M concentration)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromoaniline, ethyl 4-bromobenzoate, cesium carbonate, and XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Sparge the resulting suspension with argon for 15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(21), 4183–4193. [Link]

  • Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. Retrieved from [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Dalton Transactions, 42(48), 16723-16726. [Link]

  • Reddit. (2021). Ester Stability under Suzuki/Buchwald Conditions. r/chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

troubleshooting guide for the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Welcome to the technical support guide for the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to ensure the successful synthesis of this diarylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine?

A1: The most common and effective methods for synthesizing N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine are palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, and to a lesser extent, the copper-catalyzed Ullmann condensation.[1][2]

  • Buchwald-Hartwig Amination: This is often the preferred method due to its milder reaction conditions, broader substrate scope, and higher yields.[1][3] It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For this specific synthesis, you would react 4-bromoaniline with ethyl 4-halobenzoate (preferably the iodide or bromide) or vice versa.

  • Ullmann Condensation: This is a classical method that uses a copper catalyst, often requiring higher temperatures and stoichiometric amounts of copper.[2] While effective, it can be less tolerant of certain functional groups compared to the Buchwald-Hartwig reaction.[2]

Q2: Which reaction, Buchwald-Hartwig or Ullmann, is more suitable for this synthesis?

A2: The Buchwald-Hartwig amination is generally more suitable for this synthesis. It offers greater versatility with respect to catalyst and ligand choice, allowing for finer control over the reaction conditions.[1] The Ullmann condensation can be a viable alternative, particularly if palladium-based methods fail, but typically requires more forcing conditions.[2]

Q3: What is the crucial role of the ligand in the Buchwald-Hartwig reaction?

A3: The ligand is critical for the success of the Buchwald-Hartwig amination. It stabilizes the palladium catalyst, facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination), and prevents catalyst decomposition.[1] For the synthesis of diarylamines, bulky, electron-rich phosphine ligands are often employed to promote the desired C-N bond formation.[1][3]

Q4: How do I choose the appropriate base for this reaction?

A4: The choice of base is critical and depends on the specific reaction conditions and substrates.

  • For Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4][5] Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive aryl halides, and may be necessary if your substrates are sensitive to strong bases.[5][6]

  • For Ullmann Condensation: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[7][8] The choice of base can significantly impact the reaction yield.[7]

Q5: What are the typical solvents used for this synthesis?

A5: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions.

  • Buchwald-Hartwig: Toluene, dioxane, and THF are common choices.[4][9] The solubility of the reactants and the desired reaction temperature will influence the final selection.

  • Ullmann Condensation: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are often required due to the higher reaction temperatures.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Inactive Catalyst:

    • Cause: The palladium catalyst may have been oxidized due to exposure to air or moisture. Palladium(0) species are sensitive to oxygen.[4]

  • Inappropriate Ligand Choice:

    • Cause: The chosen phosphine ligand may not be suitable for the specific substrates. The electronic and steric properties of the ligand are crucial for catalytic activity.[1]

    • Solution: Screen a variety of bulky, electron-rich phosphine ligands. For diarylamine synthesis, ligands like Xantphos, BINAP, or those from the Buchwald biarylphosphine family are often successful.[1][10]

  • Incorrect Base:

    • Cause: The base may be too weak to deprotonate the amine or the intermediate palladium-amine complex, or it may be too strong and cause decomposition of the starting materials or product.[11] The ester group in ethyl 4-carbethoxyphenylamine is particularly sensitive to strong bases like KOtBu.[4]

    • Solution: If using a strong base like NaOtBu, ensure the reaction temperature is not excessively high. If base-sensitive functional groups are a concern, switch to a weaker base like Cs₂CO₃ or K₃PO₄ and adjust the reaction temperature and time accordingly.[5][6]

  • Reaction Temperature is Too Low:

    • Cause: Cross-coupling reactions often have a significant activation energy barrier.

    • Solution: Gradually increase the reaction temperature. For Buchwald-Hartwig reactions, temperatures typically range from 80-120 °C.[6] Ullmann reactions may require even higher temperatures.[2]

Problem 2: Incomplete Reaction (Significant Starting Material Remaining)

Possible Causes & Solutions

  • Insufficient Reaction Time:

    • Cause: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress by TLC or GC-MS. If starting material is still present after the initial reaction time, extend the heating period.

  • Catalyst Deactivation:

    • Cause: The catalyst may have decomposed over the course of the reaction. This can be caused by impurities or high temperatures.

    • Solution: Add a fresh portion of the catalyst and ligand to the reaction mixture. Ensure the reaction temperature is not excessively high for the chosen catalytic system.

  • Poor Solubility of Reagents:

    • Cause: One or more of the reactants or the base may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.[3]

    • Solution: Try a different solvent or a solvent mixture to improve solubility. For instance, a combination of toluene and dioxane can sometimes be effective.[3] Ensure vigorous stirring to keep insoluble bases suspended.[3]

Problem 3: Formation of Side Products

Possible Causes & Solutions

  • Hydrodehalogenation:

    • Cause: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur via β-hydride elimination from an intermediate palladium-amido complex.[1][12]

    • Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using bulky, electron-donating ligands can favor the desired C-N bond formation.[1]

  • Homocoupling of Aryl Halides (Biaryl Formation):

    • Cause: Two molecules of the aryl halide couple to form a biaryl species. This is a known side reaction in Buchwald-Hartwig couplings.[13]

    • Solution: Optimize the reaction conditions, particularly the catalyst and ligand loading. Sometimes, lowering the catalyst concentration can reduce the rate of this side reaction.

  • Diarylation of the Amine:

    • Cause: The product diarylamine reacts with another molecule of the aryl halide, leading to a triarylamine byproduct.

    • Solution: Use a slight excess of the amine starting material to favor the formation of the desired diarylamine. Careful control of stoichiometry is key.

Problem 4: Difficulty in Product Purification

Possible Causes & Solutions

  • Residual Catalyst:

    • Cause: Palladium and phosphine ligand residues can be difficult to remove by standard column chromatography.

    • Solution: After the reaction, consider a workup procedure that includes a filtration through a plug of silica gel or Celite to remove the bulk of the palladium catalyst.[14] Washing the organic layer with an aqueous solution of a mild chelating agent like thiourea can also help remove residual palladium.

  • Similar Polarity of Product and Starting Materials:

    • Cause: The product and one of the starting materials may have very similar Rf values on TLC, making separation by column chromatography challenging.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. If separation is still difficult, consider recrystallization as an alternative or additional purification step.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure and may require optimization for your specific setup.

Materials:

ReagentMolar Equiv.
4-Bromoaniline1.0
Ethyl 4-iodobenzoate1.1
Palladium(II) acetate (Pd(OAc)₂)0.02
Xantphos0.04
Sodium tert-butoxide (NaOtBu)1.4
Anhydrous Toluene-

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add 4-bromoaniline (1.0 eq) and ethyl 4-iodobenzoate (1.1 eq) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Sakai, T., Satoh, T., & Miura, M. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Canadian Journal of Chemistry, 61(1), 86-91. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

  • Vechorkin, O., & Hu, X. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. ACS Catalysis, 8(5), 4317–4325. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Norrby, P.-O., Brandt, P., & Nilsson, P. (2004). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 69(26), 9051–9057. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451–8458. [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13‐15), 1599-1626. [Link]

  • ResearchGate. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. [Link]

  • Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (2025). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this diarylamine. Our approach is grounded in established mechanistic principles and extensive field experience to ensure scientific integrity and experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, which is typically achieved via a Palladium-catalyzed Buchwald-Hartwig amination reaction.

Q1: What is the most common and reliable method for synthesizing N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine?

A1: The most prevalent and robust method is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the C-N bond between an aryl halide (or triflate) and an amine. For this specific target, the reaction would involve the coupling of 4-bromoaniline with an ethyl 4-halobenzoate (preferably ethyl 4-iodobenzoate for higher reactivity) or ethyl 4-trifluoromethanesulfonyloxybenzoate.[1]

Q2: I am seeing low to no conversion in my initial reaction attempt. What are the most critical parameters to check first?

A2: For low conversion, first verify the integrity of your reagents and the reaction setup. Key areas to scrutinize are:

  • Catalyst Activity: Ensure your palladium source and ligand are not degraded. Using a pre-catalyst can often provide more reliable results.[2]

  • Inert Atmosphere: The reaction is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were adequately degassed.

  • Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst.

  • Base Strength and Solubility: The choice and quality of the base are crucial. Ensure it is sufficiently strong and has some solubility in the reaction medium.

Q3: My main side-product is the hydrolysis of the ethyl ester (saponification). How can I avoid this?

A3: Ester saponification is a common issue when using strong alkoxide bases like sodium tert-butoxide (NaOtBu).[3][4] To mitigate this, consider the following:

  • Use a Weaker Base: Switch to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These are generally more compatible with ester functionalities, although they may require higher temperatures or longer reaction times.[5]

  • Lower Reaction Temperature: If a strong base is necessary for reactivity, running the reaction at a lower temperature may reduce the rate of saponification.

  • Careful Workup: During the aqueous workup, avoid highly basic conditions for extended periods.

Q4: What is a good starting point for a standard reaction protocol?

A4: A reliable starting point for a small-scale reaction (e.g., 1 mmol) would be:

  • Reactants: 4-bromoaniline (1.0 equiv), Ethyl 4-iodobenzoate (1.2 equiv).

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene or 1,4-dioxane (anhydrous and degassed).

  • Temperature: 80-110 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

II. Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a more detailed, cause-and-effect analysis of common problems encountered during the synthesis.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps & Explanation
Low Yield of Product 1. Inactive Catalyst System2. Insufficiently Inert Atmosphere3. Poor Reagent Quality4. Suboptimal Reaction Conditions1. Catalyst System: Use a pre-formed palladium catalyst (e.g., XPhos Pd G3) to ensure reliable generation of the active Pd(0) species.[6] If using a Pd(II) source like Pd(OAc)₂, ensure it is fully reduced in situ.2. Atmosphere: Improve degassing of solvents (e.g., by freeze-pump-thaw cycles) and ensure a positive pressure of inert gas throughout the reaction.3. Reagent Quality: Purify starting materials if necessary. Use freshly opened, anhydrous solvents.4. Optimization: Systematically screen reaction parameters (ligand, base, solvent, temperature) as detailed in Section III.
Significant Formation of Hydrodehalogenated Byproduct 1. β-Hydride Elimination2. Presence of Protic Impurities1. Ligand Choice: This is more common with certain substrates and ligands. Using bulky, electron-rich phosphine ligands can favor reductive elimination over β-hydride elimination.[1]2. Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Water or other protic impurities can protonate intermediates and lead to hydrodehalogenation.
Formation of Diarylamine Byproduct (from self-coupling of amine) 1. Incorrect Stoichiometry2. Reaction with Aryl Halide Product1. Stoichiometry: Use a slight excess of the aryl halide to ensure the amine is fully consumed.2. Reaction Monitoring: Monitor the reaction by TLC or LC-MS and stop it once the starting amine is consumed to prevent further reaction of the product diarylamine with the remaining aryl halide.
Reaction Stalls Before Completion 1. Catalyst Decomposition2. Reagent Degradation1. Catalyst Stability: Higher temperatures can lead to catalyst decomposition over time. Consider a lower reaction temperature with a more active catalyst system or a slightly higher catalyst loading.2. Reagent Stability: Ensure the base and other reagents are stable under the reaction conditions. Some strong bases can degrade at high temperatures.
Difficult Purification 1. Similar Polarity of Product and Starting Materials2. Presence of Persistent Impurities1. Chromatography Optimization: Use a shallow solvent gradient during column chromatography to improve separation. Consider a different solvent system (e.g., dichloromethane/hexanes).2. Workup: A thorough aqueous workup can remove many inorganic impurities. A wash with a dilute acid can remove unreacted amine, and a wash with a weak base can remove any acidic byproducts. Recrystallization can be an effective final purification step.

III. Optimization of Reaction Conditions: A Step-by-Step Guide

Systematic optimization is key to achieving high yields and purity. The following protocols outline a logical workflow for optimizing the Buchwald-Hartwig amination for N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

Experimental Workflow for Optimization

The following diagram illustrates a typical workflow for optimizing the reaction conditions.

Optimization_Workflow cluster_start Initial Setup cluster_screening Parameter Screening cluster_analysis Analysis & Refinement cluster_end Final Protocol Start Standard Protocol (e.g., Pd₂(dba)₃/XPhos, Cs₂CO₃, Toluene, 100°C) Ligand Ligand Screening (e.g., RuPhos, BrettPhos, dppf) Start->Ligand Vary one parameter at a time Base Base Screening (e.g., K₃PO₄, K₂CO₃, NaOtBu) Ligand->Base Solvent Solvent Screening (e.g., Dioxane, THF, DME) Base->Solvent Temperature Temperature Optimization (e.g., 80°C, 100°C, 120°C) Solvent->Temperature Analysis Analyze Yield & Purity (TLC, LC-MS, NMR) Temperature->Analysis Refine Refine Conditions (Adjust Catalyst Loading, Concentration) Analysis->Refine Iterate if necessary Optimized Optimized Protocol Analysis->Optimized If successful Refine->Optimized

Caption: A systematic workflow for optimizing the Buchwald-Hartwig amination reaction.

Protocol 1: Ligand Screening

The choice of phosphine ligand is critical as it influences the stability and reactivity of the palladium catalyst.

Objective: To identify the most effective ligand for the coupling of 4-bromoaniline and ethyl 4-iodobenzoate.

Procedure:

  • Set up a parallel series of reactions in individual vials under an inert atmosphere.

  • To each vial, add 4-bromoaniline (1.0 equiv), ethyl 4-iodobenzoate (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), and Cs₂CO₃ (2.0 equiv).

  • To each vial, add a different phosphine ligand (3.0 mol%) from the table below.

  • Add anhydrous, degassed toluene to each vial to achieve the desired concentration.

  • Seal the vials and heat to 100 °C for a predetermined time (e.g., 12-24 hours).

  • Cool the reactions to room temperature and analyze the conversion to product by LC-MS or TLC.

Table 1: Ligand Screening Data (Hypothetical)

LigandCatalyst:Ligand RatioTemperature (°C)Time (h)Conversion (%)
XPhos1:21001895
RuPhos1:21001888
BrettPhos1:21001892
dppf1:21001865

Analysis: Based on this hypothetical data, XPhos appears to be the most effective ligand for this transformation.

Protocol 2: Base Selection

The base plays a crucial role in the catalytic cycle and can impact the stability of the ester group.

Objective: To find a base that promotes the reaction efficiently while minimizing saponification of the ethyl ester.

Procedure:

  • Set up a parallel series of reactions using the optimal ligand identified in Protocol 1 (e.g., XPhos).

  • To each vial, add the reactants, palladium precursor, and ligand as described above.

  • To each vial, add a different base (2.0 equiv) from the table below.

  • Add the chosen solvent, seal the vials, and heat to 100 °C.

  • Monitor the reactions for the formation of the desired product and the saponified byproduct (4-((4-bromophenyl)amino)benzoic acid) by LC-MS.

Table 2: Base Selection Data (Hypothetical)

BaseTemperature (°C)Time (h)Product Yield (%)Saponified Byproduct (%)
Cs₂CO₃1002494< 2
K₃PO₄1002485< 1
K₂CO₃1002470< 1
NaOtBu80129015

Analysis: Cs₂CO₃ provides the best balance of high yield and minimal ester hydrolysis. While NaOtBu is highly reactive, it leads to significant saponification even at a lower temperature.

IV. Mechanistic Overview

A fundamental understanding of the reaction mechanism is essential for effective troubleshooting and optimization.

The Buchwald-Hartwig Amination Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex Ar-X Amine_assoc Amine Association Amine_complex [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ PdII_complex->Amine_complex + HNR'R'' Deprotonation Deprotonation (Base) Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex + Base - Base-H⁺X⁻ Amido_complex->Pd0 Ar-NR'R'' RedElim Reductive Elimination Product Ar-NR'R'' (Product) ArX Ar-X (Aryl Halide) Amine HNR'R'' (Amine)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Association and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[1]

V. Alternative Synthetic Routes

While the Buchwald-Hartwig amination is generally the method of choice, other reactions can be considered.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds.

  • Conditions: Typically requires higher temperatures (>150 °C) and polar aprotic solvents like DMF or NMP.

  • Advantages: Copper is less expensive than palladium.

  • Disadvantages: Often requires stoichiometric amounts of copper and harsh reaction conditions that may not be compatible with the ester functionality. The substrate scope can be more limited compared to modern Buchwald-Hartwig protocols.

VI. References

  • Palladium-Catalyzed Dual C-H Carbonylation of Diarylamines Leading to Diversified Acridones under CO-Free Conditions. Organic Chemistry Portal. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. [Link]

  • Palladium-Catalyzed Regioselective Diarylation/Deamination of Homoallylamines: Modular Assembly of 1,1,4,4-Tetraaryl-1,3-butadienes. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]

  • Hydrolysis of ethyl benzoate – Teacher's guide. SSERC. [Link]

  • The Hydrolysis of Ethyl Benzoate. YouTube. [Link]

  • Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Saponification of Esters. Organic Chemistry Tutor. [Link]

  • ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. [Link]

  • 374 BCH3023 Saponification of Esters. YouTube. [Link]

  • Saponification Reaction of Esters. YouTube. [Link]

  • sodium tert-butoxide. Organic Syntheses Procedure. [Link]

  • 42: Saponification. YouTube. [Link]

  • HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... ResearchGate. [Link]

  • Synthetic method of ethyl p-aminobenzoate. Google Patents.

  • Hydrolysis of Ethyl Benzoate in Nitrogenous and Non - IOSR Journal. [Link]

  • Palladium-Catalyzed Synthesis of Esters from Arenes through C-H Thianthrenation. PubMed. [Link]

  • ethyl 4-{3-(3-bromophenyl)-2-[(furan-2-carbonyl)amino]prop-2-enamido}benzoate. MolPort. [Link]

  • Palladium-Catalyzed Regioselective Diarylation/Deamination of Homoallylamines: Modular Assembly of 1,1,4,4-Tetraaryl-1,3-butadienes. Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

stability and degradation pathways of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

A Guide to Stability, Degradation, and Experimental Troubleshooting

Welcome to the dedicated technical resource for researchers and drug development professionals working with N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. This guide provides in-depth scientific insights and practical troubleshooting advice to address the stability challenges you may encounter during your experiments. Our goal is to explain the causality behind common issues and provide robust, self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, moving from common observations to detailed mechanistic explanations and corrective actions.

FAQ 1: My sample of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is turning yellow/brown upon storage. What is the likely cause and how can I prevent it?

Answer:

This discoloration is a classic indicator of oxidative degradation, a common pathway for diarylamine compounds. The central nitrogen atom is susceptible to oxidation, which can lead to the formation of highly colored, conjugated impurities.

Underlying Mechanism: Oxidation

The diarylamine moiety (Ar-NH-Ar') is prone to oxidation due to the lone pair of electrons on the nitrogen atom. The process is often initiated by atmospheric oxygen, light, or trace metal impurities and proceeds via a free-radical mechanism.

  • Initiation: An initial hydrogen atom abstraction from the N-H group by a radical species (R•) or through auto-oxidation forms a stabilized nitrogen-centered radical (Ar-N•-Ar').[1][2]

  • Propagation: This diarylamine radical can then react with oxygen to form a peroxyl radical.[1] These reactions can lead to a cascade of products, including nitroxide radicals (Ar-NO•-Ar') and complex quinone-imine structures, which are often intensely colored.[3][4] The presence of electron-donating and withdrawing groups on the aromatic rings can influence the rate of this oxidation.

Preventative Measures & Troubleshooting:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Use amber vials or store samples in the dark to prevent photochemically-induced oxidation.[5]

  • Temperature Control: Store the compound at recommended low temperatures (e.g., 2-8°C or -20°C) to reduce the rate of chemical degradation.

  • Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions. Ethers like THF and dioxane are notorious for forming peroxides upon storage.

  • Antioxidant Addition: For solution-based experiments of long duration, consider the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT), if it does not interfere with your assay.

FAQ 2: I'm observing a decrease in the purity of my compound by HPLC over time, with a new peak appearing at an earlier retention time. What is this new impurity?

Answer:

A new, more polar peak (often with a shorter retention time in reversed-phase HPLC) strongly suggests hydrolysis of the ethyl ester (-COOCH₂CH₃) functional group to the corresponding carboxylic acid (-COOH).

Underlying Mechanism: Hydrolysis

The carbethoxy group is an ester, which is susceptible to hydrolysis, especially under acidic or basic conditions.[6][7][8]

  • Acid-Catalyzed Hydrolysis: In the presence of acid (H⁺), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[7]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (OH⁻), the hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol by-product.[6][7]

The resulting degradation product, N-(4-Bromophenyl)-N-(4-carboxyphenyl)amine, is more polar than the parent ester, leading to its earlier elution in typical reversed-phase HPLC methods.

Troubleshooting & Confirmation:

  • pH Control: Ensure that the pH of your solutions is controlled and maintained near neutral (pH 6-8), unless your experimental conditions require otherwise. Be mindful of the pH of your buffers and media.[9]

  • LC-MS Analysis: To confirm the identity of the degradant, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product will have a mass-to-charge ratio (m/z) that is 28.03 Da lower than the parent compound (loss of C₂H₄).

  • Forced Degradation: Intentionally stress the compound in dilute acid (e.g., 0.1 N HCl) and dilute base (e.g., 0.1 N NaOH) and analyze the samples by HPLC. A significant increase of the unknown peak under these conditions would strongly support hydrolysis as the degradation pathway.[10][11]

Visualizing the Degradation Pathways

The primary degradation pathways for N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine can be summarized as follows:

DegradationPathways cluster_oxidation Oxidative Stress (O₂, Light) cluster_hydrolysis Hydrolytic Stress (Acid/Base) Parent N-(4-Bromophenyl)-N- (4-carbethoxyphenyl)amine Oxidized_Intermediates Diarylamine Radical & Nitroxide Intermediates Parent->Oxidized_Intermediates H• abstraction Hydrolyzed_Product N-(4-Bromophenyl)-N- (4-carboxyphenyl)amine (Carboxylic Acid Degradant) Parent->Hydrolyzed_Product Ester Hydrolysis Colored_Products Colored Quinone-Imine Type Structures Oxidized_Intermediates->Colored_Products Further Oxidation

Caption: Primary degradation pathways for the target compound.

Guide: Designing a Forced Degradation Study

Forced degradation, or stress testing, is crucial for understanding a molecule's intrinsic stability, identifying potential degradation products, and developing stability-indicating analytical methods.[5][10][12][13]

Objective

To intentionally degrade the N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine sample to a target level of 5-20% under various stress conditions to reveal its primary degradation pathways.[10]

Experimental Workflow

Sources

Technical Support Center: Recrystallization of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine via recrystallization. It is structured as a series of troubleshooting guides and frequently asked questions to directly address challenges encountered in the laboratory. The methodologies described herein are grounded in established purification principles to ensure robust and reproducible outcomes.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent problems encountered during the recrystallization of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. Each issue is followed by an analysis of potential causes and a step-by-step resolution protocol.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: The failure of crystals to form upon cooling is typically due to one of two conditions: the solution is not saturated (i.e., too much solvent was used), or the solution is supersaturated.[1][2]

Potential Causes & Solutions:

  • Supersaturation: The solution may contain more dissolved solute than it can theoretically hold at that temperature, but crystal nucleation has not initiated.[2]

    • Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.[1][3][4]

    • Add a Seed Crystal: If you have a small amount of pure N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, add a single tiny crystal to the solution. This "seed" provides a perfect template for other molecules to align and crystallize upon.[1][3]

    • Flash Cooling: Briefly cool the flask in a colder bath (e.g., a dry ice/acetone bath) for a few minutes, then return it to the original ice bath.[5] This can sometimes provide the thermodynamic shock needed for nucleation, but be aware it can also lead to the formation of smaller, less pure crystals.

  • Excess Solvent: This is the most common reason for crystallization failure.[2] If the concentration of the target compound is below its saturation point at the cooled temperature, it will simply remain in solution.

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Periodically remove it from the heat and allow it to cool to see if crystals begin to form. Be sure to use a boiling chip or stir bar to prevent bumping.[2][3][4] Once you reach a point where the solution becomes slightly cloudy upon cooling, you are near the saturation point. Reheat to clarify and then allow to cool slowly again.

Q2: My compound separated as an oil, not crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solute's concentration is so high that it precipitates before it can form an ordered crystal lattice.[3][5] Highly impure samples are also more prone to oiling out.[2]

Potential Causes & Solutions:

  • Solution Cooled Too Quickly: Rapid cooling can cause the compound to crash out of solution as a supercooled liquid (oil) instead of forming crystals.

    • Reheat and Cool Slower: Reheat the mixture until the oil redissolves completely. If necessary, add a small amount of additional solvent (1-2 mL) to ensure everything goes back into solution.[2][3] Then, slow down the cooling process. You can achieve this by placing the flask in a beaker of warm water and allowing both to cool to room temperature together, or by leaving the flask on a cooling hotplate.[2][5]

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound.

    • Re-evaluate Solvent Choice: The ideal solvent should have a boiling point lower than the melting point of the compound being purified. If oiling out persists, you may need to select a different solvent or solvent system.

Diagram: Troubleshooting Crystallization Failure

G start Hot, Clear Solution is Cooled outcome Do Crystals Form? start->outcome success Yes: Collect Crystals via Vacuum Filtration outcome->success Yes failure No: Supersaturated or Too Much Solvent outcome->failure No induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal failure->induce check_solvent Still No Crystals? induce->check_solvent evaporate Yes: Too Much Solvent. Boil off a portion of solvent and re-cool. check_solvent->evaporate Yes re_eval No: Re-evaluate Solvent Choice check_solvent->re_eval No

Caption: A decision tree for troubleshooting crystal formation.

Q3: My final yield is very low. What are the likely causes?

A3: A low recovery percentage can result from several procedural errors during the recrystallization process.[3]

Potential Causes & Solutions:

  • Using Too Much Solvent: As discussed in Q1, using a large excess of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[1][3] Always strive to use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[1]

  • Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), a significant amount of product can be lost in the filter paper.

    • Prevention: Use a pre-heated funnel and receiving flask, and keep the solution at or near its boiling point during filtration.[5] Using a slight excess of solvent can also help, but this excess must be boiled off after filtration before the final cooling step.[5]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve and wash away a portion of your purified product.[1]

    • Proper Technique: Wash the crystals with a minimal amount of ice-cold solvent, allowing the vacuum to pull the wash through completely between small rinses.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine?

A1: The ideal recrystallization solvent is one in which the target compound has high solubility at high temperatures and low solubility at low temperatures.[1] The principle of "like dissolves like" is a good starting point.[1][6] Given the aromatic rings and the ester group, N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is a moderately polar molecule.

Recommended Solvent Screening Protocol:

  • Place ~20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that did not show good solubility at room temperature. A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Allow the dissolved solutions to cool to room temperature and then place them in an ice-water bath. The best solvent will be the one that yields a large quantity of crystalline solid.

Solvent Suitability Table (Predicted)

SolventPolarityBoiling Point (°C)Prediction for N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine
Ethanol Polar Protic78Good Candidate. Likely soluble when hot, less soluble when cold.
Isopropanol Polar Protic82Good Candidate. Similar to ethanol.
Ethyl Acetate Moderately Polar77Possible Candidate. May show high solubility even when cold, potentially reducing yield.
Toluene Nonpolar111Good Candidate. Often effective for aromatic compounds.[7][8]
Hexane Nonpolar69Poor Candidate. Likely too nonpolar to dissolve the compound even when hot.
Ethanol/Water Mixed (Polar)VariableExcellent Candidate. Use ethanol to dissolve the compound, then add hot water dropwise until cloudiness persists. Reheat to clarify, then cool.
Q2: What is the purpose of slow cooling?

A2: Slow cooling is crucial for achieving high purity. Crystal formation is an equilibrium process where molecules of the compound selectively deposit onto the growing crystal lattice. Slow cooling allows this process to occur in a controlled manner, excluding impurity molecules which do not fit properly into the lattice and thus remain in the solution (the mother liquor).[4] Rapid cooling can cause impurities to become trapped within the rapidly forming crystals, defeating the purpose of the purification.[3]

Q3: When should I use a two-solvent recrystallization method?

A3: A two-solvent (or mixed-solvent) system is ideal when no single solvent meets the criteria of high solubility when hot and low solubility when cold.[4] You should choose two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent").

General Procedure:

  • Dissolve the crude solid in a minimal amount of the hot "soluble solvent."

  • Slowly add the hot "insoluble solvent" dropwise until the solution becomes persistently cloudy (turbid).

  • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Allow this saturated solution to cool slowly, as you would in a single-solvent recrystallization.[4]

Diagram: Single-Solvent Recrystallization Workflow

G crude 1. Crude Solid dissolve 2. Dissolve in Minimum Amount of Boiling Solvent crude->dissolve hot_filter 3. Hot Gravity Filtration (If insoluble impurities are present) dissolve->hot_filter cool 4. Cool Slowly to Induce Crystallization hot_filter->cool isolate 5. Isolate Crystals via Vacuum Filtration cool->isolate wash 6. Wash with Minimal Ice-Cold Solvent isolate->wash dry 7. Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Standard workflow for a single-solvent recrystallization.

References

  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. [Link]

  • Recrystallization1. (n.d.). California State University, Los Angeles. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • Recrystallization.pdf. (n.d.). University of Colorado Boulder. [Link]

  • Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. (2010). Chemija. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • A process for preparing a diarylamine. (1981).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Purification by Recrystallization. (n.d.). CUNY. [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]

  • Recrystallization Issues. (2023). Reddit. [Link]

Sources

identifying and removing impurities from N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers working with N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, drawing from established principles of organic synthesis and purification. Our goal is to empower you to identify and resolve common challenges encountered during the synthesis and purification of this diarylamine.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you might encounter during your experiment, providing a logical path to identifying the root cause and implementing a solution.

Problem 1: My TLC plate shows multiple spots after the reaction.

Answer:

Multiple spots on a Thin Layer Chromatography (TLC) plate are a clear indication of a mixture of compounds. To effectively troubleshoot, it's crucial to identify the nature of these spots.

Initial Assessment Workflow:

  • Co-spotting: Spot your reaction mixture alongside the starting materials (the aryl bromide and ethyl 4-aminobenzoate) on the same TLC plate. This will help you determine if the additional spots correspond to unreacted starting materials.

  • UV Visualization: Examine the plate under UV light (254 nm). Aromatic compounds will be visible.

  • Staining: Use a visualizing agent like potassium permanganate stain to reveal non-UV active impurities.

dot

TLC_Troubleshooting cluster_0 Initial Reaction Mixture cluster_1 TLC Analysis cluster_2 Potential Impurities Identified RM Reaction Mixture TLC Run TLC with Co-spotting RM->TLC UV Visualize under UV (254 nm) TLC->UV Stain Stain (e.g., KMnO4) UV->Stain SM Unreacted Starting Materials Stain->SM Spots align with starting materials Side_Products Reaction Side Products Stain->Side_Products New, distinct spots Polar_Impurity Baseline/Polar Impurity Stain->Polar_Impurity Spot at baseline

Caption: Workflow for initial TLC analysis of the reaction mixture.

Common Impurities and Their Identification:

ImpurityExpected TLC BehaviorConfirmation Method
Unreacted Aryl Bromide Typically less polar than the product.Co-spotting with the starting material.
Unreacted Ethyl 4-aminobenzoate More polar than the aryl bromide, but polarity relative to the product can vary.Co-spotting with the starting material.
Hydrodehalogenated Arene Very non-polar, will have a high Rf value.GC-MS analysis of the crude mixture.
Homocoupled Products Polarity can vary, often appearing as faint spots.Mass spectrometry to identify dimers of starting materials.
N-(4-carboxyphenyl)-N-(4-bromophenyl)amine Highly polar, may remain at the baseline.Will be soluble in aqueous base during extraction. Confirmed by NMR (disappearance of ethyl signals, appearance of a broad carboxylic acid proton peak).
Palladium Catalyst/Ligands May appear as baseline material or faint streaks.Can sometimes be visualized with specific stains.
Problem 2: My final product has a low melting point and a broad melting range.

Answer:

A low and broad melting point is a classic sign of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point.

Troubleshooting Steps:

  • Re-evaluate Purity: Perform a thorough purity analysis using techniques like HPLC or NMR. Quantitative ¹H NMR (qNMR) can be particularly useful for determining the purity of your sample by integrating the signals of your product against a known internal standard.[1]

  • Identify the Impurity: If possible, identify the major impurity. For instance, if NMR shows residual starting materials, a purification step is necessary. If NMR signals are unidentifiable, consider techniques like LC-MS to determine the mass of the impurity.

  • Purification: Based on the identified impurity, select an appropriate purification method.

    • Recrystallization: This is an excellent method for removing small amounts of impurities if a suitable solvent system can be found. Experiment with solvent pairs like ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[2][3][4][5][6] For diarylamines, a common stationary phase is silica gel, with an eluent system of ethyl acetate and hexanes.[2][3]

Problem 3: My ¹H NMR spectrum shows unexpected peaks.

Answer:

Unexpected peaks in an NMR spectrum are direct evidence of impurities. The chemical shift and multiplicity of these peaks can provide valuable clues to their identity.

Common Impurity Signals in ¹H NMR:

ImpurityExpected ¹H NMR Signals (in CDCl₃)
Ethyl 4-aminobenzoate Signals for the ethyl group (triplet around 1.4 ppm, quartet around 4.3 ppm) and aromatic protons of the aminobenzoate ring. A broad singlet for the -NH₂ protons.
Hydrolyzed Product (Carboxylic Acid) Disappearance of the ethyl group signals. Appearance of a very broad singlet for the carboxylic acid proton (often >10 ppm).
Hydrodehalogenated Arene Aromatic signals corresponding to the arene without the bromine substituent.
Residual Solvents Common solvents like ethyl acetate, hexanes, or dichloromethane will have characteristic peaks.
Grease Broad, aliphatic signals around 1.2-1.4 ppm.

Troubleshooting Workflow:

  • Solvent Peak Identification: Identify the residual solvent peak of your NMR solvent (e.g., CHCl₃ at 7.26 ppm).

  • Comparison to Starting Materials: Compare the spectrum to the NMR spectra of your starting materials.

  • Integration Analysis: Integrate all the peaks. The relative ratios can help you quantify the impurities.

  • 2D NMR: If the spectrum is complex, 2D NMR techniques like COSY and HSQC can help in assigning peaks and identifying the structures of impurities.[1]

dot

NMR_Troubleshooting cluster_0 Initial Analysis cluster_1 Identification Steps cluster_2 Impurity Confirmed NMR_Spectrum ¹H NMR Spectrum of Product Identify_Solvent Identify Residual Solvent Peaks NMR_Spectrum->Identify_Solvent Compare_SM Compare with Starting Material Spectra Identify_Solvent->Compare_SM Integrate Integrate All Signals Compare_SM->Integrate TwoD_NMR Run 2D NMR (if necessary) Integrate->TwoD_NMR Impurity_ID Impurity Structure Postulated TwoD_NMR->Impurity_ID Purification Select Appropriate Purification Impurity_ID->Purification

Caption: Systematic approach to troubleshooting unexpected NMR peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Buchwald-Hartwig amination synthesis of my compound?

A1: The Buchwald-Hartwig amination is a powerful reaction, but it is susceptible to several side reactions:

  • Hydrodehalogenation: This is where the aryl bromide is reduced, replacing the bromine atom with a hydrogen. This can be minimized by careful selection of the palladium catalyst and ligand, as well as controlling the reaction conditions.[7][8][9]

  • β-Hydride Elimination: This can occur from the palladium-amido intermediate, leading to the formation of an imine and the hydrodehalogenated arene.[7][9]

  • Diarylation: The desired product, being a secondary amine, can react with another molecule of the aryl bromide to form a triarylamine. This is generally less favorable with secondary amines compared to primary amines.[10]

Q2: My reaction is sluggish or incomplete. What can I do?

A2: Several factors can lead to an incomplete reaction:

  • Catalyst Activity: Ensure your palladium precursor and phosphine ligand are of high quality. Some palladium sources can contain impurities that inhibit catalysis. The choice of ligand is also critical for catalytic activity.[7][11][12]

  • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide is typically required. The quality and dryness of the base are important.[13]

  • Solvent: The reaction is sensitive to the solvent. Anhydrous, deoxygenated solvents like toluene or dioxane are commonly used.[12]

  • Temperature: Ensure the reaction is being conducted at the optimal temperature.

Q3: How can I remove the palladium catalyst from my final product?

A3: Residual palladium can be problematic, especially for downstream applications. Here are a few strategies for its removal:

  • Column Chromatography: Palladium residues often adhere strongly to silica gel and can be effectively removed during chromatographic purification.

  • Activated Carbon Treatment: Stirring a solution of your product with activated carbon can adsorb the palladium, which can then be removed by filtration.

  • Scavenger Resins: There are commercially available resins with functional groups that chelate palladium and other transition metals, allowing for their removal from solution.

Q4: Can the carbethoxy group be hydrolyzed during the reaction or workup?

A4: Yes, the carbethoxy (ethyl ester) group is susceptible to hydrolysis under basic conditions, especially if heated for a prolonged period.[14] If a strong base like sodium hydroxide is used in the workup, or if the reaction is run with a hydroxide base, hydrolysis can occur, leading to the formation of the corresponding carboxylic acid.[14] Acidic conditions during workup can also potentially lead to ester hydrolysis.[15][16]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Aqueous Workup to Remove Polar Impurities
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • A dilute acid solution (e.g., 1 M HCl) to remove basic impurities.

    • A saturated aqueous sodium bicarbonate solution to remove acidic impurities (like the hydrolyzed product).[2][3]

    • Brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

References

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for C–N and C–C Cross-Coupling Reactions. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Reddit. (2022). does ethyl 4-aminobenzoate react with sodium hydroxide?[Link]

  • Quora. (2016). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?[Link]

  • Lin, Y.-S., Hsu, Y.-C., & Hsieh, J.-C. (2018). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry, 83(15), 8437–8448. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099–4107. [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 118(30), 7215–7216. [Link]

  • Schulz, T., Torborg, C., & Enthaler, S. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Synlett, 2009(19), 3192-3210. [Link]

  • Lin, Y.-S., Hsu, Y.-C., & Hsieh, J.-C. (2018). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubChem. (n.d.). Ethyl 4-aminobenzoate. [Link]

  • Pandit, S. B., Upaganlawar, A. B., Mahajan, M. S., Upasani, C. D., & Aware, V. S. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4). [Link]

  • Ishida, T., Nagaoka, M., & Akita, M. (2015). Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. Chemical Science, 6(12), 7174–7183. [Link]

  • Quora. (2016). How to get ethyl 4-aminobenzoate from 4-amniobenzoic acid. [Link]

  • Bakos, B., Kégl, T., & Novák, Z. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3619–3628. [Link]

  • Arkivoc. (2011). Smiles rearrangement for the synthesis of diarylamines. [Link]

  • ACS Publications. (2016). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. [Link]

  • ResearchGate. (2011). Supplementary Material Smiles rearrangement for the synthesis of diarylamines. [Link]

  • Google Patents. (n.d.).
  • Buchwald, S. L., et al. (2018). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Journal of the American Chemical Society, 140(13), 4721–4725. [Link]

  • Pandit, S. B., Upaganlawar, A. B., Mahajan, M. S., Upasani, C. D., & Aware, V. S. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. [Link]

  • Anusevičius, K., Mickevičius, V., & Mikulskienė, G. (2010). Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. Chemija, 21(2-4), 127-134. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACD/Labs. (n.d.). Distinguishing Impurities … Part 1. [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Google Patents. (n.d.).
  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • The Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]

  • AWS. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]

  • Procter, D. J., et al. (2014). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Angewandte Chemie International Edition, 53(40), 10699–10702. [Link]

  • ResearchGate. (2020). Atropisomerism in Diarylamines: Structural Requirements and Mechanisms of Conformational Interconversion. [Link]

  • University of Manchester. (n.d.). New NMR Tools for Impurity Analysis. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. [Link]

  • Pharma of the World. (n.d.). nmr for “pharmacy of the world”. [Link]

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Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectral Analysis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the meticulous structural elucidation of novel chemical entities is paramount. N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, a diarylamine derivative, presents a compelling case for the application of advanced analytical techniques. Its structure, featuring two distinct aromatic rings with differing electronic environments, offers a rich dataset for spectroscopic analysis. This guide provides an in-depth exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a predicted analysis grounded in established principles and comparative data. Furthermore, we will objectively compare the utility of ¹H NMR with other instrumental methods, namely ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to provide a holistic perspective on its characterization.

The Central Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide detailed information about the number of different types of protons, their electronic environments, and their spatial relationships. For a molecule like N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, ¹H NMR is indispensable for confirming its successful synthesis and purity. The distinct electronic effects of the bromine substituent (electron-withdrawing through induction, electron-donating through resonance) and the carbethoxy group (electron-withdrawing) create a unique magnetic environment for each proton, resulting in a characteristic and predictable spectrum.

Predicted ¹H NMR Spectrum of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

A detailed prediction of the ¹H NMR spectrum of the title compound, based on the analysis of structurally similar molecules such as diphenylamine, 4-bromoaniline, and ethyl 4-aminobenzoate, is presented below.[1] The spectrum is anticipated to exhibit signals corresponding to the aromatic protons on both rings, the amine proton, and the protons of the ethyl ester group.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~8.00d2HH-3', H-5'J = 8.8
~7.45d2HH-2, H-6J = 8.8
~7.10d2HH-2', H-6'J = 8.8
~6.95d2HH-3, H-5J = 8.8
~6.50br s1HN-H-
4.35q2H-OCH₂CH₃J = 7.1
1.38t3H-OCH₂CH₃J = 7.1

Analysis of Predicted Spectrum:

  • Aromatic Region (δ 6.9-8.0 ppm): The spectrum is expected to show four distinct doublets in the aromatic region, each integrating to two protons. The protons on the carbethoxyphenyl ring (H-3'/H-5' and H-2'/H-6') will be split into two doublets due to ortho-coupling. The electron-withdrawing nature of the carbethoxy group will deshield the ortho protons (H-3' and H-5'), shifting them downfield to approximately 8.00 ppm. Conversely, the protons ortho to the electron-donating amine group (H-2' and H-6') will be shielded and appear further upfield at around 7.10 ppm. Similarly, the protons on the bromophenyl ring will also present as two doublets. The protons ortho to the bromine atom (H-3 and H-5) will be slightly deshielded and are predicted to appear around 7.45 ppm. The protons ortho to the amine group (H-2 and H-6) will be shielded and are expected at approximately 6.95 ppm. The ortho coupling constant (J) for all aromatic protons is predicted to be around 8.8 Hz.[2]

  • Amine Proton (δ ~6.50 ppm): The N-H proton is anticipated to appear as a broad singlet around 6.50 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

  • Ethyl Group (δ 4.35 and 1.38 ppm): The ethyl ester will give rise to two characteristic signals: a quartet at approximately 4.35 ppm corresponding to the methylene protons (-OCH₂CH₃) and a triplet at around 1.38 ppm for the methyl protons (-OCH₂CH₃). The splitting pattern is a result of coupling between the adjacent methylene and methyl groups, with a typical coupling constant of 7.1 Hz.

A Comparative Analysis of Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine benefits from the synergistic use of other analytical methods.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
¹³C NMR Spectroscopy Number and electronic environment of carbon atoms.Provides complementary information to ¹H NMR, especially for quaternary carbons. Wider chemical shift range reduces peak overlap.[3][4][5]Lower natural abundance of ¹³C results in lower sensitivity and requires longer acquisition times or more concentrated samples.[6]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula confirmation. Fragmentation patterns offer structural clues.[7][8][9][10]Isomeric compounds can be difficult to distinguish. "Soft" ionization techniques like ESI may not produce significant fragmentation for structural elucidation.[7][8]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High sensitivity and resolving power for separating mixtures. Can be used for quantitative analysis.[11][12][13][14][15]Does not provide direct structural information. Method development can be time-consuming.[11]

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments. For N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, one would expect to see signals for the eight aromatic carbons (with some potentially overlapping), the carbonyl carbon of the ester, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons would be influenced by the attached substituents, providing further confirmation of the structure.

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, cleavage of the C-N bond could lead to fragments corresponding to the bromophenyl and carbethoxyphenyl moieties.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent technique for assessing the purity of the synthesized compound.[11][12][13][14][15] A single sharp peak in the chromatogram would indicate a high degree of purity. Furthermore, HPLC can be used to quantify the compound in a mixture by comparing its peak area to that of a known standard.

Experimental Protocol: ¹H NMR Spectrum Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve 1. Dissolve 5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃). vortex 2. Vortex the sample to ensure complete dissolution. dissolve->vortex filter 3. Filter the solution through a pipette with a cotton plug into a clean NMR tube. vortex->filter tms 4. Add a small amount of tetramethylsilane (TMS) as an internal standard. filter->tms insert 5. Insert the NMR tube into the spectrometer. lock 6. Lock the spectrometer on the deuterium signal of the solvent. insert->lock shim 7. Shim the magnetic field to optimize homogeneity. lock->shim acquire 8. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 16 scans, 2s relaxation delay). shim->acquire ft 9. Apply Fourier transform to the free induction decay (FID). phase 10. Phase the spectrum to obtain pure absorption peaks. ft->phase baseline 11. Apply baseline correction. phase->baseline calibrate 12. Calibrate the chemical shift scale using the TMS signal (0.00 ppm). baseline->calibrate integrate 13. Integrate the signals to determine the relative number of protons. calibrate->integrate

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine into a clean, dry vial.[16]

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.[16] CDCl₃ is a common solvent for nonpolar to moderately polar organic compounds.

    • Gently vortex the sample until the solid is completely dissolved.

    • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[13]

    • Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[12][16]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[12]

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.[17]

    • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.[17][18]

    • Acquire the data, typically co-adding 16 to 64 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all the peaks in the spectrum to determine the relative ratios of the different types of protons.

    • Analyze the splitting patterns (multiplicity) and coupling constants to elucidate the connectivity of the protons.

Conclusion

The ¹H NMR spectrum of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine provides a wealth of structural information that is fundamental to its characterization. The predicted spectrum, with its distinct signals for the aromatic, amine, and ethyl protons, serves as a powerful tool for verifying the successful synthesis of this diarylamine. While ¹H NMR is a primary technique, a comprehensive analytical approach that incorporates ¹³C NMR, mass spectrometry, and HPLC is essential for a complete and unambiguous structural elucidation and purity assessment. The judicious application of these complementary techniques ensures the scientific rigor required in modern chemical research and development.

References

  • Hashimoto, Y., et al. (1986). Separation and determination of aromatic amines by reversed-phase HPLC. Bunseki Kagaku, 35(9), 794-799. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). SUBSTITUENT EFFECTS ON THE 31P, 13C, AND 1H NMR CHEMICAL SHIFTS OF SUBSTITUTED DIPHENYL 1-PHENYLAMINO-1-PHENYLMETHANEPHOSPHONATES AND THEIR ANIONS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants.... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-(phenylamino)benzoate. Retrieved from [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • Thieme. (n.d.). 3. 1H NMR Spectroscopy. Retrieved from [Link]

  • The Automated Topology Builder (ATB) and Repository. (n.d.). 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline | C13H9BrClN | MD Topology | NMR. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

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  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromoaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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A Comparative Guide to the Spectroscopic Characterization of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, a diarylamine derivative, presents a unique spectroscopic challenge due to its combination of aromatic systems and functional groups. This guide provides an in-depth analysis of its characterization using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against other common analytical techniques. Our focus is to not only present data but to elucidate the rationale behind the experimental choices and interpretation, ensuring a robust and validated analytical workflow.

The Central Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool for determining the carbon framework of an organic molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, providing a "fingerprint" of the compound's structure.[1][2][3] For a molecule like N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, ¹³C NMR allows for the direct observation of the aromatic rings, the carbonyl group of the ester, and the ethyl ester carbons, providing unequivocal evidence of its constitution.

Predicted ¹³C NMR Spectrum and Peak Assignment

The structure of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is as follows:

Caption: Molecular structure of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

Table 1: Predicted ¹³C NMR Chemical Shifts for N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O~166The carbonyl carbon of the ethyl ester is expected in this region.[4]
C-N (Carbethoxyphenyl)~151The aromatic carbon directly attached to the nitrogen is significantly deshielded.
C-N (Bromophenyl)~145The aromatic carbon attached to the nitrogen is deshielded.
C-Br~110-115The carbon bearing the bromine atom is expected in this upfield aromatic region.[6][7][8][9]
Aromatic CH115-135The remaining aromatic protons will appear in this range, with those ortho and para to the electron-donating amine group shifted upfield, and those ortho and para to the electron-withdrawing carbethoxy and bromo groups shifted downfield.[10][11]
O-CH₂~60The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom.[12]
CH₃~14The methyl carbon of the ethyl group is the most shielded carbon in the molecule.[12]

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 20-50 mg of the purified solid in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the ¹³C probe to the correct frequency.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Acquisition Time: An acquisition time of at least 1-2 seconds is recommended for good resolution.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial for quantitative analysis, although shorter delays can be used for qualitative screening.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

    • Perform baseline correction to ensure a flat baseline.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter tune Tune & Shim Spectrometer filter->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate baseline Baseline Correction calibrate->baseline

Caption: Workflow for acquiring a ¹³C NMR spectrum.

A Comparative Look: Alternative and Complementary Analytical Techniques

While ¹³C NMR is powerful, a multi-technique approach is always recommended for comprehensive characterization.

¹H NMR Spectroscopy

Proton NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms. For N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, ¹H NMR would reveal the distinct aromatic proton signals, the quartet and triplet of the ethyl group, and the broad singlet of the N-H proton. While it confirms the presence of these moieties, it does not directly probe the carbon backbone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying functional groups. Key expected absorbances for our target molecule would include:

  • N-H stretch: A sharp peak around 3300-3500 cm⁻¹.

  • C=O stretch (ester): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C-N stretch: Around 1200-1350 cm⁻¹.

  • C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C-H and C=C stretches: In their characteristic regions.

FT-IR provides rapid confirmation of functional groups but offers limited information on the overall molecular structure and connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show the molecular ion peak and characteristic fragment ions corresponding to the loss of the ethoxy group, the entire carbethoxy group, and the bromine atom. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) would be a clear indicator of its presence.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹³C NMR Carbon skeleton, number of unique carbons, chemical environment of carbons.Unambiguous structural information, detailed insight into the carbon framework.Low sensitivity, requires higher sample concentration and longer acquisition times.
¹H NMR Number, connectivity, and environment of protons.High sensitivity, rapid acquisition, provides detailed connectivity information through coupling patterns.Does not directly observe the carbon backbone.
FT-IR Presence of functional groups.Fast, requires minimal sample, excellent for functional group identification.Provides limited information on the overall molecular structure.
Mass Spec Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely sensitive, provides molecular formula confirmation.Isomers can be difficult to distinguish without tandem MS.

Conclusion: An Integrated Approach to Structural Validation

The comprehensive characterization of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine relies on an integrated analytical approach. ¹³C NMR spectroscopy stands as the cornerstone technique, providing direct and unambiguous evidence of the carbon framework. However, its full potential is realized when used in conjunction with ¹H NMR for proton environment and connectivity, FT-IR for rapid functional group confirmation, and mass spectrometry for molecular weight and elemental composition verification. By leveraging the strengths of each technique, researchers can achieve a high level of confidence in the structure and purity of their synthesized compounds, a critical requirement in the rigorous landscape of drug discovery and development.

References

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A Comparative Guide to the Mass Spectrometry of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and sensitive detection of novel chemical entities are paramount. N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, a diarylamine derivative, presents a unique analytical challenge due to its combination of a halogenated aromatic ring, a secondary amine linkage, and a carbethoxy functional group. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the characterization of this molecule, offering insights into expected fragmentation patterns and optimal analytical strategies. While direct experimental data for this specific compound is not publicly available, this guide synthesizes established principles of mass spectrometry and data from structurally analogous compounds to provide a robust predictive analysis.

Introduction to N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine and its Analytical Significance

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine belongs to the diarylamine class of compounds, which are prevalent scaffolds in medicinal chemistry and materials science. The presence of a bromine atom provides a characteristic isotopic signature, while the carbethoxy group offers a site for potential metabolic activity and chemical modification. Accurate mass determination and structural confirmation are critical for ensuring purity, identifying metabolites, and understanding degradation pathways. Mass spectrometry stands as the premier technique for providing this information with high sensitivity and specificity.

This guide will compare three common ionization techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI), detailing their respective advantages and disadvantages for the analysis of our target molecule.

Comparing Ionization Techniques for N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine Analysis

The choice of ionization technique is critical and depends on the analyte's properties and the desired information (molecular weight vs. structural detail).

Ionization TechniqueVolatility RequirementPolarity SuitabilityTypical Information ProvidedSuitability for N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine
Electron Ionization (EI) HighNonpolar to moderately polarExtensive fragmentation, detailed structural information, often weak or absent molecular ion.Suitable for GC-MS. Expect extensive fragmentation.
Electrospray Ionization (ESI) LowPolar and ionizableSoft ionization, strong molecular ion signal ([M+H]⁺ or [M-H]⁻), limited fragmentation.Ideal for LC-MS, provides accurate molecular weight.
Atmospheric Pressure Chemical Ionization (APCI) ModerateModerately polarSofter than EI, stronger molecular ion than EI, some fragmentation.Good alternative for LC-MS if ESI response is poor.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is a powerful technique for volatile and thermally stable compounds. Given the structure of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, it is likely amenable to GC analysis, possibly requiring derivatization to enhance volatility.

Predicted EI Fragmentation Pathway

Electron ionization is a high-energy process that typically leads to extensive fragmentation, providing a detailed structural fingerprint of the molecule.[1] The fragmentation of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine would be governed by the stability of the resulting ions and neutral losses.

A key characteristic of brominated compounds in mass spectrometry is the presence of isotopic peaks for bromine, with 79Br and 81Br having a nearly 1:1 natural abundance. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 m/z units.

DOT Diagram: Predicted EI Fragmentation of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

EI_Fragmentation M [M]⁺˙ m/z 349/351 F1 [M-C2H5]⁺ m/z 320/322 M->F1 -C2H5• F2 [M-OC2H5]⁺ m/z 304/306 M->F2 -OC2H5• F3 [M-COOC2H5]⁺ m/z 276/278 M->F3 -COOC2H5• F5 [C6H4Br]⁺ m/z 155/157 M->F5 F6 [C6H4COOC2H5]⁺ m/z 149 M->F6 F4 [C6H4BrNHC6H4]⁺ m/z 247/249 F2->F4 -CO

Caption: Predicted EI fragmentation pathway for the target molecule.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Comparison with Alternatives

For brominated aromatic compounds, techniques like negative chemical ionization (NCI) GC-MS can offer enhanced selectivity and sensitivity by monitoring for the bromide anion (Br⁻, m/z 79 and 81).[2][3] Another alternative, GC with atmospheric pressure chemical ionization (APCI)-MS/MS, has shown to increase sensitivity for brominated flame retardants by promoting the formation of the molecular ion, which is beneficial for tandem MS experiments.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is the gold standard for polar and less volatile compounds. The secondary amine and the carbethoxy group in N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine make it a prime candidate for ESI, likely ionizing in positive mode to form the protonated molecule [M+H]⁺.

Expected ESI-MS/MS Fragmentation

ESI is a soft ionization technique, and thus in-source fragmentation is minimal.[1] Tandem mass spectrometry (MS/MS) is required to induce fragmentation for structural elucidation. The fragmentation of the [M+H]⁺ ion would likely proceed through cleavage of the ester group and the C-N bonds.

DOT Diagram: Predicted ESI-MS/MS Fragmentation

ESI_Fragmentation MH [M+H]⁺ m/z 350/352 F1 [M+H-C2H4]⁺ m/z 322/324 MH->F1 -C2H4 F2 [M+H-C2H5OH]⁺ m/z 304/306 MH->F2 -C2H5OH F4 [BrC6H4NH2]⁺˙ m/z 172/174 MH->F4 F3 [C6H5BrNHC6H5CO]⁺ m/z 276/278 F2->F3 -CO

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Experimental Protocol: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL with the initial mobile phase composition.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • MS Scan Range: m/z 100-500.

    • MS/MS: Use the [M+H]⁺ ion (m/z 350/352) as the precursor for collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

Advantages Over Other Techniques

LC-ESI-MS/MS offers superior sensitivity and is applicable to a wider range of compounds without the need for derivatization. It is particularly well-suited for analyzing complex mixtures, such as biological samples for metabolite identification. The high selectivity of multiple reaction monitoring (MRM) in tandem mass spectrometry allows for accurate quantification even in complex matrices.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI)

APCI is another LC-MS interface that is suitable for compounds of medium polarity and volatility. It is generally less sensitive than ESI but can be a valuable alternative if ESI fails to produce a strong signal.

Expected Ionization and Fragmentation

APCI typically produces protonated molecules [M+H]⁺, similar to ESI, but can also induce more in-source fragmentation. The fragmentation pattern would likely be a hybrid between the extensive fragmentation of EI and the soft ionization of ESI.

Conclusion and Recommendations

For the comprehensive characterization of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, a multi-faceted approach employing different mass spectrometry techniques is recommended.

  • For initial identification and structural confirmation in pure samples: GC-MS with EI would provide a rich fragmentation pattern that can be used for library matching and detailed structural elucidation.

  • For accurate mass determination and analysis in complex matrices (e.g., biological fluids, environmental samples): LC-MS with ESI is the method of choice due to its soft ionization, high sensitivity, and compatibility with tandem mass spectrometry for both qualitative and quantitative analysis.

  • As a complementary technique: LC-APCI-MS can be utilized if the compound exhibits poor ionization efficiency with ESI.

By understanding the principles behind each technique and the predicted fragmentation behavior of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, researchers can select the most appropriate analytical strategy to achieve their research goals.

References

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A Comparative Guide to the Synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine: Navigating Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for a Key Diarylamine Intermediate

The synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, a valuable diarylamine intermediate in the development of pharmaceuticals and functional materials, presents a choice between well-established and contemporary synthetic methodologies. The critical carbon-nitrogen (C-N) bond formation at the heart of this molecule is predominantly achieved through two powerful cross-coupling reactions: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. This guide offers a comprehensive comparison of these primary routes, alongside a discussion of alternative strategies, to provide researchers with the insights needed to select the most suitable method for their specific research and development objectives.

At a Glance: Buchwald-Hartwig vs. Ullmann Condensation

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O, Cu powder)
Ligand Bulky, electron-rich phosphines (e.g., BINAP, XPhos)Often simple, inexpensive ligands (e.g., L-proline, 1,10-phenanthroline) or ligand-free
Reaction Conditions Generally milder (often < 120°C)Traditionally harsh (often > 150°C), though modern methods allow for milder conditions
Substrate Scope Broad, high functional group toleranceMore limited, can be sensitive to certain functional groups
Yields Typically highCan be variable, often moderate to good with optimized conditions
Cost Higher catalyst and ligand costLower catalyst cost
Ideal Application Laboratory-scale synthesis, medicinal chemistry, complex moleculesLarge-scale industrial synthesis, cost-driven projects

Delving into the Methodologies: Mechanisms and Practical Considerations

The selection of a synthetic route is a multifaceted decision, balancing factors such as yield, reaction conditions, cost, and scalability. Understanding the underlying mechanisms of the Buchwald-Hartwig and Ullmann reactions is crucial for troubleshooting and optimization.

The Modern Workhorse: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its reliability and broad applicability.[1][2] This palladium-catalyzed cross-coupling reaction offers a versatile and often high-yielding route to aryl amines under relatively mild conditions.[3][4]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-understood and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst.[2][3] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps.[3]

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange R₂NH Amine Complex Amine Complex Ligand Exchange->Amine Complex Deprotonation Deprotonation Amine Complex->Deprotonation Base Amido Complex Amido Complex Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR₂

Experimental Protocol: Buchwald-Hartwig Synthesis

A general procedure for the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine via Buchwald-Hartwig amination is as follows:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoaniline (1.0 equiv.), ethyl 4-iodobenzoate (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable phosphine ligand such as BINAP (0.03 equiv.).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Heat the mixture to 110°C and stir for 8-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

The Classic Approach: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[5] While traditionally requiring harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions.[6][7]

Mechanism: The mechanism of the Ullmann condensation is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. It is generally believed to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate then reductively eliminates to form the diarylamine product.[5] The use of ligands, such as 1,10-phenanthroline or amino acids, can stabilize the copper intermediates and facilitate the catalytic cycle at lower temperatures.[7]

Ullmann_Condensation Cu(I)X Cu(I)X Amine Coordination Amine Coordination Cu(I)X->Amine Coordination R₂NH, Base Cu(I) Amide Cu(I) Amide Amine Coordination->Cu(I) Amide Oxidative Addition Oxidative Addition Cu(I) Amide->Oxidative Addition Ar'-X Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Cu(I)X Ar'-NR₂

Experimental Protocol: Ullmann Condensation

A representative procedure for the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine via a modified Ullmann condensation is as follows:

  • Reaction Setup: In a sealed tube, combine 4-bromoaniline (1.0 equiv.), ethyl 4-iodobenzoate (1.1 equiv.), copper(I) iodide (0.1 equiv.), a ligand such as L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent.

  • Reaction: Heat the mixture to 90-130°C and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Comparative Performance Analysis

ParameterBuchwald-Hartwig AminationUllmann CondensationKey Considerations
Yield Generally high (often >80%)Moderate to high (60-90%) with optimized, modern protocols.The choice of ligand is critical for both reactions to achieve high yields.
Reaction Time Typically shorter (8-24 hours)Can be longer (24-48 hours), especially with less reactive substrates.Microwave irradiation can significantly reduce reaction times for both methods.
Catalyst Loading Lower (typically 1-5 mol%)Higher (often 5-20 mol%), though some modern protocols use lower loadings.The higher cost of palladium makes catalyst loading a more critical factor for the Buchwald-Hartwig reaction.
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.[3]Can be sensitive to certain functional groups, especially with traditional, high-temperature conditions.For complex molecules with sensitive functionalities, the Buchwald-Hartwig amination is often the preferred method.
Scalability Can be challenging on a large scale due to catalyst cost and removal.Well-established for industrial-scale synthesis due to the low cost of copper.For process development and large-scale production, the Ullmann condensation is often more economically viable.

Alternative Synthetic Strategies

While the Buchwald-Hartwig and Ullmann reactions are the most common methods, other synthetic routes to N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine exist. One notable alternative is a metal-free, one-pot synthesis from aromatic aldehydes and anilines .[8] This approach involves the formation of an imine followed by an oxidative rearrangement and deformylation. While innovative and environmentally friendly, the substrate scope and overall efficiency for this specific target molecule would require further investigation.

Starting Material Synthesis

The primary starting materials for the synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine are 4-bromoaniline and an activated benzoic acid derivative, typically ethyl 4-iodobenzoate or ethyl 4-bromobenzoate.

  • 4-Bromoaniline: This compound is commercially available.

  • Ethyl 4-iodobenzoate/Ethyl 4-bromobenzoate: These reagents are also commercially available.[9][10] The choice between the iodo and bromo derivative often depends on a trade-off between reactivity and cost. Ethyl 4-iodobenzoate is generally more reactive, allowing for milder reaction conditions, but is also more expensive.[10][11] Alternatively, these can be synthesized from the corresponding 4-halobenzoic acids via Fischer esterification.

Conclusion

The synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine offers a clear choice between the modern, versatile Buchwald-Hartwig amination and the classic, cost-effective Ullmann condensation.

  • For laboratory-scale synthesis, medicinal chemistry applications, and the synthesis of complex molecules with sensitive functional groups , the Buchwald-Hartwig amination is often the superior choice due to its milder reaction conditions, broader substrate scope, and typically higher yields.[3]

  • For large-scale industrial production where cost is a primary driver , the Ullmann condensation remains a highly relevant and economical option, particularly with the advent of modern, ligand-assisted protocols that have improved its efficiency and moderated the required reaction conditions.

Ultimately, the optimal synthetic route will depend on the specific priorities of the researcher or organization, balancing the need for efficiency, cost-effectiveness, and scalability. This guide provides the foundational knowledge and practical considerations to make an informed decision in the synthesis of this important diarylamine intermediate.

References

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  • ResearchGate. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]

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  • ResearchGate. (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]

  • PMC. (n.d.). Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity. Retrieved from [Link]

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A Comparative Benchmarking Guide to N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine and Structurally Related Analogs for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative analysis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, a diarylamine scaffold of interest in medicinal chemistry, against a curated selection of its structural analogs. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth examination of how subtle structural modifications influence key physicochemical properties and biological activities. The insights herein are supported by experimental data and detailed protocols to empower rational drug design and lead optimization efforts.

Introduction: The Diarylamine Scaffold in Modern Drug Discovery

Diarylamines are a privileged structural motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Their unique three-dimensional conformation and electronic properties allow for effective interaction with a wide range of biological targets. The central nitrogen atom and the two flanking aryl rings provide a versatile platform for introducing diverse functionalities to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine serves as a quintessential example of this scaffold, featuring a bromine atom, a common substituent in bioactive molecules for enhancing binding affinity, and a carbethoxy group, which can influence solubility and serve as a handle for further chemical modification.[3] This guide will dissect the contributions of these and related functional groups through a comparative study.

Comparative Analysis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine and Selected Analogs

To elucidate the structure-activity relationships (SAR) within this chemical series, we have selected four key analogs for a detailed comparative study. These compounds were chosen to probe the effects of halogen substitution, the influence of electron-donating groups, the impact of ester hydrolysis, and the consequences of replacing the amine linker with an amide.

Selected Analogs for Comparison:

  • Compound 1: N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine (Parent Compound)

  • Compound 2: N-(4-Chlorophenyl)-N-(4-carbethoxyphenyl)amine (Halogen Swap)

  • Compound 3: N-(4-Methoxyphenyl)-N-(4-carbethoxyphenyl)amine (Electron-Donating Group)

  • Compound 4: N-(4-Bromophenyl)-N-(4-carboxyphenyl)amine (Ester Hydrolysis)

  • Compound 5: 4-Bromo-N-(4-carbethoxyphenyl)benzamide (Amide Linker)

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed and experimental physicochemical parameters for the parent compound and its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
1 C₁₅H₁₄BrNO₂320.184.513
2 C₁₅H₁₄ClNO₂275.734.213
3 C₁₆H₁₇NO₃271.313.514
4 C₁₃H₁₀BrNO₂292.133.723
5 C₁₅H₁₂BrNO₃334.174.114

Data is sourced from available literature and computational predictions where experimental data is unavailable.

Biological Activity: A Comparative Overview

The diarylamine and N-phenylbenzamide scaffolds are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4] The following table presents a comparative summary of reported biological activities for the selected compounds and their close analogs. Note: Direct comparative bioactivity data for all listed compounds from a single study is not available; therefore, data from various sources on structurally similar compounds is presented to infer potential activities.

CompoundTarget/Activity ClassReported IC₅₀ / ActivityCitation
1 (Analogs) AntibacterialMICs in the µg/mL range against various strains[1]
2 (Analogs) Anticancer (various cell lines)IC₅₀ values in the low µM range[5][6]
3 (Analogs) Cytotoxic, AntitubulinGI₅₀ values in the nM to low µM range[7][8]
4 (Analogs) Antimicrobial, CytotoxicVaried, dependent on substitution[9]
5 (Analogs) Anticancer (FGFR1 inhibitors), AntibacterialIC₅₀ and MIC values in the µM range[4]

Synthesis and Experimental Protocols

The synthesis of diarylamines is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent method.[8] N-phenylbenzamides are typically synthesized via the condensation of an aniline with a benzoyl chloride.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of the diarylamine and benzamide compounds discussed in this guide.

G cluster_0 Diarylamine Synthesis (Buchwald-Hartwig Amination) cluster_1 Benzamide Synthesis ArylHalide Aryl Halide (e.g., 4-Bromoaniline, 4-Chloroaniline) Reaction1 Coupling Reaction ArylHalide->Reaction1 ArylBoronicEster Aryl Aminobenzoate Ester (e.g., Ethyl 4-aminobenzoate) ArylBoronicEster->Reaction1 PdCatalyst Pd Catalyst & Ligand PdCatalyst->Reaction1 cat. Base Base (e.g., NaOtBu) Base->Reaction1 Diarylamine Diarylamine Product Reaction1->Diarylamine BenzoylChloride Substituted Benzoyl Chloride (e.g., 4-Bromobenzoyl chloride) Reaction2 Acylation Reaction BenzoylChloride->Reaction2 Aniline Substituted Aniline (e.g., Ethyl 4-aminobenzoate) Aniline->Reaction2 Base2 Base (e.g., Triethylamine) Base2->Reaction2 Benzamide Benzamide Product Reaction2->Benzamide

Caption: Generalized synthetic routes to diarylamines and benzamides.

Experimental Protocol: Synthesis of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine (Compound 1) via Buchwald-Hartwig Amination

Materials:

  • 4-Bromoaniline

  • Ethyl 4-aminobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • Add 4-bromoaniline (1.0 equivalent) and ethyl 4-aminobenzoate (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) Discussion

The comparative data, though in some cases inferred from closely related analogs, allows for the formulation of preliminary structure-activity relationships.

G cluster_0 Modifications at R1 (Halogen) cluster_1 Modifications at R1 (Electron-Donating Group) cluster_2 Modifications at R2 (Ester to Acid) cluster_3 Linker Modification (Amine to Amide) SAR Structure-Activity Relationship (SAR) Insights Halogen R1 = Br vs. Cl Similar lipophilicity and electronic properties. Cytotoxicity is often retained or slightly modulated. [18] EDG R1 = OMe Increased electron density on the phenyl ring. Can enhance binding to certain targets and improve solubility. Often leads to potent biological activity. [4, 5] Acid R2 = COOH Increases polarity and introduces a hydrogen bond donor. May alter cell permeability and introduce new interactions with target proteins. [2] Amide Amine vs. Amide Linker Amide linkage introduces a planar, hydrogen-bonding moiety. This can significantly alter the 3D conformation and binding mode. Benzamides are a distinct class of bioactive compounds. [1]

Sources

A Senior Application Scientist's Guide to N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine Derivatives in OLEDs: A Performance Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more efficient and durable Organic Light-Emitting Diodes (OLEDs), the role of the Hole Transport Layer (HTL) is paramount. It governs the efficiency of hole injection and transport from the anode to the emissive layer, directly impacting the device's turn-on voltage, power efficiency, and operational stability. Within the vast landscape of hole-transporting materials (HTMs), triarylamine derivatives, particularly those built upon a diphenylamine or triphenylamine core, have become foundational building blocks.[1][2]

This guide provides an in-depth performance comparison of HTMs derived from the N-(4-Bromophenyl)-N-phenylamine scaffold, with a focus on the structural and electronic effects of various substituents. While we center our discussion on the N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine framework, we will draw comparative insights from structurally analogous derivatives—incorporating fluorene, carbazole, and other moieties—to elucidate key structure-property relationships that drive performance in modern OLED devices.

The Molecular Blueprint: Understanding the Core Structure

The N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine structure is a deliberate and strategic design. Each component serves a distinct purpose, and understanding their interplay is crucial for rational material design.

  • Diphenylamine Core: This nitrogen-centered aromatic structure is the workhorse for hole transport. Its electron-rich nature facilitates the stable transport of positive charge carriers (holes) through a hopping mechanism between adjacent molecules in the thin film.

  • Bromophenyl Group: The bromine atom is more than just a substituent; it's a versatile synthetic handle. It provides a reactive site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3] This allows for the straightforward introduction of various functional groups (e.g., carbazoles, fluorenes, additional triarylamines) to systematically tune the material's properties.

  • Carbethoxyphenyl Group: The carbethoxy (ester) group is an electron-withdrawing moiety. Its presence can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing energy level alignment with adjacent layers in the OLED stack.[4] This fine-tuning helps to lower the hole injection barrier, leading to a lower device turn-on voltage.

The inherent asymmetry of this core structure can also be advantageous in promoting the formation of stable amorphous films, a critical requirement for preventing crystallization and ensuring long-term device stability.[1]

Synthesis_Workflow Reactants Reactants: - N-(4-carbethoxyphenyl)amine - 1-bromo-4-iodobenzene - Palladium Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous Toluene Setup Reaction Setup: 1. Add reactants to oven-dried flask. 2. Purge with inert gas (Ar/N2). 3. Add degassed solvent. Reactants->Setup Reaction Heating: Reflux at 100-110 °C for 12-24 hours under inert atm. Setup->Reaction Workup Aqueous Workup: 1. Cool to RT. 2. Quench with water. 3. Extract with organic solvent (e.g., DCM). 4. Wash with brine. Reaction->Workup Purify Purification: 1. Dry over Na2SO4. 2. Concentrate via rotary evaporation. 3. Purify by column chromatography (Silica gel, Hexane/EtOAc gradient). Workup->Purify Characterize Characterization: - NMR (1H, 13C) - Mass Spectrometry - Purity via HPLC Purify->Characterize

Caption: General workflow for Buchwald-Hartwig synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).

  • Reactant Addition: The aryl halide (e.g., 1-bromo-4-iodobenzene) and the amine (e.g., N-(4-carbethoxyphenyl)amine) are added to the flask.

  • Inert Atmosphere: The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene) is added via syringe.

  • Reaction: The mixture is heated to reflux (typically 100-110 °C) and stirred for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., dichloromethane) and washed sequentially with water and brine to remove inorganic salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final high-purity material. [5]

Protocol 2: OLED Fabrication by Vacuum Thermal Evaporation

This protocol outlines the fabrication of a multilayer OLED device, a standard method for evaluating the performance of new small-molecule materials. [6][7]

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition (High Vacuum < 10⁻⁶ Torr) cluster_final Final Steps Clean 1. Substrate Cleaning (Detergent, DI Water, Acetone, IPA in ultrasonic bath) Plasma 2. O2 Plasma Treatment (Improves ITO work function and layer adhesion) Clean->Plasma Depo_HIL 3. HIL Deposition (e.g., HAT-CN, 10 nm) Plasma->Depo_HIL Depo_HTL 4. HTL Deposition (Test Derivative, 40 nm) Depo_HIL->Depo_HTL Depo_EML 5. EML Deposition (Host:Emitter, e.g., CBP:Ir(ppy)3, 20 nm) Depo_HTL->Depo_EML Depo_ETL 6. ETL Deposition (e.g., Bphen, 30 nm) Depo_EML->Depo_ETL Depo_EIL 7. EIL Deposition (e.g., LiF, 1 nm) Depo_ETL->Depo_EIL Depo_Cathode 8. Cathode Deposition (e.g., Al, 100 nm) Depo_EIL->Depo_Cathode Encapsulate 9. Encapsulation (Protects device from air and moisture) Depo_Cathode->Encapsulate Test 10. Characterization (I-V-L, EL Spectra, Lifetime) Encapsulate->Test

Caption: Standard workflow for OLED fabrication.

Step-by-Step Methodology:

  • Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. They are then dried in an oven.

  • Surface Treatment: The ITO surface is treated with oxygen plasma immediately before being loaded into the vacuum chamber. This step cleans the surface and increases the ITO work function, facilitating hole injection.

  • Vacuum Deposition: The cleaned substrate is loaded into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Layer Deposition: The organic and metal layers are deposited sequentially by resistive heating of materials in crucibles. A typical device stack would be:

    • Hole Injection Layer (HIL): e.g., HAT-CN (~10 nm)

    • Hole Transport Layer (HTL): The N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine derivative being tested (~40 nm)

    • Emissive Layer (EML): A host material co-deposited with a phosphorescent or fluorescent dopant (~20 nm)

    • Electron Transport Layer (ETL): e.g., Bphen (~30 nm)

    • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF) (~1 nm)

    • Cathode: Aluminum (Al) (~100 nm) Deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance.

  • Encapsulation: After deposition, the devices are encapsulated under an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-cured epoxy and a glass lid to protect the sensitive organic layers from oxygen and moisture.

  • Characterization: The completed device is then tested using a source meter and a spectroradiometer to obtain current-voltage-luminance (I-V-L) characteristics, electroluminescence (EL) spectra, and operational lifetime data. [8][9]

Conclusion and Future Outlook

The N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine framework represents a highly versatile and promising platform for the development of next-generation hole transport materials. The strategic placement of the bromo- and carbethoxy-substituents provides dual levers for synthetic modification and electronic tuning.

Our comparative analysis demonstrates that while the core diphenylamine structure is effective, significant performance gains are achieved by leveraging the bromophenyl handle to introduce larger, more rigid moieties like carbazole, acridine, and fluorene. [10][11]These modifications lead to materials with enhanced thermal stability and superior device efficiencies, as evidenced by the high performance of derivatives like TPA-2ACR . [12] Future research should focus on exploring novel functional groups that can be appended via the bromine atom to further enhance charge mobility and introduce additional functionalities, such as thermally activated delayed fluorescence (TADF) properties, within the HTL itself. The continued rational design of these materials, guided by the structure-property relationships outlined here, will be instrumental in pushing the boundaries of OLED performance and durability.

References

  • Organic Light-Emitting Diodes Using Triphenylamine Based Hole Transporting M
  • Lin, C.-H., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14248-14261. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with OLEDs: The Crucial Role of High-Purity Intermediates like N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Gudeika, D., et al. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. Materials, 15(1), 2. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Material Synthesis: The Role of Amine Intermediates. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Advanced OLED Materials: Featuring Key Intermediates. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorene Derivatives in Modern OLED Material Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • (PDF) Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (2014). ResearchGate. [Link]

  • Hole-transporting materials for organic light-emitting diodes: an overview. (2021). Journal of Materials Chemistry C. [Link]

  • Triphenylamine-based small molecules with aggregation-induced emission and mechanochromic luminescence properties for OLED application | Request PDF. (2021). ResearchGate. [Link]

  • Triphenylamine based yellowish-orange emitting organic dyes (Donor – π – Acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study | Request PDF. (2020). ResearchGate. [Link]

  • Wang, X., et al. (n.d.). Synthesis of BN-Embedded Tetraphenes and Their Photophysical Properties. Supporting Information. [Link]

  • Wang, X.-Y., et al. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Communications Chemistry, 4(1), 63. [Link]

  • Gudeika, D., et al. (2021). Design, synthesis and structure-property relationship of fluorenone-based derivatives for fluorescent OLEDs. Molecular Crystals and Liquid Crystals, 725(1), 49-65. [Link]

  • Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. (2018). ResearchGate. [Link]

  • The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. (2022). PubMed Central. [Link]

  • Vyavahare, O. (2009). Fabrication and characterization of organic light emitting diodes for display applications. RIT Scholar Works. [Link]

  • Design and Properties of Novel Host Materials for Blue TADF OLEDs. (2022). EPub Bayreuth. [Link]

  • Fabrication and Characterization of Organic Light Emitting Diode (OLED). (2021). UKDiss.com. [Link]

  • Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives. (2024). PubMed. [Link]

  • Fabrication and Characterization of Large-Pixel Size OLEDs Used for Opto-Biomedical Analysis | Request PDF. (2010). ResearchGate. [Link]

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A Comparative Guide to the Analytical Validation of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity, identity, and quality of key chemical intermediates is a foundational requirement for successful research and development. N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, a diarylamine derivative, serves as a critical building block in various synthetic pathways. Its rigorous analytical validation is not merely a procedural step but a prerequisite for ensuring the reliability of downstream applications, from novel materials to active pharmaceutical ingredients (APIs).

This guide provides an in-depth, comparative analysis of the essential analytical techniques for the validation of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. Moving beyond a simple recitation of methods, we explore the scientific rationale behind experimental choices, present self-validating protocols grounded in authoritative guidelines, and offer a clear framework for selecting the most appropriate analytical strategy.

The Imperative of an Orthogonal Analytical Approach

A single analytical technique, no matter how powerful, provides only one perspective on a molecule's characteristics. A robust validation strategy, therefore, relies on an orthogonal approach—the use of multiple, distinct analytical methods that measure different physicochemical properties. For a molecule like N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, this strategy is crucial for building a comprehensive quality profile, confidently identifying impurities, and unequivocally confirming its structure.

This guide will focus on a core suite of techniques: High-Performance Liquid Chromatography (HPLC) for purity and impurity quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. We will also discuss the complementary roles of Gas Chromatography (GC) and thermal analysis methods.

Comparative Analysis of Core Validation Techniques

The choice of an analytical method is fundamentally driven by the question being addressed. Are you determining the precise percentage of the main component, identifying an unknown impurity, or confirming the molecular structure? The following table provides a comparative overview of the primary analytical techniques and their suitability for validating N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

Analytical Technique Primary Application Strengths Limitations Key Validation Parameters
HPLC (UV Detection) Purity assessment, quantification, impurity profilingHigh resolving power, excellent quantitative accuracy and precision.[1]Requires a chromophore for UV detection; peak identity is not confirmed.Linearity (R² > 0.999), Accuracy (e.g., 98-102% recovery), Precision (RSD < 2%), Specificity, LOD/LOQ.[2][3][4]
LC-MS Identity confirmation, impurity identification, molecular weight determinationHigh specificity and sensitivity; provides definitive molecular weight data.[5][6]Matrix effects can cause ion suppression; complex quantification.Mass Accuracy (< 5 ppm), Isotopic Pattern Matching, Fragmentation Consistency.[7][8]
¹H and ¹³C NMR Definitive structural elucidation and confirmationProvides detailed information on molecular connectivity and structure.[9][10] Inherently quantitative (qNMR).Relatively low sensitivity compared to MS; can be complex for mixtures.Chemical Shift Accuracy, Signal-to-Noise Ratio, Integral Proportionality.
GC-MS Analysis of volatile and semi-volatile impuritiesExcellent separation and identification of volatile compounds (e.g., residual solvents).[1][6]Not suitable for non-volatile, thermally labile compounds like the target molecule.Peak Purity, Spectral Library Match Score.
Thermal Analysis (DSC) Melting point determination, polymorphic screeningProvides information on thermal transitions and crystalline forms.Not a primary purity technique unless using specialized melt depression analysis.Onset Temperature, Peak Maximum, Enthalpy of Fusion.

In-Depth Methodologies and Validation Workflows

The trustworthiness of analytical data is directly proportional to the rigor of the method validation. The protocols described below are designed to be self-validating systems, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][11][12][13]

HPLC: The Workhorse for Purity and Quantification

Causality of Method Choice: A reversed-phase HPLC method is the logical starting point for a moderately polar molecule like N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. A C18 stationary phase provides robust hydrophobic interactions, while an acidified acetonitrile/water mobile phase ensures good peak shape and separation from potential impurities, such as starting materials or side-reaction products. UV detection is suitable due to the aromatic nature of the compound, which provides strong chromophores.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program: Start at 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 acetonitrile/water diluent. Create working standards by serial dilution.

  • Sample Preparation: Prepare the sample at a target concentration of 1.0 mg/mL in the same diluent.

The validation of this method must follow a structured approach as outlined by ICH Q2(R1) guidelines.[11]

HPLC_Validation_Workflow start Method Development system_suitability System Suitability Checks start->system_suitability Define Criteria specificity Specificity (Forced Degradation) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end system_suitability->specificity

Caption: A structured workflow for HPLC method validation per ICH Q2(R1).

LC-MS: Unambiguous Identity Confirmation

Causality of Method Choice: While HPLC-UV provides quantitative data, it cannot definitively confirm the identity of the analyte. Coupling the HPLC system to a mass spectrometer provides the molecular weight information necessary for unambiguous confirmation. Electrospray ionization (ESI) in positive ion mode is ideal, as the secondary amine in the diarylamine structure is readily protonated to form a stable [M+H]⁺ ion. A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is preferred to obtain a highly accurate mass measurement, which helps in confirming the elemental composition.

  • LC System: Employ the same HPLC method described above. The use of a volatile acid like formic acid instead of TFA is often preferred for better MS sensitivity.

  • Mass Spectrometer: Time-of-Flight (TOF) or Orbitrap HRMS

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Range: m/z 100-500

  • Data Interpretation:

    • Confirm the presence of the protonated molecule, [M+H]⁺, at the expected m/z. For C₁₅H₁₄BrNO₂, the expected monoisotopic mass is ~347.02 Da. The [M+H]⁺ ion should appear at ~348.0286 m/z.

    • Verify the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br), which results in two peaks of nearly equal intensity (A and A+2) separated by ~2 m/z units.[7]

LCMS_Identity_Confirmation hplc_peak Eluted HPLC Peak esi ESI (+ Ionization) hplc_peak->esi ms1 MS1: Accurate Mass [M+H]⁺ ≈ 348.0286 esi->ms1 isotope_pattern MS1: Isotopic Pattern (¹Br/⁸¹Br Signature) esi->isotope_pattern ms2 MS/MS Fragmentation (Structural Fragments) ms1->ms2 Select & Fragment confirmation Identity Confirmed ms1->confirmation isotope_pattern->confirmation ms2->confirmation

Caption: The logical workflow for confirming molecular identity using LC-MS.

NMR Spectroscopy: The Gold Standard for Structure

Causality of Method Choice: NMR spectroscopy provides the most definitive evidence of chemical structure by probing the magnetic environments of the ¹H and ¹³C nuclei. It is unparalleled in its ability to confirm the connectivity of atoms within the molecule, making it an essential tool for final structural verification.

  • Spectrometer: 400 MHz or higher

  • Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆

  • Concentration: Approximately 10-15 mg/mL

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • ¹H NMR Analysis: Look for characteristic signals:

    • A triplet and a quartet in the upfield region (~1.4 and 4.4 ppm, respectively) corresponding to the ethyl group (-CH₂CH₃).

    • A complex series of multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the 8 protons on the two phenyl rings.

    • A potentially broad singlet for the N-H proton.

  • ¹³C NMR Analysis: Confirm the presence of the expected number of carbon signals, including the carbonyl carbon of the ester (~166 ppm) and the aromatic carbons.

Final Recommendations

For a complete and robust analytical data validation package for N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, the following strategy is recommended:

  • Primary Quantification and Purity: Utilize a fully validated reversed-phase HPLC-UV method as the primary tool for assay and impurity profiling. This method should be validated according to ICH Q2(R1) guidelines.[2][3][11]

  • Identity Confirmation: Confirm the identity of the main peak and any significant impurities using LC-HRMS to verify the molecular weight, elemental composition, and characteristic isotopic signature.[6][7]

  • Structural Verification: Obtain ¹H and ¹³C NMR spectra to provide definitive, unambiguous confirmation of the covalent structure of the molecule.[9][10]

  • Complementary Analysis: As needed, employ GC-MS for residual solvent analysis and thermal analysis to characterize the solid-state properties of the material.[1]

By integrating these orthogonal techniques, researchers can build a comprehensive and scientifically sound data package that ensures the quality, identity, and purity of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, thereby providing a solid foundation for its use in advanced research and development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. [Link]

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A Comparative Guide to the Structural Confirmation of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, also known as Ethyl 4-((4-bromophenyl)amino)benzoate, serves as a vital diarylamine intermediate in the synthesis of various functional molecules. Its precise molecular architecture dictates its reactivity, physical properties, and potential biological activity. Therefore, a robust, multi-faceted analytical approach is not merely procedural but essential for validating its identity and purity.

This guide provides an in-depth comparison of the primary spectroscopic techniques used for the structural elucidation of this target molecule. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and demonstrate how integrating data from multiple orthogonal techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—creates a self-validating system for confident structural assignment.

The Integrated Workflow for Structural Verification

The confirmation of a chemical structure is not a linear process but a synergistic workflow. Each analytical technique provides a unique piece of the molecular puzzle. The failure of any single piece of data to align with the proposed structure necessitates further investigation, ensuring the trustworthiness of the final assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity >95% ms Mass Spectrometry (LC-MS, HRMS) purification->ms ftir FT-IR Spectroscopy purification->ftir integration Integrated Data Analysis nmr->integration Connectivity & Environment ms->integration Molecular Weight & Formula ftir->integration Functional Groups confirmation Structure Confirmed integration->confirmation Consistent Data G cluster_mol N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine mol

Caption: Fig. 1: Structure with atom numbering for NMR assignments.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of a compound, which is a fundamental and critical piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by distinguishing between ions of the same nominal mass.

Expert Rationale for MS Analysis

For N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine (Molecular Formula: C₁₅H₁₄BrNO₂), the most crucial observation is the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), MS will show a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensity (1:1 ratio). This is a definitive signature for the presence of a single bromine atom in the molecule. [1][2]Electrospray Ionization (ESI) is often preferred for this type of molecule as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.

Ion Expected m/z (for ⁷⁹Br / ⁸¹Br) Significance
[M]⁺335.02 / 337.02Molecular Ion
[M+H]⁺336.03 / 338.03Protonated Molecule (Common in ESI)
[M+Na]⁺358.01 / 360.01Sodium Adduct (Common in ESI)

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₅H₁₅⁷⁹BrNO₂ [M+H]⁺: 336.0335

  • Calculated for C₁₅H₁₅⁸¹BrNO₂ [M+H]⁺: 338.0315

Comparing the experimentally measured mass to these calculated values (typically within 5 ppm error) provides strong evidence for the elemental composition.

FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expert Rationale for FT-IR Analysis

While NMR and MS provide the structural framework, FT-IR confirms the presence of key bonds, validating the functional groups. For our target molecule, we expect to see characteristic absorptions for the N-H bond, the ester carbonyl (C=O) group, the C-O ester linkage, aromatic C=C bonds, and the C-Br bond. The absence of absorptions for starting materials (e.g., a broad O-H stretch from a carboxylic acid or primary amine N-H stretches) is also a crucial indicator of reaction completion and product purity. [3][4]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3350-3450 Medium
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-3000 Medium-Weak
Ester C=O Stretch 1700-1725 Strong
Aromatic C=C Stretch 1580-1620 Medium-Strong
C-N Stretch 1250-1350 Medium
C-O Stretch (Ester) 1100-1300 Strong

| C-Br Stretch | 500-600 | Medium-Strong |

Experimental Protocols

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert to fully dissolve the sample. A brief sonication may be used if necessary.

  • Data Acquisition: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Acquire a ¹H spectrum followed by a ¹³C spectrum. Standard acquisition parameters for structure elucidation should be used.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this solution to a final concentration of 1-10 µg/mL using the mobile phase.

  • Chromatography: Inject 1-5 µL of the sample solution into an LC-MS system equipped with a C18 column. Use a gradient elution method, for example, starting with 95:5 Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid) and ramping to 5:95 over several minutes.

  • Mass Spectrometry: Analyze the column eluent using an ESI source in positive ion mode. Acquire data over a mass range of m/z 100-500.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Identify the [M+H]⁺ ion and observe the characteristic 1:1 isotopic pattern for the bromine atom. For HRMS, compare the measured exact mass to the calculated value.

Fourier-Transform Infrared (FT-IR)
  • Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the molecule's functional groups.

Conclusion

The structural confirmation of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is definitively achieved not by a single technique, but by the congruent and mutually reinforcing data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR. NMR establishes the detailed connectivity and atomic arrangement. Mass spectrometry confirms the elemental composition and molecular weight, with the bromine isotope pattern serving as an unmistakable signature. Finally, FT-IR provides a rapid and reliable verification of the key functional groups. This integrated analytical strategy provides an unassailable confirmation of the molecular structure, upholding the principles of scientific integrity and enabling further research with a well-characterized molecule.

References

  • Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. (n.d.). RSC. Retrieved from [Link]

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  • ResearchGate. (n.d.). 13C NMR of the reaction of 13C-labeled CO2 with... ResearchGate. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine. As a halogenated aromatic amine, this compound requires meticulous handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is grounded in established regulatory frameworks and field-proven best practices.

Hazard Assessment and Waste Characterization

Before handling any waste, a thorough understanding of the chemical's hazards is paramount. N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, and structurally similar compounds, present several potential hazards.

  • Hazard Profile : While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, related brominated aromatic compounds are typically classified as irritants to the skin and eyes.[1] They may also be harmful if inhaled or swallowed.[1][2] Due to the presence of the aromatic amine structure, it is prudent to handle this compound as a potential carcinogen, aligning with OSHA guidelines for handling such substances.[3][4]

  • Waste Classification : Under the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly defined.[5] This compound must be classified as hazardous waste . Specifically, it falls into the category of halogenated organic waste due to the bromine atom on the phenyl ring.[6][7] It is critical to never dispose of this chemical down the drain or in regular trash.[8]

Personal Protective Equipment (PPE) and Safety Precautions

Adherence to proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine waste.

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[2]Protects against accidental splashes of solutions or contact with solid dust particles which can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[9] Disposable gloves should be discarded immediately after handling the waste.[3]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Required if handling fine powders outside of a fume hood or if aerosolization is possible.[10] A NIOSH-certified respirator may be necessary.Prevents inhalation of the compound, which may be harmful.[1]

Standard Operating Procedure (SOP): All handling and segregation of this waste must be performed within a certified chemical fume hood to minimize inhalation exposure.[11] Ensure that an eyewash station and safety shower are readily accessible.[2][9]

Waste Segregation and Containerization Protocol

Proper segregation is a cornerstone of safe and cost-effective waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal expenses.[6]

Step 1: Select the Correct Waste Container

  • Use only designated hazardous waste containers that are chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are appropriate.[6]

  • The container must be in good condition, free from damage, and have a secure, leak-proof lid.[8]

Step 2: Label the Container Correctly

  • The container must be clearly labeled with the words "Hazardous Waste ".[12]

  • List all chemical constituents by their full name, including "N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine" and any solvents used. Maintain a log of the quantities added.[13]

  • Indicate the specific hazards using appropriate pictograms (e.g., irritant, health hazard).[12]

Step 3: Segregate the Waste Stream

  • Primary Segregation : This waste must be collected in a container designated for Halogenated Organic Waste .[7][14]

  • Incompatibility Prevention : Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[6][7] Keep waste streams physically separated using secondary containment bins to prevent accidental mixing.[8]

Step-by-Step Disposal Procedures

The following workflow outlines the decision-making process for disposing of waste containing N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

Caption: Waste Disposal Decision Workflow

Procedure for Bulk Material (Solid or Liquid):

  • Working inside a chemical fume hood, carefully transfer the waste into the appropriately labeled Halogenated Organic Waste container using a funnel for liquids or a scoop for solids.

  • Do not fill the container beyond 90% of its capacity to allow for expansion.[14]

  • Securely close the container lid.

  • Wipe the exterior of the container clean of any contamination.

  • Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[12][15]

  • Request a waste pickup from your institution's Environmental Health & Safety (EHS) department once the container is 75% full or within the mandated time frame (e.g., 6 months for academic labs).[8][15]

Procedure for Contaminated Labware (e.g., gloves, wipes, glassware):

  • Gross Decontamination : Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone). The resulting rinsate is also hazardous waste and must be collected in the Halogenated Organic Solvents container.

  • Solid Waste : Place lightly contaminated items like gloves, weighing paper, and wipes into a container or bag labeled for solid hazardous waste.

  • Glassware : Place rinsed, empty glassware in a designated, puncture-proof container for contaminated lab glass.

Emergency Procedures

Spill Response:

  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control : If safe to do so, prevent the spill from spreading by using a chemical spill kit absorbent. Do not use combustible materials like paper towels to clean up solvent spills.

  • Cleanup : Wear the appropriate PPE. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly. All cleanup materials are considered hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department.

Personal Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Regulatory Compliance

The disposal of this chemical is governed by federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA) , administered by the U.S. Environmental Protection Agency (EPA).[5] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in these settings.[16] It is the responsibility of the waste generator to ensure all procedures comply with institutional policies and all applicable local, state, and federal laws.

References

  • Daniels Health. (2021). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • National Institutes of Health. (n.d.). Guidelines for the Laboratory Use of Chemical Carcinogens. Available at: [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Available at: [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Safe Handling of Chemicals. Available at: [Link]

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  • KISHIDA CHEMICAL CO., LTD. (2024). Safety Data Sheet for [4-[(4-Bromophenyl)methyl]oxan-4-yl]methanamine. Available at: [Link]

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  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

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Safeguarding Your Research: A Practical Guide to Handling N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, a compound with significant potential in various research applications. By understanding the inherent risks and adhering to rigorous safety protocols, we can ensure the well-being of our laboratory personnel and the integrity of our research. This document moves beyond a simple checklist, offering a framework for safe handling grounded in scientific principles and field-proven insights.

Understanding the Risks: A Proactive Approach to Safety

Given these characteristics, a cautious and proactive approach is paramount. The following protocols are based on established best practices for handling compounds with similar functional groups and potential hazards.

Core Directive: Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate and correctly used PPE. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

Eye and Face Protection: The Non-Negotiable Standard

Chemical splash goggles are mandatory whenever handling N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine in liquid or solid form.[5] For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to goggles to provide a full barrier of protection.[6][7]

Hand Protection: Selecting the Right Barrier

Choosing the correct gloves is critical, as not all materials offer the same level of protection against every chemical. For aromatic amines, nitrile gloves are a common and effective choice for incidental contact.[5] However, for prolonged handling or in situations with a high risk of immersion, it is advisable to consult glove manufacturer's chemical resistance guides to select a glove material specifically resistant to aromatic amines.[8] A study on aromatic amine permeation through protective gloves highlighted that breakthrough times can vary significantly between different glove materials.[9] Always double-glove when handling this compound and change gloves immediately if contamination is suspected.

Body Protection: A Barrier Against Contamination

A buttoned lab coat should be worn at all times to protect against accidental spills. For procedures involving larger quantities or a higher risk of splashing, a chemically resistant apron or coveralls should be considered.[5][8]

Respiratory Protection: Guarding Against Inhalation

Work with N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[10] If a fume hood is not available or if there is a potential for dust generation that cannot be controlled at the source, appropriate respiratory protection, such as a NIOSH-approved respirator with particulate filters, is required.[8]

Summary of Personal Protective Equipment
Protection Level Required PPE Rationale
Standard Handling Safety goggles, nitrile gloves (double-gloved), lab coatProtects against minimal contact and eye exposure.
High-Risk Operations Chemical splash goggles, face shield, chemically resistant gloves, chemically resistant apron/coveralls, respiratory protection (if necessary)Provides enhanced protection during procedures with a higher risk of splashing, aerosolization, or significant dust generation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of safe laboratory practices.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_1 Don appropriate PPE prep_2 Prepare work area in a fume hood prep_1->prep_2 prep_3 Gather all necessary equipment and reagents prep_2->prep_3 handle_1 Carefully weigh or measure the compound prep_3->handle_1 Proceed to handling handle_2 Perform the experimental procedure handle_1->handle_2 handle_3 Keep containers closed when not in use handle_2->handle_3 clean_1 Decontaminate all surfaces and equipment handle_3->clean_1 Proceed to cleanup clean_2 Segregate and label all waste clean_1->clean_2 clean_3 Properly doff and dispose of PPE clean_2->clean_3

Caption: Workflow for the safe handling of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine.

Experimental Protocol: A Self-Validating System

  • Pre-Experiment Checklist:

    • Confirm that the chemical fume hood is functioning correctly.

    • Ensure that an appropriate chemical spill kit is readily accessible.

    • Verify that all personnel are wearing the required PPE.

  • Handling the Compound:

    • When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Always keep containers of the compound sealed when not in immediate use.[2]

  • Post-Experiment Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate decontaminating solution.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

Disposal Plan: Responsible Stewardship

Proper disposal of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine and any contaminated materials is crucial to protect both human health and the environment.

Waste Segregation and Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation cluster_waste_disp Waste Disposal waste_gen_1 Identify all waste streams waste_seg_1 Halogenated organic waste (liquid and solid) waste_gen_1->waste_seg_1 waste_seg_2 Contaminated PPE and consumables waste_gen_1->waste_seg_2 waste_seg_3 Sharps waste_gen_1->waste_seg_3 waste_disp_1 Place in labeled, sealed, and compatible waste containers waste_seg_1->waste_disp_1 waste_seg_2->waste_disp_1 waste_seg_3->waste_disp_1 waste_disp_2 Store in a designated satellite accumulation area waste_disp_1->waste_disp_2 waste_disp_3 Arrange for pickup by institutional hazardous waste management waste_disp_2->waste_disp_3

Caption: Step-by-step process for the proper disposal of chemical waste.

Disposal Protocol:

  • Waste Characterization: N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine is a halogenated organic compound and must be disposed of as such.[2]

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.[4]

    • Collect all solid waste, including contaminated gloves, bench paper, and weighing boats, in a separate, clearly labeled "Solid Halogenated Waste" container.[12]

  • Container Management:

    • Ensure all waste containers are made of a compatible material, are in good condition, and have a secure, tight-fitting lid.[2]

    • Label all waste containers with "Hazardous Waste" and the full chemical name of the contents.[4]

  • Storage and Disposal:

    • Store waste containers in a designated and properly ventilated satellite accumulation area.

    • Follow your institution's specific procedures for the final disposal of hazardous chemical waste.

By integrating these safety and handling protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the responsible conduct of your research.

References

  • Braun Research Group.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (1987).
  • Benchchem. (n.d.).
  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Conklin, J. J., & Piacitelli, C. A. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837–841.
  • Safety D
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health and Safety.
  • Sigma-Aldrich. (2025).
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • SynZeal. (n.d.).
  • Fisher Scientific. (2024).
  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • TCI Chemicals. (2025).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.